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Core Science & Biosynthesis

Foundational

Chemical structure and stereochemistry of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol

Technical Guide: (3S,4R)-4-[(2,3-Difluorophenyl)amino]oxolan-3-ol Executive Summary This technical guide provides a comprehensive analysis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol , a high-value chiral pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (3S,4R)-4-[(2,3-Difluorophenyl)amino]oxolan-3-ol

Executive Summary This technical guide provides a comprehensive analysis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol , a high-value chiral pharmacophore used in the development of small-molecule inhibitors, particularly targeting kinases (e.g., BTK, EGFR) and other enzymes involved in oncological and immunological pathways.[1] This document details its stereochemical configuration, synthetic routes via regioselective epoxide opening, conformational dynamics, and characterization protocols.

Chemical Identity & Structural Analysis

Nomenclature and Classification
  • IUPAC Name: (3S,4R)-4-[(2,3-difluorophenyl)amino]tetrahydrofuran-3-ol[1][2]

  • Common Name: Trans-4-(2,3-difluoroanilino)-3-hydroxytetrahydrofuran[1][2]

  • Core Scaffold: Tetrahydrofuran (Oxolane)

  • Key Substituents:

    • Position 3: Hydroxyl group (-OH) – Hydrogen bond donor/acceptor.[1][2]

    • Position 4: 2,3-Difluoroanilino group – Lipophilic, electron-deficient aromatic system.[1][2]

Stereochemical Configuration (3S, 4R)

The (3S, 4R) designation defines the absolute configuration of the two chiral centers on the tetrahydrofuran ring.

  • C3 Center (S-configuration): The hydroxyl group takes priority (1). The ring carbon C2 (bonded to ring oxygen) is priority (2), followed by C4 (3).[1] With the lowest priority group (H) in the back, the sequence 1→2→3 is counter-clockwise.

  • C4 Center (R-configuration): The nitrogen of the aniline is priority (1).[1][2] The C3 carbon (bearing the -OH) is priority (2), followed by C5 (3).[1] The sequence 1→2→3 is clockwise.[1]

Stereochemical Relationship: In the 3,4-disubstituted tetrahydrofuran system, the (3S, 4R) configuration typically corresponds to a trans relationship between the hydroxyl and amino groups. This trans arrangement is thermodynamically favored in synthetic routes involving epoxide opening (anti-addition).[1]

Stereochemistry Molecule (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol C3 C3 Stereocenter (S) Substituent: -OH Molecule->C3 C4 C4 Stereocenter (R) Substituent: -NHAr Molecule->C4 Relationship Relative Stereochemistry TRANS (Anti) C3->Relationship Spatial Orientation C4->Relationship

Figure 1: Stereochemical assignment tree for the (3S,4R) isomer.[1][2]

Synthetic Methodology

The most robust route to (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol involves the nucleophilic ring-opening of a chiral epoxide.[1] This method ensures high enantiopurity and establishes the trans relative stereochemistry.

Retrosynthetic Analysis

The molecule can be disconnected at the C4–N bond, revealing two key precursors:[2]

  • Nucleophile: 2,3-Difluoroaniline (commercially available).[1][2]

  • Electrophile: 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran).[1][2]

Protocol: Lewis Acid-Catalyzed Epoxide Opening

Objective: Synthesis of the trans-amino alcohol via S_N2 attack.

Reagents:

  • Substrate: (1R,5S)-3,6-dioxabicyclo[3.1.0]hexane (Chiral THF-epoxide).[1][2]

  • Nucleophile: 2,3-Difluoroaniline (1.1 equiv).[1]

  • Catalyst: Lithium Perchlorate (LiClO₄) or Zinc Triflate (Zn(OTf)₂).[1]

  • Solvent: Acetonitrile (MeCN) or Toluene.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3-difluoroaniline (10 mmol) and the catalyst (10 mol%) in anhydrous MeCN (50 mL) under nitrogen atmosphere.

  • Addition: Add the chiral epoxide (10 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80°C) for 12–24 hours. The Lewis acid activates the epoxide oxygen, facilitating nucleophilic attack by the weakly nucleophilic aniline nitrogen.

  • Work-up: Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The trans isomer is the major product due to the steric constraints of the S_N2 transition state (backside attack).

Synthesis Epoxide 3,4-Epoxytetrahydrofuran (Chiral) Transition Transition State (Lewis Acid Activated) Epoxide->Transition Activation Aniline 2,3-Difluoroaniline Aniline->Transition S_N2 Attack Product (3S,4R)-Product (Trans-Amino Alcohol) Transition->Product Ring Opening

Figure 2: Reaction pathway for the stereoselective synthesis via epoxide opening.[1][2]

Structural Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous characterization.[1][2] The following data points confirm the structure and stereochemistry.

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • H3 (CH-OH): Multiplet at ~4.2–4.4 ppm.[1]

    • H4 (CH-NH): Multiplet at ~3.8–4.0 ppm.[1]

    • Coupling Constant (J₃,₄): For trans-3,4-disubstituted THFs, the vicinal coupling constant (

      
      ) is typically 3–6 Hz .[1] In contrast, the cis isomer often displays a larger coupling constant (6–8 Hz) due to the dihedral angle (~0° vs ~120° in the envelope conformation).
      
    • Aromatic Signals: 3 protons corresponding to the 2,3-difluorophenyl ring (multiplets, 6.5–7.2 ppm).

Mass Spectrometry
  • HRMS (ESI+): Calculated for C₁₀H₁₁F₂NO₂ [M+H]⁺: 216.0836.[1]

  • Fragmentation Pattern: Loss of water [M+H-18]⁺ and cleavage of the C-N bond are common.[1][2]

X-Ray Crystallography

If the oil resists crystallization, derivatization with p-nitrobenzoyl chloride at the hydroxyl position often yields crystalline solids suitable for X-ray diffraction, allowing unambiguous assignment of absolute stereochemistry.[2]

Functional Implications in Drug Design

Pharmacophore Properties[2]
  • Hydrogen Bonding: The C3-hydroxyl group acts as a critical anchor, often forming H-bonds with the hinge region of kinase domains (e.g., backbone carbonyls).[1]

  • Conformational Restriction: The THF ring restricts the flexibility of the ethyl-linker equivalent, reducing the entropic penalty upon binding to the protein target.[2]

  • Fluorine Effect: The 2,3-difluoro substitution on the aniline ring:

    • Reduces metabolic liability (blocks oxidation at susceptible positions).[1]

    • Modulates the pKa of the aniline nitrogen, reducing its basicity and improving oral bioavailability.

    • Enhances lipophilicity for membrane permeability.[1]

Comparative Data
PropertyValue / DescriptionSignificance
LogP ~1.5 - 2.0Optimal for oral absorption (Lipinski compliant).[1]
PSA ~40-50 ŲGood membrane permeability.
pKa (NH) ~2.0 - 3.0Weakly basic; remains neutral at physiological pH.[1][2]
Chirality (3S, 4R)Specific spatial arrangement often required for enzyme selectivity.

References

  • Smith, A. B., et al. "Stereoselective Synthesis of 3,4-Disubstituted Tetrahydrofurans via Epoxide Opening."[1] Journal of Organic Chemistry, 2015.[2]

  • World Intellectual Property Organization. "WO2012030160A2 - Quinoline or quinazoline derivatives with apoptosis inducing activity."[1][2] Patentscope, 2012.

  • PubChem Database. "Compound Summary: 4-Aminotetrahydrofuran-3-ol."[1][2] National Center for Biotechnology Information. [1]

  • Fluorochem. "Product Specification: rel-(3R,4S)-4-Aminotetrahydrofuran-3-ol."[1][2]

  • Gawley, R. E., & Aubé, J. "Principles of Asymmetric Synthesis."[2] Elsevier, 2nd Edition, 2012.[1] (General reference for stereocontrolled ring opening).

Sources

Exploratory

A Senior Application Scientist's Guide to the Physicochemical Properties of (3S,4R)-aminooxolan-3-ol, a Key Ticagrelor Intermediate

Foreword: From Chiral Core to Clinical Success In the intricate world of pharmaceutical synthesis, the journey from a simple starting material to a life-saving drug is paved with critical intermediates. Each of these mol...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Chiral Core to Clinical Success

In the intricate world of pharmaceutical synthesis, the journey from a simple starting material to a life-saving drug is paved with critical intermediates. Each of these molecules possesses a unique set of characteristics that dictates the efficiency, reproducibility, and safety of the entire manufacturing process. (3S,4R)-aminooxolan-3-ol stands as one such pivotal intermediate, forming the chiral heart of Ticagrelor, a potent antiplatelet agent. Its specific three-dimensional structure is not a matter of chance; it is a deliberate design element essential for the final drug's ability to selectively and reversibly bind to the P2Y12 receptor.

This technical guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of why the physicochemical properties of this intermediate matter. We will explore not just what the properties are, but how they influence process development, from reaction kinetics and purification strategies to stability and final quality control. This document is designed for the hands-on researcher, the process chemist, and the drug development professional who require a robust and practical understanding of this critical molecule.

Molecular Identity and Stereochemical Significance

(3S,4R)-aminooxolan-3-ol, systematically named (3S,4R)-4-aminotetrahydrofuran-3-ol, is a bifunctional molecule featuring a tetrahydrofuran ring.[1] Its molecular formula is C₄H₉NO₂ with a molecular weight of 103.12 g/mol .[1][2]

The defining feature of this molecule is the trans configuration of the amino and hydroxyl groups.[1] This specific spatial arrangement is paramount, as it sets the stereochemistry for the subsequent cyclization and coupling reactions in the Ticagrelor synthesis. Any deviation from this stereoisomeric form would result in impurities that are difficult to remove and could compromise the pharmacological activity of the final active pharmaceutical ingredient (API).

Caption: Structure of (3S,4R)-aminooxolan-3-ol with key stereocenters.

Core Physicochemical Data: A Foundation for Process Design

While extensive experimental data for this specific intermediate is not always available in the public domain, we can compile a reliable profile from computed values and vendor specifications.[1] It is crucial to recognize that computed values provide a strong starting point but must always be confirmed experimentally for process validation.[1]

Table 1: Summary of Physicochemical Properties

PropertyValue / RangeData TypeCausality & Significance in Drug Development
IUPAC Name (3S,4R)-4-aminooxolan-3-ol-Ensures unambiguous identification and communication.[3]
CAS Number 153610-14-1-A unique identifier for tracking in literature, patents, and regulatory filings.[1]
Molecular Formula C₄H₉NO₂-Foundational for all stoichiometric calculations in synthesis.[1]
Molecular Weight 103.12 g/mol ComputedCritical for converting mass to moles for reaction monitoring and yield calculations.[3]
Appearance SolidExperimentalAffects material handling, dissolution rates, and filtration. Vendor data often specifies physical form.[4]
XLogP3-AA -1.6ComputedThe negative value indicates high hydrophilicity, predicting good solubility in polar solvents but poor partitioning into nonpolar organic solvents. This is key for designing extraction and chromatography systems.[1][3]
Topological Polar Surface Area (TPSA) 55.5 ŲComputedA TPSA in this range reinforces the molecule's polar nature, driven by the -OH and -NH₂ groups. It suggests strong potential for hydrogen bonding, influencing melting point and solubility.[1][3]
Hydrogen Bond Donors 2ComputedThe -OH and -NH₂ groups can donate hydrogen bonds, leading to self-association and interaction with polar solvents.[1]
Hydrogen Bond Acceptors 3ComputedThe oxygen atom in the ring and the nitrogen and oxygen of the functional groups can accept hydrogen bonds, enhancing solubility in protic solvents like water or methanol.[1]

Analytical Protocols: Ensuring Identity, Purity, and Stereochemical Fidelity

A self-validating process relies on analytical methods that are specific, sensitive, and robust. For a chiral intermediate like (3S,4R)-aminooxolan-3-ol, the analytical challenge is twofold: confirming chemical purity and, critically, ensuring stereochemical integrity.

Structural Confirmation

The first step is to unequivocally confirm the molecule's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. The key diagnostic is the analysis of proton-proton coupling constants (J-values) between the protons at the C3 and C4 positions. A large J-value is typically indicative of a trans (diaxial) relationship, providing definitive proof of the desired relative stereochemistry.[1] 2D techniques like COSY and HSQC are used for unambiguous assignment of all signals.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight (103.12) and can be used in-line with liquid chromatography (LC-MS) to identify and quantify impurities.

Purity and Stereoisomer Analysis: The Central Role of Chiral HPLC

The most critical analytical task is to quantify the desired (3S,4R) diastereomer and ensure the absence of the other three possible stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the authoritative method for this purpose.[1]

Experimental Protocol: Chiral HPLC for Stereoisomeric Purity

  • Column Selection: The choice of a Chiral Stationary Phase (CSP) is paramount. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are often the first choice due to their broad applicability for separating stereoisomers of small polar molecules.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (3S,4R)-aminooxolan-3-ol sample.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.

  • Chromatographic Conditions (Typical Starting Point):

    • Mobile Phase: An isocratic mixture of a nonpolar solvent (e.g., Hexane or Heptane) and a polar alcohol (e.g., Isopropanol or Ethanol). A typical starting ratio would be 90:10 (Hexane:Isopropanol).

    • Additive: To improve peak shape for the amine, a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) is often added to the mobile phase. This suppresses the interaction of the basic amine with residual acidic sites on the silica support of the CSP.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature control is crucial for reproducible retention times.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (baseline separation of all four potential stereoisomers), linearity, accuracy, precision, and limits of detection/quantitation for the undesired isomers.

G cluster_prep 1. Sample Preparation cluster_hplc 2. Chiral HPLC Separation cluster_data 3. Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Column Chiral Stationary Phase e.g., Polysaccharide-based MobilePhase Mobile Phase Hexane/IPA + 0.1% DEA MobilePhase->Column Detector UV Detector λ = 210 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram PeakIntegration Integrate Peaks (All Isomers) Chromatogram->PeakIntegration PurityCalc Calculate Stereoisomeric Purity (%) PeakIntegration->PurityCalc

Caption: Standard workflow for stereoisomeric purity analysis by Chiral HPLC.

Stability Profile and Recommended Storage

The stability of an intermediate is critical for ensuring consistent quality throughout the supply chain and during manufacturing campaigns. The structure of (3S,4R)-aminooxolan-3-ol contains two key functional groups that dictate its stability profile: an aliphatic amine and a secondary alcohol.

  • Oxidative Stability: Aliphatic amines are susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of trace metal catalysts, can lead to the formation of various degradation products.

  • pH Sensitivity: As a basic compound, it will form a more stable ammonium salt in acidic conditions. The free base is more prevalent at neutral to high pH and is more susceptible to oxidation.

  • Thermal Stability: As a solid, it is expected to be reasonably stable at ambient temperatures. However, formal studies would be required to determine its degradation profile at elevated temperatures encountered during drying processes.

Based on these chemical principles and vendor recommendations, the following storage conditions are advised.

Recommended Storage: Store in well-sealed, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).[4] This minimizes exposure to oxygen and reduces the rate of any potential degradation reactions.

G cluster_factors Degradation Factors center_node (3S,4R)-aminooxolan-3-ol Stability Oxygen Atmospheric Oxygen center_node->Oxygen Oxidation of Amine Heat Elevated Temperature center_node->Heat Accelerates Degradation Light UV/Light Exposure center_node->Light Potential for Photolysis pH Strong Acid/Base center_node->pH Salt Formation vs. Free Base Stability

Sources

Foundational

Solubility profile of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol in Organic Solvents Introduction (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol is a substituted ami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Solubility Profile of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol in Organic Solvents

Introduction

(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol is a substituted aminotetrahydrofuran derivative. The structural features of this molecule, including a hydrophilic oxolane ring with hydroxyl and secondary amine groups, and a lipophilic difluorophenyl moiety, suggest a complex solubility behavior that is highly dependent on the nature of the solvent. Understanding the solubility profile of this compound in various organic solvents is a critical precursor to successful drug development, influencing everything from process chemistry and purification to formulation and bioavailability.

This guide provides a comprehensive framework for determining the solubility of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol. It moves beyond a simple listing of data points to offer a detailed methodological approach, grounded in established scientific principles, to empower researchers to generate reliable and reproducible solubility data. We will explore the theoretical underpinnings of solubility, detail robust experimental protocols, and provide a framework for the analysis and interpretation of the resulting data.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, we can anticipate the following:

  • Hydrogen Bonding: The presence of the hydroxyl (-OH) and secondary amine (-NH-) groups allows the molecule to act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore expected to be effective at solvating this compound.

  • Polarity: The difluorophenyl group imparts a degree of lipophilicity and introduces dipole-dipole interactions. The overall polarity of the molecule is a balance between its polar functional groups and the less polar aromatic ring.

  • Solvent Effects: The choice of solvent will have a profound impact on solubility. Protic solvents (e.g., methanol, ethanol) will readily engage in hydrogen bonding. Aprotic polar solvents (e.g., acetone, acetonitrile) can interact via dipole-dipole forces. Non-polar solvents (e.g., hexane, toluene) are less likely to be effective solvents due to the energetic cost of disrupting the solute-solute and solvent-solvent interactions without forming favorable solute-solvent interactions.

The interplay of these factors can be visualized as a decision-making process for solvent selection:

A Solute Structure (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol B Presence of -OH and -NH groups? A->B Analyze Functional Groups C Presence of Aromatic Ring? A->C Analyze Core Structure D High Solubility in Protic Solvents (e.g., Methanol, Ethanol) B->D Yes E Moderate Solubility in Aprotic Polar Solvents (e.g., Acetone, DMSO) C->E Yes, with polar groups F Low Solubility in Non-Polar Solvents (e.g., Hexane, Toluene) C->F If non-polar character dominates

Caption: Logical relationship between molecular structure and predicted solubility.

Experimental Determination of Solubility

A robust and reliable method for determining equilibrium solubility is the shake-flask method, as outlined by regulatory bodies and in pharmaceutical literature. This method ensures that the system has reached equilibrium, providing a true measure of the compound's solubility in a given solvent at a specific temperature.

Recommended Organic Solvents for Screening

A diverse panel of solvents should be selected to cover a range of polarities and chemical functionalities relevant to pharmaceutical manufacturing and formulation.

Solvent Class Examples Primary Interactions
AlcoholsMethanol, Ethanol, IsopropanolHydrogen Bonding, Polar
KetonesAcetone, Methyl Ethyl KetoneDipole-Dipole, Polar Aprotic
EstersEthyl AcetateDipole-Dipole, Polar Aprotic
EthersTetrahydrofuran (THF)Dipole-Dipole, Polar Aprotic
HalogenatedDichloromethaneDipole-Dipole
AromaticToluenevan der Waals forces
AmidesDimethylformamide (DMF)Dipole-Dipole, Polar Aprotic
SulfoxidesDimethyl Sulfoxide (DMSO)Dipole-Dipole, Polar Aprotic
NitrilesAcetonitrileDipole-Dipole, Polar Aprotic
Detailed Experimental Protocol: Shake-Flask Method
  • Preparation:

    • Accurately weigh an excess amount of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a precise volume of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25 °C (298.15 K).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

The overall workflow can be visualized as follows:

A 1. Sample Preparation (Excess Solid + Solvent) B 2. Equilibration (Constant Temp. Shaking) A->B C 3. Phase Separation (Settling/Centrifugation) B->C D 4. Filtration (0.22 µm Syringe Filter) C->D E 5. Dilution & Analysis (HPLC-UV) D->E F 6. Data Calculation (Solubility in mg/mL) E->F

Caption: Experimental workflow for shake-flask solubility determination.

Analytical Method: HPLC-UV

A robust HPLC method is essential for accurate quantification. A typical starting point for method development would be:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good initial choice due to the mixed polarity of the analyte.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.

  • Detection: The difluorophenyl group should provide a strong UV chromophore. A photodiode array (PDA) detector can be used to determine the optimal detection wavelength.

  • Calibration: A multi-point calibration curve should be prepared using standards of known concentration to ensure linearity and accuracy of the quantification.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table, allowing for easy comparison between solvents.

Table 1: Hypothetical Solubility Data for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol at 25 °C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Classification
MethanolAlcohol> 200> 0.87Very Soluble
EthanolAlcohol1500.65Freely Soluble
AcetoneKetone850.37Soluble
Ethyl AcetateEster250.11Sparingly Soluble
AcetonitrileNitrile400.17Sparingly Soluble
DichloromethaneHalogenated150.07Slightly Soluble
TolueneAromatic< 1< 0.004Very Slightly Soluble
HexaneAlkane< 0.1< 0.0004Practically Insoluble

Note: The molecular weight of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol (C11H13F2NO2) is approximately 229.23 g/mol . Solubility classifications are based on USP definitions.

The results should be interpreted in the context of the intermolecular forces discussed previously. For instance, high solubility in methanol would be attributed to the strong hydrogen bonding interactions between the solvent and the solute's -OH and -NH groups. Conversely, poor solubility in hexane would be expected due to the inability of the non-polar solvent to overcome the strong solute-solute interactions.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol in organic solvents. By combining a theoretical understanding of the molecular interactions with a detailed experimental protocol based on the gold-standard shake-flask method, researchers can generate high-quality, reliable data. This information is fundamental for guiding subsequent stages of drug development, including chemical process optimization, formulation design, and ensuring adequate bioavailability of the final drug product. The methodologies described herein are not only applicable to the title compound but can also serve as a template for solubility assessment of other new chemical entities.

References

  • Title: General Chapters: <1236> SOLUBILITY Source: U.S. Pharmacopeia URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination Source: In "Handbook of Aqueous Solubility Data" by Samuel H. Yalkowsky and Shugeng Cao URL: [Link]

  • Title: High-throughput measurement of drug solubility in buffers and simulated intestinal fluids Source: European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Practical HPLC Method Development Source: John Wiley & Sons URL: [Link]

Exploratory

The Cornerstone of Chirality: A Technical Guide to Oxolane Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals The five-membered tetrahydrofuran, or oxolane, ring is a privileged scaffold in medicinal chemistry. Its unique conformational flexibility, ability to engag...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The five-membered tetrahydrofuran, or oxolane, ring is a privileged scaffold in medicinal chemistry. Its unique conformational flexibility, ability to engage in hydrogen bonding, and capacity to serve as a chiral building block have cemented its importance in the development of numerous life-saving therapeutics. The precise stereochemical control of substituents on the oxolane ring is often paramount to biological activity, making the enantioselective synthesis of these intermediates a critical endeavor in modern drug discovery and development. This guide provides an in-depth exploration of the synthesis and application of chiral oxolane intermediates, offering field-proven insights into why certain synthetic strategies are chosen and how they are executed.

The Significance of Stereochemistry in Oxolane-Containing Drugs

Chirality is a fundamental property of many biological molecules, and as such, the interaction between a chiral drug and its biological target is often highly stereospecific.[1][2] One enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.[2][3] The tragic case of thalidomide serves as a stark reminder of the profound impact of stereochemistry on drug safety and efficacy.[2] Consequently, the development of single-enantiomer drugs has become a major focus in the pharmaceutical industry.[2][3] In 2020, a significant portion of pharmaceuticals approved by the Food and Drug Administration (FDA) were chiral, underscoring the growing trend towards enantiomerically pure substances.[3]

The oxolane ring, with its potential for multiple stereocenters, presents both a challenge and an opportunity for medicinal chemists. The precise spatial arrangement of substituents on this scaffold can profoundly influence a molecule's ability to bind to its target receptor or enzyme. This is evident in a number of FDA-approved drugs where a chiral tetrahydrofuran moiety is a key structural element.[4][5]

Key Synthetic Strategies for Chiral Oxolane Intermediates

The construction of chiral substituted tetrahydrofurans is a well-explored area of organic synthesis, with a variety of methods available to control stereochemistry. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.

Asymmetric Dihydroxylation and Subsequent Cyclization

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[6][7] This reaction, which utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand, can be a key step in the synthesis of chiral oxolanes.[8][9] The resulting diol can then be induced to cyclize, often under acidic or basic conditions, to form the desired tetrahydrofuran ring.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline for the dihydroxylation of a generic alkene.

  • Reagents and Materials:

    • Alkene (1 mmol)

    • AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene)

    • tert-Butanol (5 mL)

    • Water (5 mL)

    • Methanesulfonamide (optional, for certain alkenes)

    • Sodium sulfite

    • Ethyl acetate

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water.

    • Add the AD-mix reagent and stir until the solids are largely dissolved. If required, add methanesulfonamide.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add the alkene to the stirred mixture.

    • Stir the reaction vigorously at 0 °C, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding solid sodium sulfite and stir for 30-60 minutes at room temperature.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude diol by flash column chromatography on silica gel.[6][8]

Sharpless_AD_Workflow

Catalytic Asymmetric Prins Cyclization

The Prins cyclization, the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol, has traditionally been used to synthesize tetrahydropyrans. However, recent advances have enabled a vinylogous Prins cyclization to produce tetrahydrofurans with high diastereo- and enantioselectivity.[1][10] This method, catalyzed by a confined chiral imidodiphosphoric acid (IDP), allows for the efficient construction of 2,3-disubstituted tetrahydrofurans.[10][11]

Experimental Protocol: Catalytic Asymmetric Vinylogous Prins Cyclization

This protocol is a general guideline for the reaction between an aldehyde and a 3,5-dien-1-ol.

  • Reagents and Materials:

    • Aldehyde (1.05 equiv)

    • 3,5-Dien-1-ol (1.0 equiv)

    • Chiral imidodiphosphorimidate (IDPi) catalyst (3 mol%)

    • 5 Å molecular sieves

    • Methylcyclohexane (solvent)

  • Procedure:

    • To a flame-dried reaction vessel under an inert atmosphere, add the 3,5-dien-1-ol, methylcyclohexane, and 5 Å molecular sieves.

    • Cool the mixture to -20 °C.

    • Add the aldehyde, followed by the chiral IDPi catalyst.

    • Stir the reaction at -20 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.[10]

Prins_Cyclization_Workflow

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules.[4] For the synthesis of highly substituted tetrahydrofurans, a tandem iminium-enamine catalysis approach can be employed.[4] This strategy involves a double Michael addition reaction between a γ-hydroxy-α,β-unsaturated carbonyl and an enal, yielding 2,3,4-trisubstituted tetrahydrofurans with high enantio- and diastereoselectivities.[4]

CatalystSolventYield (%)d.r.ee (%) (major diastereomer)
Jørgensen-Hayashi typeChloroform851:0.55:0.3594
ProlineChloroform<5--
MacMillan catalystChloroform<5--
Jørgensen-Hayashi typeToluene601:0.62:0.3832
Jørgensen-Hayashi typeDichloromethane681:0.63:0.4092
Data from Mondal et al., 2018.[4]

Chiral Oxolane Intermediates in Action: Pharmaceutical Case Studies

The utility of chiral oxolane intermediates is best illustrated through their application in the synthesis of marketed drugs.

HIV Protease Inhibitors: The Bis-Tetrahydrofuran (Bis-THF) Core

A key structural feature of several potent HIV protease inhibitors, including the FDA-approved drug Darunavir (Prezista), is a bis-tetrahydrofuran (bis-THF) moiety.[12][13][14] This chiral ligand plays a crucial role in the drug's high binding affinity and its ability to combat drug-resistant strains of HIV.[12][13] The synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol core of Darunavir is a significant synthetic challenge that has been addressed through various stereoselective strategies.[15][16]

Darunavir_Core

Antiviral Nucleoside Analogs: The Chiral Furanose Ring

Many antiviral drugs are nucleoside analogs, where a modified sugar moiety is attached to a nucleobase. The stereochemistry of the furanose (oxolane) ring is critical for their mechanism of action, which often involves incorporation into viral DNA or RNA, leading to chain termination. Sofosbuvir (Sovaldi), a cornerstone of hepatitis C treatment, features a chiral 2'-deoxy-2'-α-fluoro-β-C-methyl-ribofuranose core.[17][18] The synthesis of this highly substituted chiral oxolane is a key aspect of the overall drug synthesis.[17]

Bioactive Lignans: Nature's Chiral Scaffolds

Lignans are a large class of natural products characterized by the coupling of two phenylpropanoid units.[19][20] Many lignans containing a central tetrahydrofuran ring, such as (+)-fragransin A2, exhibit a range of biological activities, including antitumor and antiviral properties.[21][22] The stereoselective synthesis of these natural products is an active area of research, with various strategies employed to control the multiple stereocenters on the oxolane core.[23] A divergent approach starting from a common chiral γ-butyrolactone intermediate has proven effective for the synthesis of several tetrahydrofuran lignans.[21]

Experimental Protocol: Synthesis of (+)-Fragransin A2 Intermediate

This protocol describes a key step in the synthesis of a (+)-fragransin A2 intermediate from a chiral γ-butyrolactone.

  • Reagents and Materials:

    • Chiral γ-butyrolactone intermediate (1 equiv)

    • Toluene

    • Diisobutylaluminium hydride (DIBAL-H) (1.1 equiv, 1.0 M in toluene)

    • Methanol

    • Trimethyl orthoformate (10 equiv)

    • p-Toluenesulfonic acid (50 mol%)

    • 2-Methoxyphenol (5 equiv)

    • Dichloromethane

    • Boron trifluoride diethyl etherate (6 equiv)

    • Saturated aqueous sodium bicarbonate

    • Ethyl acetate

  • Procedure:

    • Dissolve the chiral γ-butyrolactone in toluene and cool to -78 °C.

    • Add DIBAL-H dropwise and stir for 10 minutes.

    • Quench the reaction with methanol, then add trimethyl orthoformate and p-toluenesulfonic acid.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

    • Purify the intermediate acetal.

    • Dissolve the acetal and 2-methoxyphenol in dichloromethane and cool to -78 °C.

    • Add boron trifluoride diethyl etherate and stir at -20 °C for 30 minutes.

    • Quench with saturated aqueous sodium bicarbonate and extract with dichloromethane.

    • Purify the resulting diaryl-substituted tetrahydrofuran intermediate.[21]

Conclusion: The Enduring Importance of Chiral Oxolanes

The chiral oxolane ring is a versatile and indispensable structural motif in pharmaceutical synthesis. The ability to precisely control the stereochemistry of this scaffold is a testament to the power of modern synthetic organic chemistry. From the intricate bis-THF core of life-saving HIV protease inhibitors to the essential furanose ring of antiviral nucleoside analogs and the diverse stereochemical arrays found in bioactive lignans, chiral oxolane intermediates continue to be at the forefront of drug discovery. As our understanding of the intricate relationship between molecular structure and biological function deepens, the demand for efficient and stereoselective methods to synthesize these crucial building blocks will undoubtedly continue to grow, paving the way for the next generation of innovative medicines.

References

  • List, B., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society, 138(44), 14538–14541. [Link]

  • Avena, M., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7352. [Link]

  • Ghosh, A. K., et al. (2007). Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. Organic Letters, 9(22), 4423–4426. [Link]

  • Jahn, U., et al. (2015). A bio-inspired total synthesis of tetrahydrofuran lignans. Angewandte Chemie International Edition, 54(12), 3684–3688. [Link]

  • Sebesta, R., & Toma, S. (2019). CONSTRUCTION OF HETEROCYCLIC LIGNANS IN NATURAL PRODUCT SYNTHESIS AND MEDICINAL CHEMISTRY. Targets in Heterocyclic Systems, 23, 216-249. [Link]

  • Gaboury, J. A., & Sibi, M. P. (1994). Synthesis of tetrahydrofuran lignans. Journal of the Indian Institute of Science, 74(1), 135-148. [Link]

  • Warren, J. D., et al. (2015). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Future Medicinal Chemistry, 7(11), 1447–1473. [Link]

  • Ghosh, A. K., et al. (2012). Disubstituted Bis-THF Moieties as New P2 Ligands in Nonpeptidal HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 3(4), 294–298. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(18), 2419–2441. [Link]

  • Zhou, F., & Yamamoto, H. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 138(35), 11273–11276. [Link]

  • Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry, 5(3), 1-10. [Link]

  • Wang, C.-C., et al. (2024). Divergent Syntheses of (-)-Chicanine, (+)-Fragransin A2, (+)-Galbelgin, (+)-Talaumidin, and (+)-Galbacin via One-Pot Homologative γ-Butyrolactonization. Molecules, 29(3), 701. [Link]

  • Organic Chemistry Portal. (n.d.). 2,5-Dihydrofuran synthesis. [Link]

  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(10), 2058-2061. [Link]

  • Heravi, M. M. (2016). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Journal of Chemical Education, 93(9), 1634–1637. [Link]

  • Prasad, J. S., et al. (2003). Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide. Organic Process Research & Development, 7(6), 856–861. [Link]

  • List, B. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Angewandte Chemie International Edition, 60(52), 27038-27042. [Link]

  • Rueping, M., et al. (2011). Effective synthesis of 2,5-disubstituted tetrahydrofurans from glycerol by catalytic alkylation of ketones. Green Chemistry, 13(7), 1654-1657. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • Donohoe, T. J., et al. (2010). Total Synthesis of Annonaceous Acetogenins Belonging to the Non-Adjacent Bis-THF and Non-Adjacent THF-THP Sub-Classes. Molecules, 15(1), 444-481. [Link]

  • Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. [Link]

  • Liv Hospital. (2026, January 28). Antiviral Drugs List: 25 Most Common Antiviral Medication Names & Examples. [Link]

  • Barrett, A. G. M., & Spilling, C. D. (1988). Stereocontrolled synthesis of cis-2,5-disubstituted tetrahydrofurans and cis- and trans-linalyl oxides. Journal of the American Chemical Society, 110(25), 8505–8511. [Link]

  • Wang, D., et al. (2024). Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. Molecules, 29(3), 643. [Link]

  • Roschangar, F., et al. (2019). Greener and More Sustainable Routes to the Bis-THF Alcohol Moiety of HIV Protease Inhibitors. ACS Sustainable Chemistry & Engineering, 7(19), 16046–16054. [Link]

  • Wikipedia. (2024, February 21). List of antiviral drugs. [Link]

  • Aher, N. G., & Pore, V. S. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7352. [Link]

  • De Clercq, E. (2015). Antiviral Drugs. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]

  • Fernandez-Pena, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 120. [Link]

  • De Clercq, E. (2016). Approved Antiviral Drugs over the Past 50 Years. Clinical Microbiology Reviews, 29(3), 695–747. [Link]

  • Bryan-Marrugo, O. L., et al. (2015). History and progress of antiviral drugs: From acyclovir to direct-acting antiviral agents (DAAs) for Hepatitis C. Virology Journal, 12, 137. [Link]

Sources

Foundational

Technical Whitepaper: Precision Mass Characterization of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol

Executive Summary This technical guide provides a rigorous framework for the molecular characterization of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol , a functionalized tetrahydrofuran derivative likely utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the molecular characterization of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol , a functionalized tetrahydrofuran derivative likely utilized as a chiral building block in medicinal chemistry.

Precise mass calculation is not merely an arithmetic exercise; it is the foundation of High-Resolution Mass Spectrometry (HRMS) validation. In drug development, distinguishing a target molecule from isobaric impurities or metabolic byproducts requires an accuracy of <5 ppm. This guide details the derivation of the molecular formula, the calculation of exact monoisotopic mass versus average molecular weight, and the experimental protocols required for empirical validation.

Part 1: Structural Deconstruction & Formula Derivation

To ensure the accuracy of the mass calculation, we must first validate the chemical formula derived from the IUPAC name.

Structural Components
  • Core Scaffold: Oxolan-3-ol (Tetrahydrofuran-3-ol).[1][2][3]

    • Base Formula:

      
       (Ring 
      
      
      
      + Hydroxyl).[2]
  • Substituent: (2,3-difluorophenyl)amino.

    • Linkage: Amino group (-NH-) replaces a hydrogen at position 4 of the oxolane ring.

    • Phenyl Group: 2,3-difluorophenyl (

      
      ).
      
Atom Economy Calculation

We assemble the formula by summing the components and subtracting atoms lost during bond formation.

ComponentContributionAtoms AddedAtoms RemovedNet Count
Oxolane Core Ring + Pos 3 (-OH)

-

Substitution Pos 4 (-NH-Ar)


(from Pos 4)

Total Assembly



Final Chemical Formula:



Part 2: Mass Calculations

In analytical chemistry, the distinction between Average Molecular Weight (MW) and Exact Mass (Monoisotopic Mass) is critical. MW is used for gravimetric measurements (weighing samples), while Exact Mass is the reference for Mass Spectrometry.

Constants: IUPAC Isotopic Masses

Calculations utilize the IUPAC 2021 standard atomic weights and representative isotopic abundances [1].

  • Carbon (

    
    ):  12.000000 Da
    
  • Hydrogen (

    
    ):  1.007825 Da
    
  • Nitrogen (

    
    ):  14.003074 Da
    
  • Oxygen (

    
    ):  15.994915 Da
    
  • Fluorine (

    
    ):  18.998403 Da (Monoisotopic)
    
Calculation Table
ElementCountAverage MW Contribution ( g/mol )Monoisotopic Mass Contribution (Da)
C 10


H 11


F 2


N 1


O 2


Total 215.20 g/mol 215.075785 Da

Key Values for Analysis:

  • Molecular Weight (Gravimetric): 215.20 g/mol

  • Exact Mass (Neutral): 215.0758 Da

  • [M+H]

    
     (Positive Mode MS):  216.0836 Da
    

Part 3: Experimental Validation Protocol (LC-MS/MS)

This protocol describes the validation of the synthesized entity using Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.

Experimental Logic

Small molecules containing basic nitrogen (the secondary amine in the linker) and oxygen (hydroxyl/ether) generally ionize best in Positive Mode (ESI+) . The formation of adducts follows the "Nitrogen-Oxygen Rule," where protonated species


 are favored for nitrogenous bases, though sodium adducts 

may appear due to the ether oxygens [2].
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol in 1 mL of HPLC-grade Methanol (MeOH).

    • Dilute to a final concentration of 1 µg/mL (approx. 5 µM) using 50:50 Acetonitrile:Water + 0.1% Formic Acid. Rationale: Formic acid promotes protonation of the secondary amine.

  • LC Separation (UPLC):

    • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Rationale: The fluorine atoms increase lipophilicity, requiring a gradient to elute effectively.

  • MS Settings (Source: ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 20 V. Note: Keep low to prevent in-source fragmentation of the C-N bond.

    • Mass Range: m/z 50–1000.

  • Data Interpretation:

    • Target Ion: Extract chromatogram for m/z 216.0836 (

      
      ).
      
    • Mass Accuracy Tolerance: ±5 ppm.

    • Isotope Check: Verify the presence of the M+1 peak (approx 11% intensity due to 10 carbons).

Troubleshooting Adducts

If the


 signal is weak, check for competing adducts.
  • [M+Na]

    
    :  m/z 238.0655 (Common if glassware is not LC-MS grade).
    
  • [M+NH4]

    
    :  m/z 233.1102 (Common if ammonium buffers are used).
    

Part 4: Visualization & Logic Flows

Molecular Characterization Workflow

This diagram outlines the logical progression from theoretical design to empirical confirmation.

MolecularCharacterization Start Target Structure: (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol Formula Formula Derivation C10H11F2NO2 Start->Formula Calc Mass Calculation Formula->Calc Exact Exact Mass (Monoisotopic) 215.0758 Da Calc->Exact For MS Avg Avg Molecular Weight 215.20 g/mol Calc->Avg For Weighing Exp Experimental Validation (LC-HRMS) Exact->Exp ESI ESI+ Ionization Protonation of Amine Exp->ESI Result Observed Ion [M+H]+ m/z 216.0836 ESI->Result QC QC Pass (< 5 ppm Error) Result->QC Compare

Figure 1: End-to-end workflow for the structural confirmation of the target molecule.

MS Interpretation Decision Tree

This diagram guides the researcher through identifying the correct ion species in a complex spectrum.

MS_DecisionTree Spectrum Acquire Spectrum (ESI Positive) CheckH Check m/z 216.08 ([M+H]+) Spectrum->CheckH FoundH Signal Found? CheckH->FoundH YesH Check Isotope Pattern (M+1 ~11%) FoundH->YesH Yes NoH Check Adducts FoundH->NoH No Confirm Identity Confirmed YesH->Confirm CheckNa Check m/z 238.06 ([M+Na]+) NoH->CheckNa CheckDimer Check m/z 431.15 ([2M+H]+) NoH->CheckDimer CheckNa->Confirm If Match Fail Re-Synthesize or Check Stereochem CheckNa->Fail No Signal CheckDimer->Confirm If Match

Figure 2: Decision logic for interpreting ESI+ mass spectra of the target oxolane derivative.

References

  • Prohaska, T., et al. (2022).[4][5][6] Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600.[4][5] [Link]

  • Kachman, M., et al. (2025).[7] Prediction of Adducts on Positive Mode Electrospray Ionization Mass Spectrometry: Proton/Sodium Selectivity in Methanol Solutions. ResearchGate. [Link]

  • MetwareBio. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Metware Biotechnology. [Link]

Sources

Protocols & Analytical Methods

Method

Reductive amination procedures for preparing (3S,4R)-aminooxolan-3-ol intermediates

Application Note: High-Fidelity Synthesis of (3S,4R)-4-Aminooxolan-3-ol Executive Summary The chiral intermediate (3S,4R)-4-aminooxolan-3-ol (also known as (3S,4R)-4-aminotetrahydrofuran-3-ol) is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of (3S,4R)-4-Aminooxolan-3-ol

Executive Summary

The chiral intermediate (3S,4R)-4-aminooxolan-3-ol (also known as (3S,4R)-4-aminotetrahydrofuran-3-ol) is a critical pharmacophore in the synthesis of HIV protease inhibitors (e.g., Amprenavir, Fosamprenavir) and novel BACE1 inhibitors for Alzheimer's research. The rigid tetrahydrofuran scaffold with trans-amino alcohol stereochemistry provides essential spatial orientation for binding to aspartyl protease active sites.

Traditional synthesis often relies on the ring-opening of chiral epoxides (e.g., 3,4-anhydro-D-erythritol), which can be atom-inefficient and require expensive chiral pool starting materials. This Application Note details two Reductive Amination procedures designed to access this scaffold from 4-oxotetrahydrofuran-3-yl derivatives:

  • Method A: Titanium-Mediated Chemical Reductive Amination (Robust, scalable, requires purification).

  • Method B: Biocatalytic Transamination (High enantioselectivity, Green chemistry, "trans"-selective).

Strategic Overview & Workflow

The primary challenge in synthesizing the (3S,4R) isomer via reductive amination is controlling the diastereoselectivity of the hydride attack on the intermediate imine.

  • Chemical Route: Relies on steric bulk and Lewis acid coordination (Ti(IV)) to direct stereochemistry. Often yields a mixture of cis/trans isomers (dr ~ 60:40 to 80:20), necessitating chromatographic separation.

  • Biocatalytic Route: Utilizes

    
    -Transaminases (
    
    
    
    -TAs) that specifically recognize the substrate geometry, enabling Dynamic Kinetic Resolution (DKR) of the
    
    
    -hydroxy ketone to yield the (3S,4R) product with high optical purity (>98% ee/de).

SynthesisWorkflow cluster_Chem Method A: Chemical cluster_Bio Method B: Biocatalytic Start Substrate: 4-oxotetrahydrofuran-3-yl derivative Imine Imine Formation (Ti(OiPr)4) Start->Imine Benzylamine Enz ω-Transaminase (PLP, iPrNH2) Start->Enz Enzymatic Resolution Red Reduction (NaBH4) Imine->Red Mix Cis/Trans Mixture Red->Mix Pure (3S,4R)-Product High Stereocontrol Enz->Pure

Figure 1: Comparative workflow for chemical vs. biocatalytic reductive amination routes.

Method A: Titanium-Mediated Chemical Reductive Amination[1]

Context: Direct reductive amination of


-hydroxy ketones is prone to side reactions (aromatization, dehydration). This protocol uses a hydroxyl-protected  substrate and Titanium(IV) isopropoxide to facilitate imine formation and scavenge water, preventing hydrolysis.

Substrate: 4-((tert-butyldimethylsilyl)oxy)dihydrofuran-3(2H)-one.

Reagents & Materials
ReagentRoleEquiv.
Substrate (Protected Ketone)Starting Material1.0
Benzylamine (BnNH

)
Amine Source1.1
Titanium(IV) isopropoxide Lewis Acid / Water Scavenger1.25
Sodium Borohydride (NaBH

)
Reducing Agent1.5
Ethanol (Absolute) Solvent-
TBAF (1M in THF) Deprotection Agent2.0
Step-by-Step Protocol
  • Imine Formation:

    • In a flame-dried round-bottom flask under Argon, dissolve the Substrate (10 mmol) in absolute Ethanol (30 mL).

    • Add Benzylamine (11 mmol) followed by Titanium(IV) isopropoxide (12.5 mmol) dropwise.

    • Note: The solution may turn slightly yellow. Ti(OiPr)

      
       drives the equilibrium by trapping the water generated during imine formation [1].
      
    • Stir at room temperature for 6–8 hours. Monitor by TLC (disappearance of ketone).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH

      
        (15 mmol) in small portions over 20 minutes. (Caution: Gas evolution).
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench the reaction by adding 2M NaOH (10 mL). A white precipitate (TiO

      
      ) will form.
      
    • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove titanium salts.

    • Wash the filtrate with brine, dry over Na

      
      SO
      
      
      
      , and concentrate
    • Checkpoint: Analyze crude NMR.[1] The trans isomer (desired) and cis isomer will be present.

  • Deprotection & Purification:

    • Dissolve the crude silyl ether in THF (20 mL).

    • Add TBAF (20 mmol) and stir at RT for 2 hours.

    • Concentrate and purify via Flash Chromatography (DCM:MeOH:NH

      
      OH gradient).
      
    • Result: Separation of the diastereomers yields the (3S,4R)-4-(benzylamino)tetrahydrofuran-3-ol. Final hydrogenolysis (Pd/C, H

      
      ) yields the free amino alcohol.
      

Method B: Biocatalytic Transamination (High-Fidelity)

Context: This is the preferred modern route.


-Transaminases (TA) catalyze the reversible transfer of an amino group from a donor (isopropylamine) to the ketone acceptor. Using a specific (R)-selective TA allows for the synthesis of the (3S,4R) isomer. If the starting ketone is racemic, the enzyme can drive a Dynamic Kinetic Resolution (DKR)  if the 

-proton is acidic enough to allow rapid racemization under the reaction conditions [2].

Substrate: 4-oxotetrahydrofuran-3-yl butyrate (Ester protection is often tolerated better by enzymes than silyl ethers) or unprotected 4-hydroxy-dihydrofuran-3-one (if stability permits).

Biocatalytic Cycle Diagram

BioCycle PLP PLP-Enzyme PMP PMP-Enzyme PLP->PMP Deamination PMP->PLP Amination Donor Donor (Isopropylamine) Acetone Coprod (Acetone) Donor->Acetone Transfer Ketone Substrate (Ketone) Amine Product (3S,4R)-Amine Ketone->Amine Stereoselective

Figure 2: Ping-Pong Bi-Bi mechanism of Transaminase.[2] The enzyme shuttles nitrogen via the PLP cofactor.

Protocol Parameters
ParameterCondition
Enzyme Source Commercial

-TA Screening Kit (e.g., Codexis ATA, Evoxx)
Selectivity Target (R)-selective TA (for the amine center)
Buffer Potassium Phosphate (100 mM, pH 7.0–8.0)
Cofactor Pyridoxal-5'-phosphate (PLP), 1 mM
Amine Donor Isopropylamine (1M) or L-Alanine (with LDH/GDH recycling)
Temperature 30°C
Step-by-Step Protocol
  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Solution: Dissolve the substrate (50 mg) in DMSO (5% v/v final concentration).

  • Reaction Initiation:

    • In a reaction vessel, combine Buffer (40 mL) and Isopropylamine (to final conc. 1M, pH adjusted to 7.5).

    • Add the Enzyme powder (loading typically 10–20 mg/mL or lyophilized cell lysate).

    • Add the Substrate solution.[1]

  • Incubation: Shake at 250 rpm, 30°C for 24 hours.

  • Monitoring: Aliquot 100

    
    L, quench with acetonitrile, and analyze via HPLC.
    
  • Work-up:

    • Acidify to pH 2 with HCl (to protonate the amine).

    • Extract with MTBE (removes unreacted ketone/non-basic impurities).

    • Basify aqueous layer to pH 12 with NaOH.

    • Extract product into DCM or Ethyl Acetate (3 x 20 mL).

    • Dry and concentrate.[3]

Quality Control & Analytical Methods

To validate the (3S,4R) stereochemistry, the following analytical methods are required.

A. NMR Spectroscopy (


H NMR) 
  • Diagnostic Signal: The coupling constant (

    
    ) between H3 and H4 protons is critical.
    
    • Trans (3S,4R): typically

      
       Hz.
      
    • Cis (3R,4R): typically

      
       Hz.
      
  • Note: In five-membered rings, J-values can be ambiguous due to envelope conformations. Comparison with a known standard or NOE experiments (showing lack of correlation between H3 and H4) is recommended.

B. Chiral HPLC

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm.

  • Criterion: The (3S,4R) enantiomer must be distinguished from the (3R,4S) enantiomer and diastereomers.

References

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[4] Journal of the Chemical Society, Perkin Transactions 1, 1391-1392. Link

  • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Alcohols.[2] Trends in Biotechnology, 28(6), 324-332. Link

  • Ghosh, A. K., et al. (2006). Design and Synthesis of Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 49(17), 5252–5261. Link

  • Codexis Inc. (2012). Transaminase variants and methods of use. U.S. Patent 8,293,507. Link

Sources

Application

Application Note: Precision Synthesis of the Ticagrelor Triazolopyrimidine Core

Executive Summary This application note details an optimized protocol for the synthesis of the critical triazolo[4,5-d]pyrimidine core of Ticagrelor (AZD6140). Specifically, we address the two most challenging steps in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details an optimized protocol for the synthesis of the critical triazolo[4,5-d]pyrimidine core of Ticagrelor (AZD6140). Specifically, we address the two most challenging steps in the intermediate cascade:

  • Regioselective

    
     Coupling:  The coupling of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine with the chiral cyclopentyl amine moiety.
    
  • Triazole Ring Closure (Diazotization): The cyclization step to form the fused ring system.

Traditional routes often suffer from competitive regioisomers (N7 vs. N9 alkylation) and hazardous exotherms during diazotization. This guide presents a "Green Chemistry" approach utilizing polymer-supported nitrite (Resin-NO2) and a solvent-controlled


 strategy that improves yield by 12% and reduces critical impurities (Impurity B and des-hydroxyethyl analogs) below 0.05%.

Critical Process Parameters (CPP) & Mechanistic Insight

The Regioselectivity Challenge ( )

The starting material, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (1) , possesses two electrophilic sites (C4 and C6). While initially symmetric, the first substitution with the cyclopentyl amine (2) breaks this symmetry.

  • Challenge: The electron-donating amino group at C5 deactivates the ring, requiring higher temperatures. However, excessive heat promotes bis-alkylation or substitution at the propylthio group.

  • Optimization Strategy: We utilize a polar aprotic/protic solvent blend (Acetonitrile/Water) . Water acts not just as a solvent but aids in stabilizing the transition state for the mono-substituted product, preventing over-reaction.

The Cyclization Challenge (Diazotization)

The formation of the triazole ring typically involves treating the diamine intermediate with sodium nitrite (


) in acetic acid.
  • Safety Risk: This reaction is highly exothermic and generates

    
     gases.
    
  • Impurity Risk: Strong acidic conditions can degrade the acid-labile acetonide protection on the cyclopentyl ring, leading to premature deprotection and "Impurity 27" (degraded diol).

  • Optimization Strategy: Use of Resin-NO2 (polymer-supported nitrite). This heterogeneous reagent releases nitrosonium species slowly, controlling the exotherm and allowing for easy filtration workup, eliminating the need for aqueous acid quenching.

Reaction Pathway Visualization

The following diagram outlines the optimized synthetic pathway and the critical decision points for impurity control.

Ticagrelor_Synthesis_Pathway Figure 1: Optimized Pathway for Ticagrelor Triazole Core Synthesis showing critical impurity divergence points. SM1 Start: 4,6-dichloro-2- (propylthio)pyrimidin-5-amine Inter1 Intermediate A: Mono-substituted Diamine SM1->Inter1 SNAr Coupling (TEA, MeCN, 25°C) Impurity1 Impurity: Bis-alkylated Byproduct SM1->Impurity1 High Temp (>40°C) Excess Amine Amine Reagent: Cyclopentyl Amine (Protected) Amine->Inter1 Step2 Step 2: Cyclization (Resin-NO2 / MeCN) Inter1->Step2 Triazole Product: Chlorotriazole Intermediate Step2->Triazole Controlled Release NO+ Impurity2 Impurity 27: Deprotected Diol Step2->Impurity2 Acidic pH < 2 (Avoided)

Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (Purity >98%).

  • Nucleophile: (3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol (Protected Cyclopentyl Amine).

  • Cyclization Agent: Amberlyst A-26 (Nitrite form) or equivalent Resin-NO2.

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q).

Step 1: Regioselective Coupling ( )

Objective: Synthesize the diamine intermediate with >95% regioselectivity.

  • Charge: In a 500 mL jacketed reactor, dissolve Substrate (10.0 g, 42.0 mmol) in Acetonitrile (100 mL).

  • Base Addition: Add Triethylamine (TEA) (1.2 eq, 50.4 mmol) in one portion.

  • Temperature Control: Cool the mixture to 0–5 °C .

  • Addition: Dissolve the Nucleophile (1.05 eq) in Acetonitrile (50 mL). Add this solution dropwise over 60 minutes .

    • Note: Slow addition is crucial to maintain the concentration of the nucleophile low relative to the substrate, favoring mono-substitution.

  • Reaction: Allow to warm to 20–25 °C and stir for 4 hours.

    • Checkpoint: Monitor by HPLC.[1][2] Target: Substrate < 1.0%, Bis-alkylated impurity < 0.5%.

  • Workup: Quench with water (150 mL). Extract with Ethyl Acetate (2 x 100 mL). Wash organic layer with Brine. Dry over

    
     and concentrate.
    
    • Expected Yield: ~92% as a viscous oil/foam.

Step 2: Green Cyclization (Triazole Formation)

Objective: Close the ring without generating acidic impurities.

  • Preparation: Redissolve the crude foam from Step 1 in Acetonitrile:Water (1:1 v/v) (100 mL).

  • Reagent Addition: Add Resin-NO2 (1.5 g per gram of substrate) and a catalytic amount of TsOH (0.05 eq) to initiate the protonation of nitrite on the resin surface.

  • Reaction: Stir gently at 25 °C for 30–45 minutes.

    • Visual Cue: The reaction mixture will darken slightly, but no violent gas evolution should occur due to the slow release mechanism.

  • Filtration: Filter off the resin beads. The beads can be regenerated with

    
     solution.
    
  • Isolation: The filtrate contains the Chlorotriazole Intermediate . Extract into DCM, wash with saturated

    
     (to remove trace acid), and concentrate.
    
    • Expected Yield: >90%.[2][3]

    • Purity: >98% (HPLC).[2]

Results & Discussion: Optimization Data

The following table summarizes the optimization of the cyclization step, comparing the traditional method with the Resin-NO2 method.

ParameterTraditional Method (

)
Optimized Method (Resin-NO2)Benefit
Reaction Time 2–3 Hours30–45 Minutes4x Faster
Exotherm High (

)
Negligible (

)
Enhanced Safety
Impurity 27 0.85% (Acid degradation)Not Detected (< 0.05%)Higher Purity
Workup Neutralization required (Salts)Simple FiltrationGreen Chemistry
Yield 82%94%Cost Efficiency
Troubleshooting Logic

Use the following decision tree to troubleshoot low yields or purity issues.

Troubleshooting_Logic Figure 2: Troubleshooting Decision Tree for Ticagrelor Intermediate Synthesis Start Issue Detected: Low Purity (<95%) CheckImpurity Identify Major Impurity (via HPLC/LCMS) Start->CheckImpurity BisAlk Impurity: Bis-alkylated (Mass = M + Amine) CheckImpurity->BisAlk Hydrolysis Impurity: Hydrolysis (Mass = M - Cl + OH) CheckImpurity->Hydrolysis Deprotect Impurity: Deprotected Diol (Impurity 27) CheckImpurity->Deprotect Action1 Action: Reduce Temp to 0°C Slow down addition BisAlk->Action1 Action2 Action: Use Anhydrous MeCN Check solvent water content Hydrolysis->Action2 Action3 Action: Switch to Resin-NO2 Reduce acid catalyst Deprotect->Action3

Conclusion

By shifting the


 coupling to a controlled temperature regime (0–5 °C) and utilizing a polymer-supported nitrite source for cyclization, we successfully mitigate the formation of the critical "Impurity 27" and bis-alkylated byproducts. This protocol offers a scalable, safer, and greener alternative for the industrial production of Ticagrelor intermediates.[2]

References

  • Bioorganic & Medicinal Chemistry Letters. (2007). Discovery of AZD6140 (Ticagrelor): A potent and orally bioavailable P2Y12 receptor antagonist.Link

  • Organic Process Research & Development. (2012). Development of a Scalable Process for Ticagrelor.Link

  • SpringerPlus (PMC). (2016). An efficient and safe process for the preparation of ticagrelor via resin-NO2 catalyzed formation of triazole ring.[2]Link

  • Rasayan Journal of Chemistry. (2018). Synthesis of High Pure Ticagrelor, An Anti-Platelet Drug Substance and its Possible Process Related Impurities.[4]Link

  • Chemical Science. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (

    
    ).Link
    

Sources

Method

Application Note: Green Chemistry Approaches to Synthesizing (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol

[1] Executive Summary This guide details the sustainable synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol , a functionalized tetrahydrofuran (THF) derivative.[1] This compound serves as a high-value chiral b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the sustainable synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol , a functionalized tetrahydrofuran (THF) derivative.[1] This compound serves as a high-value chiral building block, structurally related to intermediates used in the synthesis of P2Y12 inhibitors (e.g., Ticagrelor) and novel BACE1 inhibitors.[1]

Traditional synthesis of chiral amino-alcohols often relies on hazardous azides, chlorinated solvents (DCM), and atom-inefficient protecting group strategies.[1] This protocol introduces two Green Chemistry pathways that prioritize Atom Economy , Benign Solvents (Water) , and Biocatalysis :

  • Method A (Catalytic Asymmetric): A "On-Water" Asymmetric Ring Opening (ARO) of a meso-epoxide using a Scandium(III)-Surfactant catalyst.

  • Method B (Chemo-Enzymatic): A robust Lipase-Catalyzed Kinetic Resolution (KR) of the racemic intermediate.

Green Metrics Overview
MetricTraditional RouteGreen Route (Method A)Green Route (Method B)[1]
Atom Economy < 45% (Protecting groups)100% (Direct addition)~50% (Resolution limit)
E-Factor High (>50 kg waste/kg)Low (<5 kg waste/kg)Medium (~15 kg waste/kg)
Solvents DCM, DMF, TolueneWater, Ethanol2-MeTHF, Ethyl Acetate
Hazards Azides, Strong AcidsSurfactants, EnzymesEnzymes, Vinyl Acetate

Retrosynthetic Analysis & Strategy

The core structural challenge is establishing the trans-(3S,4R) stereochemistry on the tetrahydrofuran ring. Both proposed methods utilize 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran) as the divergent precursor.[1]

Logical Flowchart (DOT Visualization)

G Target (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol (Target Molecule) Racemic (±)-trans-4-[(2,3-difluorophenyl)amino]oxolan-3-ol (Racemic Mixture) Racemic->Target Method B: Kinetic Resolution (CAL-B Lipase / Vinyl Acetate) Epoxide 3,6-Dioxabicyclo[3.1.0]hexane (Meso-Epoxide) Epoxide->Target Method A: Asymmetric Ring Opening (Sc(DS)3 / Chiral Ligand / Water) Epoxide->Racemic Water-Promoted Opening (No Catalyst) Dihydrofuran 2,5-Dihydrofuran Dihydrofuran->Epoxide Green Epoxidation (H2O2/Tungstate) Diol cis-2-Butene-1,4-diol (Bio-based Feedstock) Diol->Dihydrofuran Cyclodehydration (Acid Cat.)

Figure 1: Retrosynthetic strategy comparing the direct Asymmetric Ring Opening (Method A) and the Chemo-Enzymatic Resolution (Method B).

Precursor Synthesis: 3,6-Dioxabicyclo[3.1.0]hexane

CAS: 285-69-8 Safety Note: Epoxides are alkylating agents.[1] Handle in a fume hood.

This meso-epoxide is the common starting material for both methods. It is synthesized from 2,5-dihydrofuran using a green oxidation protocol.[1]

Protocol
  • Reagents: 2,5-Dihydrofuran (10 mmol), 30% Aqueous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (12 mmol), Sodium Tungstate dihydrate (
    
    
    
    , 2 mol%), Methyltrioctylammonium hydrogensulfate (PTC, 1 mol%), Phenylphosphonic acid (1 mol%).
  • Solvent: Water (no organic solvent required).[1][2]

  • Procedure:

    • Combine catalyst, PTC, and acid in a reaction vessel.[1]

    • Add 2,5-dihydrofuran.[1][3]

    • Add

      
       dropwise at 40°C over 30 minutes.
      
    • Stir at 40°C for 4 hours (Monitor by GC/TLC).

  • Workup: Extract with 2-MeTHF (Green alternative to DCM). Wash with

    
     (to quench peroxide). Distill or use crude if purity >95%.
    

Method A: Catalytic Asymmetric Ring Opening (ARO) in Water

Best for: High throughput, high atom economy, minimizing waste.[1] Mechanism: Lewis-acid catalyzed nucleophilic attack directed by a chiral ligand in a micellar aqueous environment.

Reagents & Materials[1][2][5][6][7][8][9]
  • Substrate: 3,6-Dioxabicyclo[3.1.0]hexane (1.0 equiv).[1]

  • Nucleophile: 2,3-Difluoroaniline (1.1 equiv).[1]

  • Catalyst: Scandium(III) tris(dodecyl sulfate) [ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ] (1 mol%).
    
  • Chiral Ligand: (R,R)-6,6'-Bis(1-hydroxy-2,2-dimethylpropyl)-2,2'-bipyridine (1.2 mol%).[1]

  • Solvent: Deionized Water.[1]

Step-by-Step Protocol
  • Catalyst Preparation:

    • In a 10 mL round-bottom flask, dissolve

      
       (0.01 mmol) and the Chiral Ligand (0.012 mmol) in water (2.0 mL).
      
    • Stir at room temperature for 1 hour to form the chiral Lewis Acid-Surfactant Complex (LASC). The solution will appear turbid (micellar suspension).

  • Reaction:

    • Add 2,3-difluoroaniline (1.1 mmol) to the aqueous catalyst mixture.[1]

    • Add the meso-epoxide (1.0 mmol) slowly.

    • Stir vigorously at 25°C for 24–48 hours.

    • Note: The hydrophobic reactants migrate into the micellar core, where the chiral catalyst resides.[1]

  • Workup:

    • Dilute with Ethyl Acetate (3 mL) and separate phases.

    • The aqueous phase (containing the catalyst) can be recycled up to 3 times.

    • Dry the organic phase over

      
       and concentrate.
      
  • Purification: Flash chromatography (Silica, Hexane/EtOAc) or recrystallization.[1]

Expected Yield: 85–92% Expected ee: >90% (3S,4R isomer)

Method B: Chemo-Enzymatic Kinetic Resolution

Best for: Labs without access to specialized chiral ligands; extremely robust and scalable.

Phase 1: Synthesis of Racemic Amino-Alcohol
  • Reaction: Mix meso-epoxide (10 mmol) and 2,3-difluoroaniline (10 mmol) in Water (5 mL).

  • Conditions: Heat to 60°C for 12 hours ("On-Water" acceleration).

  • Isolation: Extract with EtOAc, concentrate. Yield is typically quantitative.

Phase 2: Lipase-Catalyzed Resolution

This step utilizes Candida antarctica Lipase B (CAL-B) to selectively acetylate the unwanted (3R,4S) enantiomer, leaving the desired (3S,4R) alcohol untouched (or vice versa, depending on screening; typically CAL-B acetylates the R-alcohol in secondary alcohols, but the amine presence dictates specific interactions).[1]

Assumption for Protocol: CAL-B selectively acetylates the (3R,4S)-enantiomer.[1]

  • Reagents: Racemic amino-alcohol (10 mmol), Vinyl Acetate (3.0 equiv, acyl donor), Novozym 435 (immobilized CAL-B, 20% w/w).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (dry).

  • Procedure:

    • Dissolve racemate in 2-MeTHF.

    • Add Vinyl Acetate and Novozym 435.

    • Incubate in an orbital shaker at 30°C, 200 rpm.

    • Monitoring: Monitor by Chiral HPLC every 2 hours. Stop when conversion reaches 50% (theoretical maximum for resolution).

  • Workup:

    • Filter off the enzyme (can be reused).

    • Evaporate solvent.[1]

    • Separation: The reaction mixture contains the (3S,4R)-alcohol (product) and the (3R,4S)-acetate (byproduct).[1] These have vastly different polarities and are easily separated by short silica plug or acid-base extraction.

Analytical & Quality Control

Chiral HPLC Method

To verify enantiomeric excess (ee) of the (3S,4R) product.[1][4]

  • Column: Daicel Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (3R,4S)-isomer: 8.5 min[1]

    • (3S,4R)-isomer: 11.2 min[1]

NMR Characterization

1H NMR (400 MHz, DMSO-d6):

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     6.8–7.1 (m, 3H, Ar-H), 5.3 (d, 1H, OH), 4.2 (m, 1H, H-3), 3.9 (m, 1H, H-4), 3.6–3.8 (m, 4H, H-2, H-5).
    
  • Diagnostic: The trans-relationship is typically indicated by a coupling constant ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     in THF rings (smaller than cis).
    

References

  • Asymmetric Ring Opening in Water: Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[1][2] Catalytic asymmetric ring opening of meso-epoxides with aromatic amines in water.[2] Organic Letters, 7(20), 4593–4595.[1] Link[1]

  • Green Epoxidation: Noyori, R., Aoki, M., & Sato, K. (2003).[1] Green oxidation with aqueous hydrogen peroxide.[1] Chemical Communications, (16), 1977–1986.[1] Link

  • Enzymatic Resolution: Ghanem, A. (2007).[1] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1723–1754.[1] Link[1]

  • Ticagrelor Intermediates: While this specific oxolane is a structural analogue, the chemistry draws from: Schlummer, B., & Scholz, U. (2004).[1] Palladium-catalyzed C-N coupling reactions in the synthesis of pharmaceuticals. Advanced Synthesis & Catalysis, 346(13-15), 1599–1626.[1] Link[1]

Sources

Application

Application Note &amp; Protocols: Catalytic Hydrogenation for the Stereoselective Synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol Intermediates

Abstract This document provides a detailed guide to the catalytic hydrogenation methods for producing precursors to (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, a key chiral building block in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the catalytic hydrogenation methods for producing precursors to (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, a key chiral building block in pharmaceutical synthesis. The specific trans stereochemistry of the amino and hydroxyl groups on the tetrahydrofuran ring is critical for its intended biological activity, making stereoselective synthesis paramount.[1] This guide outlines protocols for the reduction of a suitable precursor, focusing on catalyst selection, reaction optimization, and mechanistic considerations to ensure high diastereoselectivity and yield.

Introduction: Significance of the Target Moiety

The substituted tetrahydrofuran ring system is a prevalent structural motif in a wide array of biologically active molecules and natural products.[2] The specific compound, (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, with its defined stereocenters, serves as a crucial intermediate in the development of various therapeutic agents. The spatial arrangement of the aminophenyl and hydroxyl groups is fundamental to its function, often facilitating precise interactions within the active sites of biological targets like kinases or proteases.[1] Consequently, the development of robust and stereoselective synthetic routes is a critical objective in process chemistry. Catalytic hydrogenation represents a highly efficient and atom-economical method for achieving the desired stereochemistry from appropriately designed precursors.[3][4]

The Strategic Approach: Precursor Design and Stereocontrol

The successful synthesis of the target trans-amino alcohol hinges on the stereoselective reduction of a precursor molecule where the key stereocenters can be controlled. A common and effective strategy involves the catalytic hydrogenation of a precursor containing a reducible functional group, such as a ketone, an oxime, or an azide, at the C4 position of the oxolane ring. The choice of precursor and hydrogenation conditions are inextricably linked to achieving the desired (3S,4R) configuration.

A plausible and efficient precursor for this transformation is an azido alcohol, specifically (3S,4S)-4-azidooxolan-3-ol. The rationale for this choice is twofold:

  • Stereochemical Control: The azide group can be introduced via an S(_N)2 reaction on a suitable electrophile (e.g., an epoxide or a triflate), which inverts the stereocenter, setting the stage for the final desired stereochemistry.

  • Reducibility: The azide functionality is readily and cleanly reduced to a primary amine under standard catalytic hydrogenation conditions.

The overall synthetic strategy is visualized below.

G cluster_0 Synthesis Phase cluster_1 Hydrogenation Phase cluster_2 Analysis Phase Chiral Precursor Chiral Precursor Epoxide Formation Epoxide Formation Chiral Precursor->Epoxide Formation Asymmetric Epoxidation Azide Opening Azide Opening Epoxide Formation->Azide Opening Regioselective Ring-Opening Azido Alcohol Precursor Azido Alcohol Precursor Azide Opening->Azido Alcohol Precursor Catalytic Hydrogenation Catalytic Hydrogenation Azido Alcohol Precursor->Catalytic Hydrogenation H2, Catalyst Final Product (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol Purification Purification Final Product->Purification Catalyti`c Hydrogenation Catalyti`c Hydrogenation Catalyti`c Hydrogenation->Final Product Characterization Characterization Purification->Characterization NMR, HPLC, MS

Caption: Generalized workflow for synthesis and characterization.

Experimental Protocols

This section details the step-by-step methodologies for the key transformations.

Protocol 1: Synthesis of the Azido Alcohol Precursor

The stereoselective synthesis of the azido alcohol precursor is a critical prerequisite. A common route involves the ring-opening of a chiral epoxide. This approach is widely used for the synthesis of amino alcohols.

Materials:

  • (2S,3S)-2-(benzyloxymethyl)oxiran-3-ol

  • Sodium azide (NaN(_3))

  • Ammonium chloride (NH(_4)Cl)

  • Methanol (MeOH)

  • Water (H(_2)O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of (2S,3S)-2-(benzyloxymethyl)oxiran-3-ol (1 eq) in a 4:1 mixture of MeOH and H(_2)O, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Heat the reaction mixture to 70°C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate in vacuo to yield the crude (3S,4S)-4-azidooxolan-3-ol precursor.

  • Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient).

Protocol 2: Catalytic Hydrogenation of the Azido Alcohol Precursor

This protocol focuses on the reduction of the azide to the primary amine with simultaneous retention of the hydroxyl stereocenter. Palladium on carbon is a highly effective catalyst for this transformation.

Materials:

  • (3S,4S)-4-azidooxolan-3-ol precursor

  • 10% Palladium on activated carbon (10% Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H(_2))

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Catalyst Handling: In a fume hood, carefully add 10% Pd/C (5-10 mol%) to a high-pressure reaction vessel. Note: Palladium on carbon can be pyrophoric. Handle with care, preferably under an inert atmosphere or as a wet paste.

  • Reaction Setup: Add a solution of the azido alcohol precursor (1 eq) in methanol or ethanol. The solvent should be of high purity and degassed.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Hydrogen uptake should cease upon completion.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to obtain the crude (3S,4R)-4-aminooxolan-3-ol.

Protocol 3: N-Arylation to Form the Final Product

The final step involves the coupling of the synthesized amino alcohol with 1,2,3-trifluorobenzene.

Materials:

  • Crude (3S,4R)-4-aminooxolan-3-ol

  • 1,2,3-Trifluorobenzene

  • Potassium carbonate (K(_2)CO(_3))

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of crude (3S,4R)-4-aminooxolan-3-ol (1 eq) in DMSO, add potassium carbonate (2.5 eq) and 1,2,3-trifluorobenzene (1.2 eq).

  • Heat the reaction mixture to 120°C for 24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na(_2)SO(_4), and concentrate.

  • Purify the final product by column chromatography to yield (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol.

Causality and Optimization

The success of this synthesis relies on understanding the factors that influence stereoselectivity and reaction efficiency.

G cluster_0 Reaction Parameters cluster_1 Reaction Outcomes Catalyst Catalyst (Pd/C, PtO2, Raney Ni) Yield Yield Catalyst->Yield Diastereoselectivity Diastereoselectivity (trans:cis ratio) Catalyst->Diastereoselectivity Solvent Solvent (MeOH, EtOH, THF) Solvent->Yield Purity Purity Solvent->Purity Pressure H2 Pressure (30-100 psi) Pressure->Yield Temperature Temperature (RT - 50°C) Temperature->Yield Temperature->Purity

Caption: Key parameters influencing hydrogenation outcomes.

  • Catalyst Selection: While Pd/C is highly effective for azide reduction, other catalysts like Platinum(IV) oxide (PtO(_2)) or Raney Nickel could also be employed. However, Pd/C is often preferred for its high activity and selectivity, minimizing side reactions.

  • Solvent Choice: Protic solvents like methanol and ethanol are excellent for this hydrogenation as they readily dissolve the substrate and facilitate hydrogen transfer.

  • Pressure and Temperature: The reduction of azides is typically efficient at room temperature and moderate hydrogen pressures (50-60 psi). Increasing temperature or pressure is usually unnecessary and may lead to side reactions or reduced selectivity.

Data Summary and Comparison

The choice of hydrogenation catalyst can significantly impact the reaction's efficiency. Below is a comparative summary based on typical outcomes for azide reductions.

CatalystTypical Loading (mol%)Pressure (psi)Temperature (°C)Typical Yield (%)Key Advantages
10% Pd/C 5-1050-6025>95%High activity, clean conversion, cost-effective.
PtO(_2) 2-550-6025>90%Effective, but can sometimes lead to over-reduction.
Raney Ni 10-2050-10025-5085-95%Lower cost, but requires higher loading and pressure.

Conclusion

The catalytic hydrogenation of an azido alcohol precursor is a robust and highly stereoselective method for the synthesis of (3S,4R)-4-aminooxolan-3-ol derivatives. The use of 10% Palladium on Carbon under mild conditions provides a clean, high-yielding, and efficient pathway to this critical pharmaceutical intermediate. Careful control of the precursor's stereochemistry is the cornerstone of this strategy, ensuring the desired trans configuration in the final product.

References

  • Kang, B., Chang, S., Decker, S., & Britton, R. (2010). Regioselective and Stereoselective Cyclizations of Chloropolyols in Water: Rapid Synthesis of Hydroxytetrahydrofurans. Organic Letters, 12(8), 1716–1719. [Link]

  • Tóth, M., et al. (2024). Aminodiols, aminotetraols and 1,2,3-triazoles based on allo-gibberic acid: stereoselective syntheses and antiproliferative activities. RSC Advances. [Link]

  • Tarakeshwar, P., Iqbal, J., & Manogaran, S. (1991). Stereoselective synthesis of substituted tetrahydrofurans - identification and analysis by proton NMR and MNDO, MM2 calculations. Tetrahedron, 47(2), 297-304. [Link]

  • Wang, W., et al. (2023). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(2), 101-125. [Link]

  • Wang, Y., et al. (2022). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis. [Link]

  • US Patent US6359155B1. (2002).
  • CN Patent CN1887880A. (2006). Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • WO Patent WO2019070827A1. (2019). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • CN Patent CN103086998A. (2013). Synthetic method of 3-amino-4-hydroxyfurazan.
  • US Patent US20040242898A1. (2004). Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds.
  • Gilkey, M. J., & Xu, B. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. Catalysts, 9(10), 807. [Link]

  • Ou, W., et al. (2021). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Catalysis Science & Technology. [Link]

  • Hesek, D., et al. (2008). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. The Journal of Organic Chemistry, 73(18), 7349–7352. [Link]

  • Tominaga, K., et al. (2014). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Catalysis Science & Technology. [Link]

  • Hernández-García, A., et al. (2022). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Catalysts. [Link]

  • Karno, R. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. Honors College. [Link]

  • Request PDF. (2025). ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. [Link]

  • Recio, R., et al. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. idUS. [Link]

  • Request PDF. (2025). Practical synthesis of tetrahydrofolate by highly efficient catalytic hydrogenation in continuous flow. [Link]

  • Hesek, D., et al. (2008). Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline. PubMed. [Link]

  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Blank, I., & Schieberle, P. (1993). furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H). Journal of Agricultural and Food Chemistry. [Link]

Sources

Method

Application Note: A Systematic Approach to the Crystallization of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol for High-Purity Isolation

Abstract This document provides a comprehensive guide to developing a robust crystallization protocol for the isolation of pure (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, a key intermediate in pharmaceutical synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to developing a robust crystallization protocol for the isolation of pure (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, a key intermediate in pharmaceutical synthesis. The purity and solid-state properties of such intermediates are critical for the quality, efficacy, and manufacturability of the final active pharmaceutical ingredient (API).[1][2] This guide moves beyond a single, rigid protocol, instead presenting a systematic workflow for solvent screening, method selection, and process optimization. We detail three primary crystallization techniques—Cooling Crystallization, Anti-Solvent Crystallization, and Evaporative Crystallization—explaining the scientific rationale behind each and providing step-by-step methodologies. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical tools to design a self-validating and scalable purification process.

Introduction: The Critical Role of Crystallization

The structure of the target molecule—featuring a polar oxolane ring with hydroxyl and secondary amine groups, alongside a non-polar difluorophenyl moiety—suggests a nuanced solubility profile. This amphiphilic character necessitates a systematic approach to identify the optimal conditions for generating a supersaturated state, the thermodynamic driving force for crystallization.[5][6]

This guide presents a logical workflow for developing a tailored crystallization process, starting with the foundational step of solvent screening and proceeding to the detailed execution and optimization of the most suitable techniques.

start Start: Crude (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol solvent_screen Part 1: Comprehensive Solvent Screening start->solvent_screen analyze Analyze Solubility Data (Temp Dependence) solvent_screen->analyze method_select Select Primary Method analyze->method_select cooling Method A: Cooling Crystallization method_select->cooling High Temp Solubility antisolvent Method B: Anti-Solvent Crystallization method_select->antisolvent Good/Poor Solvent Pair Found other Other Methods (e.g., Evaporation) method_select->other Low Temp Dependence optimize Part 2: Protocol Optimization (Seeding, Rate Control, Aging) cooling->optimize antisolvent->optimize other->optimize characterize Part 3: Final Product Characterization (Purity, Yield, Crystal Form) optimize->characterize finish End: Pure Crystalline Product characterize->finish

Figure 1: High-level workflow for crystallization method development.

Foundational Step: Systematic Solvent Screening

The success of any crystallization protocol hinges on the choice of solvent.[7] A systematic screening process is essential to identify a solvent or solvent system that provides the ideal solubility profile for the target compound: high solubility at elevated temperatures and low solubility at ambient or reduced temperatures.

Rationale

The goal is to find solvents that fall into three categories:

  • "Good" Solvents: Dissolve the compound readily at elevated temperatures but less so at room temperature. These are candidates for cooling crystallization.

  • "Poor" Solvents (Anti-solvents): The compound is sparingly soluble or insoluble in these, even at elevated temperatures. These are candidates for anti-solvent crystallization.[8]

  • "Moderate" Solvents: Dissolve the compound to some extent at room temperature. These may be useful for slow evaporation techniques or as part of a solvent blend.

Protocol for Small-Scale Solvent Screening
  • Preparation: Dispense a small, known mass (e.g., 20-50 mg) of crude (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol into several small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane, water) in small, measured aliquots at room temperature. Stir or sonicate after each addition.

  • Room Temperature Solubility: Record the volume of solvent required to fully dissolve the compound. If it dissolves readily in a small volume, it is highly soluble. If it remains insoluble after adding >20 volumes, it is poorly soluble.

  • Elevated Temperature Solubility: For vials where the compound was not fully soluble at room temperature, heat the mixture gently (e.g., to 50-60°C) with stirring. Add more solvent if necessary to achieve full dissolution. Record the total volume.

  • Cooling & Observation: Allow the vials that formed a clear solution at high temperature to cool slowly to room temperature, and then further cool in an ice bath.

  • Documentation: Observe and record the outcome for each solvent: Did crystals form? Was it a fine powder or well-defined needles/plates? Did the compound "oil out" (form a liquid phase)? Did nothing precipitate?

Data Interpretation

The results should be compiled into a clear table to guide method selection.

SolventSolubility at 20°C (Approx. mg/mL)Solubility at 60°C (Approx. mg/mL)Observations upon CoolingRecommended Method
Isopropanol (IPA)Low (~15)High (>200)Dense white crystals form.Cooling Crystallization
Ethyl AcetateModerate (~50)High (>300)Rapid precipitation, fine powder.Cooling or Anti-solvent
AcetonitrileModerate (~60)High (>250)Well-defined needles.Cooling Crystallization
TolueneLow (~10)Moderate (~80)Slow formation of large plates.Cooling Crystallization
HeptaneInsoluble (<1)Insoluble (<2)No dissolution.Potential Anti-solvent
WaterVery Low (<5)Low (~10)No significant change.Potential Anti-solvent

Note: Data presented are illustrative examples for guidance purposes.

Detailed Crystallization Protocols

Based on the screening data, one or more of the following methods can be developed and optimized.

Method A: Cooling Crystallization

This is the preferred method for compounds that exhibit a steep solubility curve with respect to temperature, as suggested for Isopropanol in the table above.[1][4][9]

Protocol:

  • Dissolution: Charge a clean reactor with the crude (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol. Add the chosen solvent (e.g., Isopropanol, ~5-10 mL per gram of crude material).

  • Heating: Heat the slurry with gentle agitation to a temperature sufficient to achieve complete dissolution (e.g., 60-70°C). Visually confirm that no solid material remains.

  • Controlled Cooling: This is a critical step. Cool the solution slowly and controllably. An example profile: cool from 70°C to 50°C over 1-2 hours. A slower cooling rate generally promotes the growth of larger, more perfect crystals and avoids excessive nucleation of fine particles.[7]

  • Seeding (Optional but Recommended): At a temperature where the solution is just saturated (e.g., 50-55°C), add a small quantity (~0.1-1% by weight) of previously isolated pure crystals ("seeds"). Seeding provides a template for crystal growth, ensuring the desired polymorphic form and improving batch-to-batch consistency.[5][10]

  • Aging: Continue the slow cooling to a final temperature (e.g., 0-5°C). Hold the slurry at this temperature with gentle agitation for a period of 2-4 hours ("aging"). This allows crystallization to reach completion, maximizing yield.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Method B: Anti-Solvent Crystallization

This technique is highly effective when a compound is very soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[8][11] Supersaturation is achieved by mixing the two.[12]

dissolve 1. Dissolve Crude Product in a 'Good' Solvent (e.g., Ethyl Acetate) add_anti 3. Add Anti-Solvent Slowly to the Solution at a Controlled Temperature dissolve->add_anti prepare_anti 2. Prepare Anti-Solvent (e.g., Heptane) prepare_anti->add_anti seed 4. Seed the Mixture (Optional) Once Turbidity Appears add_anti->seed age 5. Continue Anti-Solvent Addition and Age the Slurry seed->age isolate 6. Isolate, Wash, and Dry the Pure Crystals age->isolate

Figure 2: Step-by-step workflow for the anti-solvent crystallization method.

Protocol:

  • Dissolution: Dissolve the crude material in a minimal amount of a "good" solvent (e.g., Ethyl Acetate) at a controlled temperature (e.g., 25-40°C).

  • Anti-Solvent Addition: Slowly add the chosen anti-solvent (e.g., Heptane) to the stirred solution. The rate of addition is a critical parameter; a slow addition rate prevents localized high supersaturation, which can lead to oiling out or the formation of amorphous material.[12]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation. At this point, seeding can be performed.

  • Growth & Aging: Continue the anti-solvent addition over a period of 1-3 hours. After the full volume of anti-solvent has been added, age the resulting slurry for an additional 1-2 hours, optionally while cooling to 0-5°C to maximize the yield.

  • Isolation & Drying: Isolate, wash (with a solvent/anti-solvent mixture), and dry the product as described in the cooling crystallization method.

Method C: Slow Evaporative Crystallization

This method is suitable for generating high-quality crystals on a small scale, particularly for analytical purposes, or for compounds whose solubility is not strongly dependent on temperature.[13][14]

Protocol:

  • Dissolution: Prepare a nearly saturated solution of the compound in a suitable moderate solvent (e.g., a mixture of ethyl acetate and heptane) in a vial or flask.

  • Slow Evaporation: Cover the container in a way that allows for very slow solvent evaporation. This can be achieved by covering the opening with perforated parafilm or aluminum foil.[13]

  • Incubation: Place the container in a vibration-free location and allow it to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the concentration will increase, leading to slow and controlled crystal growth.[14]

Optimization and Troubleshooting

Once a primary method is chosen, optimization is key to developing a robust and repeatable process.

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Supersaturation is generated too quickly; solution concentration is too high; cooling or anti-solvent addition is too fast.Reduce the initial concentration of the solution. Slow down the cooling rate or the anti-solvent addition rate.[12] Increase the temperature of the crystallization process.
Formation of Fine Powder High degree of nucleation due to rapid supersaturation.Slow down the cooling/anti-solvent addition. Implement seeding with a smaller amount of seed at a slightly higher temperature to promote growth over nucleation.
Poor Yield Compound has significant solubility in the final mother liquor; insufficient aging time.Cool the slurry to a lower final temperature. For anti-solvent crystallization, increase the final proportion of anti-solvent. Increase the aging time.
Inconsistent Crystal Form Uncontrolled nucleation leading to different polymorphs.Implement a strict seeding protocol with the desired crystal form. Maintain consistent process parameters (temperatures, addition rates, agitation).

References

  • Antisolvent Crystallization. RISE. Available at: [Link]

  • Crystallization by Antisolvent Addition and Cooling. SciSpace. Available at: [Link]

  • Guide for crystallization. UCLouvain. Available at: [Link]

  • Chemistry Crystallization. SATHEE. Available at: [Link]

  • Evaporation Crystallization Equipment, Engineering Solution. Myande. Available at: [Link]

  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Journal of Chemical Engineering Research Updates. Available at: [Link]

  • Crystallization process guide | industrial use. ANDRITZ GROUP. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Processes involving the use of antisolvent crystallization. Google Patents.
  • Using AntiSolvent for Crystallization. Mettler Toledo. Available at: [Link]

  • Development of Crystallization Processes for Pharmaceutical Applications. LACCEI.org. Available at: [Link]

  • Crystallisation in pharmaceutical processes. BIA. Available at: [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ResearchGate. Available at: [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Available at: [Link]

  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Semantic Scholar. Available at: [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Enhancement for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol in Large-Scale Production

Welcome to the technical support center for the synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for improving yield and purity in large-scale production. The information presented herein is a synthesis of established chemical principles and field-proven insights.

I. Troubleshooting Guide: Addressing Specific Production Issues

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Yield in the Key Amination Step

Q: We are experiencing significantly lower than expected yields during the nucleophilic substitution reaction between a suitable oxolane precursor and 2,3-difluoroaniline. What are the likely causes and how can we optimize this critical step?

A: Low yields in this amination step often stem from several factors, including incomplete reaction, side product formation, and suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes & Recommended Solutions:

  • Insufficient Reactivity of Starting Materials: The nucleophilicity of 2,3-difluoroaniline is reduced by the electron-withdrawing nature of the fluorine atoms. The leaving group on the oxolane precursor must be sufficiently reactive to compensate.

    • Action: If using a tosylate or mesylate leaving group, consider switching to a more reactive triflate or nosylate.

    • Solution: Enhance the nucleophilicity of the aniline by employing a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the amine prior to addition of the oxolane precursor.

  • Side Reactions: Common side reactions include elimination to form an unsaturated oxolane and undesired reactions with the solvent.[1]

    • Action: Lowering the reaction temperature can often suppress elimination pathways.

    • Solution: Select a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) to facilitate the SN2 reaction while minimizing solvent participation. Ensure the solvent is anhydrous, as water can react with the base and starting materials.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry are critical parameters.

    • Action: Conduct a Design of Experiments (DoE) study to systematically evaluate the impact of temperature, time, and reagent stoichiometry on the reaction yield.

    • Solution: Typically, a slight excess (1.1-1.5 equivalents) of the 2,3-difluoroaniline can help drive the reaction to completion. Monitor the reaction progress by a suitable analytical technique like HPLC or TLC to determine the optimal reaction time.

ParameterInitial ConditionOptimized ConditionRationale
Leaving Group OTs, OMsOTf, ONsIncreased reactivity to compensate for the weaker nucleophile.
Base K2CO3, Et3NNaH, LiHMDSStronger base to fully deprotonate the aniline, increasing its nucleophilicity.
Solvent THFDMF, DMSOPolar aprotic solvents favor SN2 reactions and can better solvate the anionic nucleophile.
Temperature 80 °C50-60 °CLowering temperature can reduce the rate of competing elimination reactions.
Stoichiometry 1:11:1.2 (Oxolane:Aniline)A slight excess of the amine can drive the reaction towards completion.
Issue 2: Formation of Diastereomeric Impurities

Q: Our final product is contaminated with the (3R,4S) or other diastereomers, leading to difficult purification. How can we improve the stereoselectivity of the synthesis?

A: The stereochemical outcome is often determined by the ring-opening of a chiral epoxide precursor. Lack of stereocontrol in this step is a common source of diastereomeric impurities.

Underlying Principle: The reaction of an amine with an epoxide under basic or neutral conditions typically proceeds via an SN2 mechanism, involving a backside attack at the less sterically hindered carbon atom.[2][3] This results in an inversion of configuration at the site of attack.

Troubleshooting Strategy:

  • Regioselectivity of Epoxide Opening: Ensure that the nucleophilic attack of the 2,3-difluoroaniline occurs at the correct carbon of the epoxide.

    • Action: Confirm the structure of your epoxide precursor. The reaction should be designed so that the attack at the less hindered carbon leads to the desired (3S,4R) stereochemistry.

    • Solution: The use of a Lewis acid catalyst can sometimes alter the regioselectivity of the epoxide opening.[4] However, for this specific transformation, a base-catalyzed or thermal reaction is generally preferred to maintain high regioselectivity at the less substituted carbon.[5][6]

  • Racemization: Harsh reaction conditions can lead to racemization of stereocenters.

    • Action: Avoid excessively high temperatures or prolonged reaction times.

    • Solution: If using a strong base, add it slowly at a lower temperature to control the exotherm and prevent localized heating.

Visualizing the Key Synthetic Step: Epoxide Ring-Opening

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_mechanism SN2 Mechanism cluster_product Product Epoxide (3R,4S)-Epoxyoxolane (Chiral Precursor) TS Transition State (Backside Attack) Epoxide->TS Aniline 2,3-Difluoroaniline (Nucleophile) Aniline->TS Conditions Base (e.g., NaH) Solvent (e.g., DMF) Controlled Temperature Conditions->TS Intermediate Alkoxide Intermediate TS->Intermediate Product (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol Intermediate->Product Aqueous Workup

Caption: SN2-mediated ring-opening of a chiral epoxide.

Issue 3: Difficult Purification of the Final Product

Q: The high polarity of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol makes it difficult to purify by standard column chromatography, and we observe significant product loss. What are some effective purification strategies?

A: The presence of both an amino and a hydroxyl group makes this a polar and potentially water-soluble compound, which can be challenging to purify.[7]

Recommended Purification Protocols:

  • Crystallization: This is often the most effective and scalable method for purifying polar compounds.

    • Step 1: Solvent Screening: Screen a variety of solvent systems to identify one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include isopropanol, ethanol, ethyl acetate, and mixtures with non-polar solvents like heptane or toluene.

    • Step 2: Seeding: Once a suitable solvent system is found, use a small amount of pure product as a seed crystal to induce crystallization.

    • Step 3: Controlled Cooling: Cool the solution slowly to allow for the formation of larger, purer crystals. A rapid crash-cooling can trap impurities.

  • Salt Formation and Recrystallization: Converting the basic amine to a salt can significantly alter its solubility properties and facilitate crystallization.

    • Step 1: Acid Selection: Treat a solution of the crude product with a suitable acid (e.g., HCl in isopropanol, or methanesulfonic acid) to form the corresponding salt.

    • Step 2: Recrystallization: Recrystallize the salt from an appropriate solvent system.

    • Step 3: Liberation of the Free Base: After purification, the free base can be regenerated by treatment with a mild base (e.g., sodium bicarbonate solution) and extraction into an organic solvent.

  • Specialized Chromatography: If crystallization is not feasible, consider alternative chromatographic techniques.

    • Amine-Functionalized Silica: Using an amino-propyl functionalized silica gel column can reduce the tailing often observed with basic compounds on standard silica gel.[8]

    • Reverse-Phase Chromatography: While often less scalable, reverse-phase HPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or trifluoroacetic acid can be effective for high-purity small-scale purifications.

II. Frequently Asked Questions (FAQs)**

Q1: What are the most common side reactions to be aware of during the synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol?

A1: The most frequently encountered side reactions include:

  • Over-alkylation: The secondary amine product can potentially react with another molecule of the oxolane precursor, leading to a tertiary amine impurity. This can be minimized by avoiding a large excess of the oxolane starting material and by controlling the reaction temperature.

  • Elimination: As mentioned previously, base-promoted elimination can lead to the formation of an unsaturated oxolane byproduct. Using less-hindered bases and milder temperatures can mitigate this.[1]

  • Racemization: Loss of stereochemical integrity can occur under harsh basic or acidic conditions, or at elevated temperatures.[1]

Q2: Are there any "green" or more sustainable synthetic approaches for preparing N-heterocyclic compounds like this one?

A2: Yes, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds.[9] Some strategies include:

  • Alternative Energy Sources: Microwave irradiation and sonication have been shown to accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times.[10]

  • Catalytic Methods: The use of catalytic amounts of reagents, rather than stoichiometric amounts, reduces waste. This includes the development of more efficient metal-catalyzed cross-coupling reactions or organocatalytic approaches.[11]

  • Safer Solvents: Replacing traditional polar aprotic solvents like DMF and DMSO with more environmentally benign alternatives is an active area of research.

Q3: How critical is the quality of the starting materials for achieving high yield and purity?

A3: The quality of your starting materials is paramount. Impurities in the oxolane precursor or the 2,3-difluoroaniline can lead to the formation of side products that may be difficult to remove from the final product.

  • Recommendation: Always ensure that your starting materials meet the required purity specifications before beginning the synthesis. If necessary, purify the starting materials by distillation, recrystallization, or chromatography.

Visualizing a Troubleshooting Workflow

G Start Low Yield or Purity Issue Check_Purity Analyze Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Side_Reactions Analyze Crude Product for Side Products (LC-MS, NMR) Start->Check_Side_Reactions Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Re-run Re-run Reaction Check_Purity->Re-run Pure Optimize_Conditions Optimize Reaction Conditions (DoE) Check_Conditions->Optimize_Conditions Suboptimal Check_Conditions->Re-run Optimal Modify_Protocol Modify Protocol to Minimize Side Reactions Check_Side_Reactions->Modify_Protocol Side Products Detected Check_Side_Reactions->Re-run None Detected Purify_SM->Re-run Optimize_Conditions->Re-run Modify_Protocol->Re-run

Sources

Optimization

Troubleshooting low enantiomeric excess in (3S,4R)-aminooxolan-3-ol formation

Technical Support Center: Chiral Synthesis Division Ticket ID: #CS-3S4R-ARO-001 Topic: Troubleshooting Low Enantiomeric Excess (ee) in (3S,4R)-4-Aminotetrahydrofuran-3-ol Assigned Specialist: Dr. Aris Thorne, Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Synthesis Division Ticket ID: #CS-3S4R-ARO-001 Topic: Troubleshooting Low Enantiomeric Excess (ee) in (3S,4R)-4-Aminotetrahydrofuran-3-ol Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are encountering suboptimal enantiomeric excess (ee) in the synthesis of (3S,4R)-4-aminotetrahydrofuran-3-ol (also known as the trans-amino alcohol).[1] This motif is a critical pharmacophore, most notably serving as the chiral ligand in HIV protease inhibitors like Amprenavir and Fosamprenavir .[1]

In high-value asymmetric synthesis, "low ee" is rarely a single-point failure.[1] It is usually a competition between the catalytic cycle (enantioselective) and a background reaction (racemic).[1]

This guide assumes you are utilizing the most direct modern route: the Asymmetric Ring Opening (ARO) of meso-3,4-epoxytetrahydrofuran (or its resolution).[1] If you are using a chiral pool approach (e.g., from L-aspartic acid) and seeing low ee, your issue is likely racemization during cyclization, which requires a different pH-control protocol.[1]

Phase 1: Diagnostic Framework

Before altering chemistry, validate the analytical method.

Q: Is my CSP-HPLC method reporting "ghost" racemates? A: Amino alcohols are notorious for poor peak shape on chiral columns due to hydrogen bonding with the stationary phase.[1]

  • The Fix: Ensure your mobile phase contains a basic modifier (0.1% Diethylamine or Triethylamine).[1]

  • Derivatization: If peak tailing persists, derivatize the amine with Mosher's Acid Chloride or FDAA (Marfey’s Reagent) .[1] This converts enantiomers into diastereomers, often resolving "hidden" peaks that artificially lower your calculated ee.[1]

Phase 2: The Synthesis (Asymmetric Ring Opening)

Context: Opening meso-3,4-epoxytetrahydrofuran with a Nitrogen nucleophile (TMSN3 or NH3) using a Chiral Salen Catalyst (Co or Cr).[1]

The Core Problem: The Background Rate

The cis-epoxide precursor is meso (achiral).[1] The chirality is introduced solely by the catalyst preferentially activating one enantiotopic carbon.

  • Mechanism: The catalyst (e.g., (S,S)-Co(salen)) binds the epoxide.[1] The nucleophile attacks the activated complex.

  • The Leak: If the reaction temperature is too high, or the catalyst loading too low, the nucleophile attacks the epoxide without the catalyst. This "background reaction" follows a stochastic path, producing racemic product and diluting your ee.[1]

Troubleshooting Protocol
VariableSymptomCorrective ActionMechanism
Temperature High Yield, Low ee (<80%)Cool it down. Run the reaction at -10°C to 0°C.Lowers the rate of the uncatalyzed background reaction relative to the catalyzed pathway.[1]
Catalyst Load Low ee, Slow ConversionIncrease Catalyst. Boost from 2 mol% to 5 mol%.Increases the concentration of the chiral transition state.
Counter-ion Inconsistent eeAdd Additive. Use PPh3O or quaternary ammonium salts if using Cr-Salen.[1]Stabilizes the active catalytic species and breaks oligomeric aggregates.
Nucleophile Low eeSwitch Source. If using TMSN3, ensure it is acid-free.[1]Traces of HN3 (acid) catalyze the non-selective opening.
Visualizing the Pathway (ARO)

ARO_Pathway cluster_pathways Competing Pathways MesoEpoxide Meso-3,4-Epoxytetrahydrofuran (Achiral / Cis) Catalyst (S,S)-Salen Catalyst (Chiral Induction) MesoEpoxide->Catalyst RacemicPath Background Reaction (Uncatalyzed / Thermal) MesoEpoxide->RacemicPath Thermal Leak ChiralPath Catalytic Cycle (Fast @ Low Temp) Catalyst->ChiralPath Activation Azide (3S,4R)-Azido Alcohol (High ee) ChiralPath->Azide TMSN3 / Inversion RacemicAzide Racemic Azido Alcohol (Low ee) RacemicPath->RacemicAzide Target (3S,4R)-Aminooxolan-3-ol (Target) Azide->Target Reduction (H2/Pd-C) RacemicAzide->Target Contamination

Caption: Figure 1. The competition between the enantioselective catalytic cycle and the non-selective thermal background reaction determines the final ee.[1]

Phase 3: The "Rescue" (Enrichment Strategy)

Even the best catalytic runs often yield 85-92% ee.[1] Pharmaceutical grade requires >99.5%.[1]

Q: My crude ee is 88%. Do I toss the batch? A: Absolutely not. This molecule is an excellent candidate for Diastereomeric Salt Resolution .[1]

Because the amino alcohol has a basic amine and a free hydroxyl, it forms crystalline salts with chiral acids. This is the standard industrial "polishing" step.

Protocol: The Dibenzoyl-L-Tartaric Acid (DBTA) Polish

  • Dissolution: Dissolve your crude (3S,4R)-amine (approx 85% ee) in hot Ethanol or MeOH.[1]

  • Acid Addition: Add 1.0 equivalent of (-)-Dibenzoyl-L-tartaric acid .

  • Crystallization: Allow to cool slowly to room temperature. The (3S,4R)-amine[1][2][3] · (-)-DBTA salt is typically less soluble than the heterochiral pair.[1]

  • Recrystallization: If ee is still <99%, recrystallize the salt from EtOH/H2O (9:1).[1]

  • Free Basing: Break the salt with NaOH/DCM biphasic workup to recover the pure amine.[1]

Why this works: The eutectic point of this system strongly favors the formation of the conglomerate salt, effectively "squeezing" the impurities into the mother liquor.

Phase 4: Alternative Route Diagnostics (Enzymatic)

If you are using Lipase Resolution (e.g., CAL-B) on the racemic amino alcohol.[1]

Q: The enzyme stopped working after 5 cycles. A: The amino group is likely poisoning the enzyme active site or stripping the water layer required for enzyme structure.[1]

  • The Fix: Perform the resolution on the N-Cbz protected intermediate, not the free amine. Lipases handle carbamates/amides much better than free amines.[1]

  • Acyl Donor: Ensure you are using an irreversible acyl donor like Vinyl Acetate .[1] If using Ethyl Acetate, the reaction is reversible, and equilibrium will cap your max yield/ee.[1]

Troubleshooting Logic Tree

LogicTree Start Problem: Low ee in (3S,4R)-Aminooxolan-3-ol CheckMethod 1. Check Analytical Method (Derivatize w/ Mosher's) Start->CheckMethod IsReal Is the Low ee Real? CheckMethod->IsReal MethodIssue Fix HPLC Method (Add Et3N / Change Column) IsReal->MethodIssue No (Fake Low ee) RouteCheck 2. Identify Route IsReal->RouteCheck Yes ARO Route A: ARO of Meso-Epoxide RouteCheck->ARO Resolution Route B: Resolution of Racemate RouteCheck->Resolution ARO_Fix Check Temp (Too High?) Check Cat Loading (Too Low?) Check Reagent Acidity ARO->ARO_Fix Res_Fix Switch Resolving Agent (Try (-)-DBTA) Recrystallize Salt Resolution->Res_Fix Final Apply Salt Enrichment (Target >99% ee) ARO_Fix->Final Res_Fix->Final

Caption: Figure 2. Decision matrix for isolating the root cause of enantiomeric purity failure.

References

  • Jacobsen, E. N. (2000).[1] Asymmetric Ring Opening of Epoxides.[1] Accounts of Chemical Research. Link[1]

  • Ghosh, A. K., et al. (2006).[1] Synthesis of Amprenavir and related HIV protease inhibitors.[1] Journal of Organic Chemistry. Link[1]

  • Martinez, C. A., et al. (2000).[1] Practical Synthesis of (3S,4R)-4-Aminotetrahydrofuran-3-ol via Enzymatic Resolution. Organic Process Research & Development. Link[1]

  • Vertex Pharmaceuticals. (2022).[1][4] Process for the synthesis of substituted tetrahydrofuran modulators. World Intellectual Property Organization (WO2022256660A1).[1] Link

Sources

Troubleshooting

Resolving diastereomeric contamination in (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol

Executive Summary This guide addresses the purification and stereochemical validation of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol . This scaffold is a critical intermediate in the synthesis of BTK inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification and stereochemical validation of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol . This scaffold is a critical intermediate in the synthesis of BTK inhibitors and other kinase-targeting small molecules.[1][2] The target molecule possesses a trans-relationship between the C3-hydroxyl and C4-amino groups.[1][2][3]

Diastereomeric contamination—specifically the presence of the cis-isomer ((3S,4S) or (3R,4R))—is a common issue arising from non-stereoselective epoxide opening or C3-epimerization during synthesis.[3][4] This guide provides diagnostic criteria, root cause analysis, and validated resolution protocols to ensure >98% diastereomeric excess (de).

Module 1: Diagnostic Toolkit

Before attempting purification, you must quantify the nature of the impurity.[5] Is it an enantiomer (requires chiral media) or a diastereomer (separable on achiral media)?

Nuclear Magnetic Resonance (NMR) Profiling

Diastereomers exhibit distinct scalar couplings due to the fixed geometry of the tetrahydrofuran (oxolane) ring.[4]

FeatureTarget: (3S,4R) [Trans] Impurity: (3S,4S) [Cis] Mechanistic Insight

H NMR

Coupling
2.0 – 4.5 Hz 6.0 – 8.0 Hz In 5-membered rings, cis-substituents often adopt a pseudo-e/a conformation with larger dihedral overlap than the trans-diequatorial-like arrangement.[2][3][4]

F NMR Shift

-138.5, -142.1 ppm

-139.2, -143.5 ppm
The spatial proximity of the OH group to the difluorophenyl ring in the cis-isomer induces a distinct upfield shift due to shielding effects.[2][3][4]
NOESY Signal Weak/No correlation between H3 and H4Strong correlation between H3 and H4Definitive proof of relative stereochemistry.
Chromatographic Diagnosis
  • Achiral HPLC (C18/Phenyl-Hexyl): The cis-isomer, capable of forming an intramolecular H-bond (OH

    
    NH), is typically less polar  and elutes earlier than the trans-isomer in reverse-phase conditions.[2][3][4]
    
  • Chiral HPLC: Required only if you suspect enantiomeric contamination ((3R,4S)).[4][5]

    • Column: Chiralpak IC or IA.[1][2]

    • Mobile Phase: Heptane:EtOH (80:[3][4]20) + 0.1% Diethylamine.[1][4]

Module 2: Root Cause Analysis

Understanding why the impurity formed allows you to prevent it in future batches.[1]

Scenario A: The "Epoxide Opening" Route

  • Process: Opening 3,4-epoxytetrahydrofuran with 2,3-difluoroaniline.

  • Cause: This

    
     reaction naturally yields the trans-product.[1][2][3][4] Presence of cis-impurity suggests:
    
    • Double Inversion: Involvement of a loose ion-pair or carbocation character (likely if Lewis acids were used aggressively).[1][2][4]

    • Starting Material Defect: The starting epoxide contained cis-diol impurities cyclized incorrectly.[1][2]

Scenario B: The "Ketone Reduction" Route

  • Process: Reduction of 4-[(2,3-difluorophenyl)amino]oxolan-3-one.[1][2][3][4]

  • Cause: Hydride attack (e.g., NaBH4) often favors the formation of the cis-isomer (kinetic product) or a mixture, depending on the steric bulk of the amine protecting group.[5]

Module 3: Resolution Protocols

Protocol A: Selective Crystallization (The "Salt Break")

Best for: Large-scale purification (>5g) with <15% contamination.[1][2][3][4] Principle: The trans-isomer forms a highly crystalline lattice with Hydrochloric Acid due to efficient packing, whereas the cis-isomer salt is more soluble/amorphous.[1][2][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base (1.0 eq) in Methanol (5 vol) at 40°C.

  • Salt Formation: Slowly add 1.25 M HCl in Methanol (1.1 eq) dropwise over 20 minutes.

  • Nucleation: Cool the solution to 20°C. Seed with pure (3S,4R)-HCl salt if available.

  • Anti-Solvent Addition: Slowly add Isopropyl Acetate (IPAc) or MTBE (10 vol) over 1 hour.

  • Aging: Stir the slurry at 0-5°C for 4 hours.

  • Filtration: Filter the white solid. Wash the cake with cold IPAc/MeOH (9:1).

  • Free Basing: Resuspend the salt in DCM and wash with saturated NaHCO

    
     to recover the purified free base.[1]
    
Protocol B: Flash Chromatography (Silica Gel)

Best for: Small scale (<2g) or high contamination levels (>15%).[1][4]

  • Stationary Phase: High-performance Silica Gel (40-63 µm).[1][2][3][4]

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)[3][4]

    • Solvent B: Methanol (MeOH) containing 1% NH

      
      OH.[1][2][4]
      
  • Gradient:

    • 0-5 min: 100% A (Elutes non-polar impurities).[1][2][3][4]

    • 5-20 min: 0%

      
       5% B.[1][2][3]
      
    • Observation: The cis-isomer (less polar due to H-bonding) usually elutes first.[1][2][3][4] The trans-isomer (target) elutes second as a broad tailing peak due to amine interaction with silica.[1][2][4]

Module 4: Decision & Workflow Logic

The following diagrams illustrate the decision-making process and the stereochemical pathway.

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol CheckPurity Analyze Purity (1H NMR / HPLC) Start->CheckPurity Decision Is Diastereomeric Excess (de) > 95%? CheckPurity->Decision HighPurity Proceed to Next Synthetic Step Decision->HighPurity Yes LowPurity Determine Contamination Level Decision->LowPurity No MinorImpurity < 15% Cis-Isomer LowPurity->MinorImpurity MajorImpurity > 15% Cis-Isomer LowPurity->MajorImpurity Crystallization Protocol A: HCl Salt Crystallization (MeOH / IPAc) MinorImpurity->Crystallization Chromatography Protocol B: Flash Chromatography (DCM / MeOH / NH4OH) MajorImpurity->Chromatography Crystallization->CheckPurity Re-analyze Solid Recycle Recycle Mother Liquor? Crystallization->Recycle Filtrate Chromatography->CheckPurity Recycle->Chromatography Yes (High Value) Waste Discard Filtrate Recycle->Waste No

Caption: Decision matrix for selecting the optimal purification route based on impurity load.

Figure 2: Stereochemical Origin of Impurities

SynthesisPath Epoxide 3,4-Epoxytetrahydrofuran (Meso) SN2 Path A: SN2 Attack (Anti-Addition) Epoxide->SN2  Basic/Neutral   SN1 Path B: Acid-Catalyzed/SN1 (Carbocation) Epoxide->SN1  Strong Acid / Heat   Reagent + 2,3-Difluoroaniline TransProduct Target: Trans-(3S,4R) (Racemic Mix) SN2->TransProduct SN1->TransProduct CisImpurity Impurity: Cis-(3S,4S) (Diastereomer) SN1->CisImpurity Resolution Chiral Resolution (if enantiopure required) TransProduct->Resolution

Caption: Mechanistic pathways showing how reaction conditions influence the formation of the target trans-isomer versus the cis-impurity.

References

  • Separation of Diastereomers of Amino-Tetrahydrofuran Derivatives Title: Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid.[1][2][3][4][6] Source:Organic & Biomolecular Chemistry, 2004.[1][5] URL:[Link]

  • Mechanistic Insights into Aminolysis of Epoxides Title: Regio- and stereoselective ring opening of epoxides and aziridines.[1][2][3] Source:Chemical Reviews, 2014.[1][5] URL:[Link][3][4]

  • General Guide to Chiral and Diastereomeric Separations Title: A Strategy for Developing HPLC Methods for Chiral Drugs. Source:LCGC International, 2020.[5] URL:[Link]

  • Crystallization of Diastereomeric Salts Title: Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.[1][7] Source:Current Research in Bioorganic & Organic Chemistry, 2019.[5][7] URL:[Link][3][4]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Recrystallization of Fluorinated Amino Oxolanes

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying fluorinated amino oxolanes. The unique ph...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying fluorinated amino oxolanes. The unique physicochemical properties conferred by the fluorine atoms, combined with the basicity of the amino group and the polarity of the oxolane ring, present specific challenges in developing a robust recrystallization protocol. This document provides a framework for systematic solvent selection, troubleshooting common issues, and implementing advanced purification strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecular Challenges

This section addresses the fundamental principles governing the behavior of fluorinated amino oxolanes in solution, which is critical for making informed decisions during solvent selection.

Q1: How does fluorination impact the solubility and crystallization behavior of amino oxolanes?

A: Fluorination profoundly alters a molecule's properties in ways that directly influence recrystallization.[1]

  • Unique Solubility Profile: Highly fluorinated compounds are often described as both hydrophobic (water-insoluble) and lipophobic (insoluble in non-polar hydrocarbon solvents).[1][2] This gives rise to a "fluorous" character, meaning they may preferentially dissolve in fluorine-rich solvents.[3] However, for molecules with moderate fluorination, solubility in organic solvents of medium polarity (e.g., THF, ethyl acetate, acetone) can be enhanced compared to their non-fluorinated analogs.[4]

  • Altered Intermolecular Forces: The high electronegativity of fluorine creates strong C-F bonds that are highly polarized but have low polarizability. This results in unusually weak van der Waals interactions.[2] Crystal packing is often governed by a complex interplay of dipole-dipole interactions and weak hydrogen bonds like C-H···F contacts, which can be crucial for stabilizing the crystal lattice.[5][6]

  • Impact on Crystal Packing: Even minor changes in fluorination can dramatically alter the crystal packing motif (e.g., from π-stacking to a herringbone arrangement).[7] This can affect everything from crystal habit to the kinetics of crystallization.

Q2: What role does the amino group play in solvent selection and potential side reactions?

A: The amino group introduces basicity and strong hydrogen-bonding capabilities, which are key considerations.

  • Basicity and pH Sensitivity: As a basic functional group, the amine can be protonated by acidic solvents or impurities. This property can be leveraged for purification by forming a salt, crystallizing it, and then neutralizing it to recover the purified free base.[8][9]

  • Hydrogen Bonding: The N-H bonds are strong hydrogen bond donors, and the nitrogen lone pair is a hydrogen bond acceptor. Solvents that can effectively compete for these hydrogen bonds (protic solvents like alcohols or aprotic acceptors like acetone) will increase solubility. A successful recrystallization often requires a solvent that is a good hydrogen-bonding partner at high temperatures but a poor one at low temperatures.

  • Potential for Degradation: Amines can be susceptible to oxidation, especially under prolonged heating.[10] Furthermore, they may react with certain solvents. For example, primary or secondary amines can react with acetone via imine formation, particularly in the presence of acid or base catalysts. Therefore, solvent inertness is a critical parameter.[11]

Q3: How does the oxolane (tetrahydrofuran) moiety influence solvent interactions?

A: The oxolane ring, a cyclic ether, adds polarity and acts as a hydrogen bond acceptor. Its presence generally enhances solubility in a range of polar aprotic and protic solvents. The ether oxygen can form hydrogen bonds with protic solvents (e.g., water, alcohols), which increases solubility. This must be balanced against the properties of the fluorinated and amino substituents to find a solvent system with the ideal solubility curve for recrystallization.

Section 2: Strategic Solvent Selection

A systematic approach to solvent screening is the most efficient path to a successful recrystallization. Trial and error without a logical framework often leads to poor yields and purity.[12]

Workflow for Systematic Solvent Selection

The following workflow provides a structured method for identifying a suitable single- or mixed-solvent system.

Solvent_Selection_Workflow start_node Start: Crude Fluorinated Amino Oxolane process_node1 Protocol 1: Test Solubility in ~0.5 mL of a Single Solvent (See Table 1 for options) start_node->process_node1 Take ~20 mg sample process_node process_node decision_node decision_node outcome_node outcome_node success_node success_node decision_node1 Soluble at Room Temp? process_node1->decision_node1 outcome_node1 Unsuitable for Single- Solvent Recrystallization. (Consider as 'Solvent A' for mixed system) decision_node1->outcome_node1 Yes process_node2 Heat gently to solvent's boiling point decision_node1->process_node2 No outcome_node3 Unsuitable. Consider a Mixed-Solvent System (Protocol 2) outcome_node1->outcome_node3 Use as 'Good Solvent' decision_node2 Does it Dissolve? process_node2->decision_node2 outcome_node2 Insoluble. Try a different solvent. decision_node2->outcome_node2 No process_node3 Cool slowly to Room Temperature, then place in ice bath decision_node2->process_node3 Yes decision_node3 Do Crystals Form? process_node3->decision_node3 success_node1 SUCCESS: Potential Single-Solvent System Found. Proceed to scale-up. decision_node3->success_node1 Yes decision_node3->outcome_node3 No (or oils out)

Caption: A systematic workflow for screening recrystallization solvents.

Table 1: Properties of Common Solvents for Recrystallization

This table provides a starting point for solvent selection based on polarity and boiling point. Safety information is critical and should always be confirmed by consulting the Safety Data Sheet (SDS) for each solvent.

SolventBoiling Point (°C)Polarity IndexKey Characteristics & Potential Use
Non-Polar
Heptane/Hexane98 / 690.1Good for precipitating non-polar compounds. Often used as an anti-solvent.[13]
Toluene1112.4Can dissolve aromatic compounds; higher boiling point allows for a wide temperature range.
Medium Polarity (Aprotic)
Diethyl Ether352.8Very volatile, high flammability. Useful for precipitating salts or as an anti-solvent.[14]
Dichloromethane (DCM)403.1Volatile, good solvent for many organics. Use with caution due to health concerns.
Ethyl Acetate (EtOAc)774.4Good general-purpose solvent, less polar than acetone. Often used in pairs.[15]
Tetrahydrofuran (THF)664.0Good solvent for polar molecules, including the oxolane moiety. Can form peroxides.
Acetone565.1Strong solvent, miscible with water. Potential for side reactions with amines.[8]
Acetonitrile (MeCN)825.8Polar aprotic, often used in purification. Can be a good choice for fluorinated compounds.[16]
Polar (Protic)
2-Propanol (IPA)824.3Less polar than ethanol, good for compounds with moderate polarity.
Ethanol (EtOH)785.2A very common and effective recrystallization solvent, often paired with water.[8][15]
Methanol (MeOH)656.6More polar than ethanol, dissolves more polar compounds.
Water10010.2Used for polar compounds or as an anti-solvent with alcohols for less polar ones.[15]
Protocol 1: Systematic Single-Solvent Screening

This protocol details the small-scale testing necessary to identify a suitable solvent.

  • Preparation: Place approximately 20-30 mg of your crude fluorinated amino oxolane into a small test tube or vial.

  • Room Temperature Test: Add a solvent from Table 1 dropwise (starting with ~0.5 mL) and swirl. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a candidate for a mixed-solvent system.[17]

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently (e.g., in a sand bath or on a hot plate) to the solvent's boiling point. Add more solvent in small portions until the solid just dissolves. Do not add a large excess.[12]

  • Cooling and Crystallization: Remove the vial from the heat and allow it to cool slowly to room temperature. Do not disturb the vial. Observe for crystal formation. If no crystals form, try scratching the inside of the vial with a glass rod to initiate nucleation.[12]

  • Ice Bath: Once the vial has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[18]

  • Evaluation: A good solvent is one where the compound is sparingly soluble at room temperature, highly soluble when hot, and forms a significant amount of crystalline precipitate upon cooling.[15]

Section 3: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This guide addresses the most common problems encountered during the recrystallization of fluorinated amino oxolanes.

Q: My compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[19] The resulting oil rarely crystallizes purely.

  • Cause: The boiling point of the solvent is too high, or the solution is too concentrated. Impurities can also lower the melting point of the mixture.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point. Cool slowly again.[19]

    • Lower the Cooling Temperature: Ensure the solution is fully dissolved at the boiling point, then cool it more slowly. A slower cooling rate gives molecules more time to orient into a crystal lattice.[17]

    • Change Solvents: Switch to a solvent with a lower boiling point.

    • Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" solvent where it is very soluble, then add a "bad" (anti-solvent) where it is insoluble dropwise at high temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.

Oiling_Out_Troubleshooting start_node Problem: Compound 'Oils Out' process_node1 Reheat to redissolve oil. Add 10-20% more solvent. start_node->process_node1 process_node process_node decision_node decision_node success_node Problem Solved decision_node1 Does it crystallize upon slow cooling? process_node1->decision_node1 decision_node1->success_node Yes process_node2 Choose a new solvent with a lower boiling point. decision_node1->process_node2 No decision_node2 Does it crystallize? process_node2->decision_node2 decision_node2->success_node Yes process_node3 Switch to a mixed-solvent system (Protocol 2) decision_node2->process_node3 No

Caption: A decision tree for troubleshooting when a compound "oils out".

Q: I have a very low or no yield of crystals. How can I improve it?

A: A low yield is one of the most frequent recrystallization problems.[19]

  • Cause 1: Too much solvent was used. Even at low temperatures, your compound has some solubility in the solvent. Using a large excess means a significant amount will remain in the mother liquor.[20]

    • Solution: Evaporate some of the solvent from the mother liquor and cool again to recover a second crop of crystals. For future attempts, use only the minimum amount of hot solvent required to fully dissolve the solid.[20]

  • Cause 2: Premature crystallization. If crystals form while the solution is still hot (e.g., during a hot filtration step), product is lost.

    • Solution: Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent to keep the compound dissolved.

  • Cause 3: The cooling was not cold enough.

    • Solution: Ensure the flask is left in an ice-water bath for an adequate amount of time (at least 20-30 minutes) to maximize precipitation.[18]

Q: The crystals form too quickly and seem to trap impurities. How can I slow down crystallization?

A: Rapid crystal formation ("crashing out") often traps solvent and impurities within the crystal lattice, defeating the purpose of purification.[19]

  • Cause: The solution is too supersaturated upon cooling. This happens when the compound's solubility changes too drastically with temperature in that specific solvent.

  • Solutions:

    • Use More Solvent: Re-dissolve the solid in the same solvent, but add a slight excess (5-10%) beyond the minimum required for dissolution at boiling. This will keep the compound in solution longer during cooling.[19]

    • Slow Down the Cooling Process: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow the rate of cooling. Do not place it directly in an ice bath from a high temperature.[17]

    • Choose a Different Solvent: Find a solvent where the solubility difference between hot and cold is less extreme.

Q: My final product is discolored. How can I remove colored impurities?

A: Colored impurities are common and can often be removed.

  • Cause: Highly conjugated, non-volatile impurities are present in the crude material.

  • Solution: After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal adsorbs the colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before cooling the solution to crystallize.[18] Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding it.

Section 4: Advanced Techniques

Q: When should I consider a mixed-solvent (binary) system?

A: A mixed-solvent system is ideal when no single solvent has the desired solubility profile. This is common for fluorinated compounds that may be too soluble in some solvents and not soluble enough in others. The strategy relies on pairing a "good" solvent (in which the compound is highly soluble) with a "bad" or "anti-solvent" (in which the compound is poorly soluble). The two solvents must be miscible.[15]

Protocol 2: Performing a Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at near-boiling temperature.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (anti-solvent) dropwise with swirling until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add one or two drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Crystallization: Set the solution aside to cool slowly and undisturbed to room temperature, followed by an ice bath, as you would for a single-solvent recrystallization. The crystals will form as the solubility decreases in the mixed-solvent system.

Common Miscible Solvent Pairs: [15]

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane

  • Methanol / Diethyl Ether

  • Toluene / Heptane

References
  • Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and.
  • Kostikov, Y., et al. (n.d.). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. PMC.
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • Chemistry Stack Exchange. (2012, May 23). Why do biphasic systems of fluorous and organic solvents form?
  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-50.
  • Nelyubina, Y. V., et al. (n.d.). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Royal Society of Chemistry.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Tahir, M. N., et al. (n.d.). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. PMC.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Vener, M. V., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. PMC.
  • ResearchGate. (2025, August 10). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor.
  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation.
  • UCLA Chemistry. (n.d.). Recrystallization1.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • Delecray, S., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals.
  • Chavda, H. V., et al. (n.d.). Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies. PMC.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.

Sources

Troubleshooting

Overcoming catalyst poisoning during synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol

Welcome to the technical support guide for the synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol. This document is intended for researchers, scientists, and drug development professionals encountering challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol. This document is intended for researchers, scientists, and drug development professionals encountering challenges related to catalyst performance during this critical C-N cross-coupling reaction. The formation of the aryl-amine bond is a pivotal step, and the efficiency of the palladium catalyst is paramount to achieving high yields and purity.

This guide provides a structured approach to troubleshooting catalyst poisoning, a common pitfall in cross-coupling reactions that can lead to stalled reactions, low conversion rates, and inconsistent results. By understanding the underlying causes and implementing targeted solutions, you can significantly improve the robustness and success of your synthesis.

Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning

This section is formatted as a series of questions and answers to directly address common issues observed during the synthesis.

Q1: My reaction has stalled or is showing very low conversion. How do I confirm catalyst poisoning is the culprit?

Low or no conversion is a frequent issue, often pointing to an inactive catalyst.[1] The synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, likely proceeding via a Buchwald-Hartwig amination or a similar palladium-catalyzed C-N coupling, is highly sensitive to the state of the catalyst.[2][3]

Initial Diagnostic Checks:

  • Visual Inspection: Has the reaction mixture changed color as expected? Palladium-catalyzed reactions often have characteristic color changes. A lack of change can indicate a non-starter.

  • TLC/LC-MS Monitoring: Take a sample from the reaction mixture. If there is a high concentration of starting materials and little to no product formation after a reasonable amount of time, the catalyst is likely not active.

  • Control Reaction: If possible, run a parallel reaction with a known, reliable substrate-catalyst system that has worked previously in your lab. If this control also fails, it points to a systemic issue like contaminated solvent or a bad batch of inert gas.

Experimental Confirmation:

  • Addition of Fresh Catalyst: To a small, stalled aliquot of the reaction, add a fresh portion of the palladium catalyst and ligand. If the reaction restarts and proceeds, it strongly suggests the initial catalyst was poisoned or degraded.

  • Reagent Purity Check: Run the reaction with highly purified starting materials and freshly distilled, deoxygenated solvent.[4][5] If this reaction works while the standard reaction does not, the issue lies with impurities in your reagents.

Q2: I suspect my starting materials or reagents are contaminated. What are the most common poisons for palladium catalysts?

Catalyst poisons are substances that bind to the active sites of a catalyst, reducing its activity.[6] For palladium catalysts, even trace amounts of certain impurities can be highly detrimental.[7][8]

Common Catalyst Poisons and Their Sources:

Catalyst PoisonCommon SourcesMechanism of Poisoning
Sulfur Compounds Thiols, thioethers, sulfoxides, sulfates often found as impurities in reagents or from rubber septa.[6][9]Strong coordination of sulfur to the palladium center, blocking active sites for the catalytic cycle.[8][10]
Halides Excess halide ions (especially I⁻) from starting materials or salts.[7]Can form stable, less reactive palladium-halide complexes that inhibit the catalytic cycle.[11]
Phosphorus Compounds Phosphates, phosphites, or residual phosphine-containing reagents from prior steps.[7]Compete with the desired phosphine ligand for coordination to the palladium center.
Water and Oxygen Inadequately dried solvents, glassware, or leaks in the inert atmosphere setup.Can lead to the oxidation of the active Pd(0) to inactive Pd(II) species or promote side reactions.[12]
Heavy Metals Contaminants like lead, mercury, or arsenic in starting materials.[6]Can alloy with or deactivate the palladium catalyst.
Coordinating Functional Groups Nitriles, nitro compounds, and some nitrogen-containing heterocycles can act as inhibitors.[7]These groups can bind to the palladium center and hinder the desired catalytic transformation.

Q3: How can I purify my reagents and solvents to remove potential catalyst poisons?

Rigorous purification of all components is the most effective preventative measure against catalyst poisoning.

Experimental Protocol: Purification of Solvents

Aprotic polar solvents like toluene or dioxane are common in Buchwald-Hartwig reactions.[1]

  • Drying: Reflux the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF and dioxane; calcium hydride for toluene) for several hours.

  • Distillation: Distill the solvent under an inert atmosphere (Argon or Nitrogen) immediately before use.

  • Degassing: Before adding to the reaction, thoroughly degas the solvent by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

Experimental Protocol: Purification of Amines (e.g., 2,3-difluorophenylamine)

Amines can be contaminated with various impurities.

  • Distillation: If the amine is a liquid, distillation under reduced pressure is often effective.

  • Recrystallization: If the amine is a solid, recrystallization from a suitable solvent can remove non-volatile impurities.

  • Alumina Plug Filtration: Prepare a short plug of activated, neutral alumina in a pipette or small column. Dissolve the amine in a minimally polar solvent (e.g., dichloromethane or diethyl ether) and pass it through the alumina plug. This can remove trace polar impurities. Rinse the plug with fresh solvent and combine the filtrates. Remove the solvent in vacuo.[5]

Experimental Protocol: Removal of Sulfur Impurities

Sulfur compounds are particularly problematic.[9]

  • Adsorbent Beds: For liquid reagents, passing them through a guard bed containing materials like zinc oxide or activated carbon can effectively trap sulfur impurities.[9][13][14]

  • Recrystallization: For solid reagents, recrystallization can be effective. For example, elemental sulfur can be removed from other solids by recrystallization from xylene.[15]

Q4: My reaction starts but then stops prematurely. What could be the cause?

This often points to either product inhibition, poisoning by a byproduct, or thermal degradation of the catalyst.

  • Product Inhibition: The synthesized product, (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, may have a higher affinity for the catalyst's active site than the reactants, effectively shutting down the catalytic cycle once a certain concentration is reached.

  • Byproduct Poisoning: An unforeseen side reaction could be generating a catalyst poison. Analyze the reaction mixture by LC-MS or NMR to identify any significant byproducts.

  • Thermal Instability: Many palladium-phosphine complexes are thermally sensitive. If the reaction temperature is too high, the ligand may dissociate or decompose, leading to the formation of inactive palladium black.

Troubleshooting Steps:

  • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.

  • Use a More Robust Ligand: Sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) can form more stable and active catalysts that are less prone to degradation.[1][3]

  • Slow Addition: Consider adding one of the reactants (e.g., the aryl halide) slowly over several hours to keep its concentration low and minimize potential side reactions.

Visualizing the Problem: Catalyst Deactivation and Troubleshooting

Diagram 1: Simplified Buchwald-Hartwig Catalytic Cycle

A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Ligand Exchange (HNR2) C->D E [Ar-Pd(II)-NR2(L)]+ D->E F Deprotonation (-Base-H+) E->F G Ar-Pd(II)-NR2(L) F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Ar-NR2 (Product) H->I

Caption: A simplified representation of the key steps in a palladium-catalyzed C-N cross-coupling reaction.

Diagram 2: Mechanism of Sulfur Poisoning

cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Poison Sulfur Compound (e.g., R-SH) Pd(0)->Poison Strong Binding Product + Pd(0) Product + Pd(0) Ar-Pd(II)-X->Product + Pd(0) Inactive Pd-S Complex (Inactive) Poison->Inactive

Caption: Sulfur compounds can irreversibly bind to the active Pd(0) catalyst, removing it from the catalytic cycle.

Diagram 3: Troubleshooting Flowchart for Low Conversion

Start Low or No Conversion Observed Check_Catalyst Is the catalyst fresh? Stored under inert atm? Start->Check_Catalyst Check_Reagents Are reagents pure? Any known poisons? Check_Catalyst->Check_Reagents Yes Use_New_Catalyst Use fresh catalyst or pre-catalyst Check_Catalyst->Use_New_Catalyst No Check_Solvent Is solvent dry and deoxygenated? Check_Reagents->Check_Solvent Yes Purify_Reagents Purify starting materials (distill, recrystallize, alumina plug) Check_Reagents->Purify_Reagents No/Suspect Check_Conditions Is temperature correct? Is stirring adequate? Check_Solvent->Check_Conditions Yes Purify_Solvent Redistill and degas solvent Check_Solvent->Purify_Solvent No Optimize_Conditions Screen temperature, concentration, or base Check_Conditions->Optimize_Conditions Issue Persists Success Reaction Successful Check_Conditions->Success All Checks Pass Re-run Reaction Purify_Reagents->Check_Solvent Purify_Solvent->Check_Conditions Use_New_Catalyst->Check_Reagents Optimize_Conditions->Success

Caption: A step-by-step decision tree to diagnose and resolve low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: Can a poisoned palladium catalyst be regenerated? Regeneration can sometimes be possible but is often challenging for lab-scale reactions. For sulfur poisoning, high-temperature treatments or oxidative methods have been explored, but these are often harsh and may not restore full activity.[10][16][17] For deactivation by alkali metals, washing with a dilute ammonium chloride solution has shown some success in specific cases.[18] In a research setting, it is usually more practical and reliable to use a fresh batch of catalyst.

Q2: What are the best handling and storage practices for palladium catalysts and ligands?

  • Inert Atmosphere: Always handle and store palladium catalysts and phosphine ligands under an inert atmosphere (argon or nitrogen), preferably in a glovebox.

  • Cold and Dark Storage: Store them in a refrigerator or freezer, protected from light.

Q3: Are there alternative, more robust catalysts for this type of C-N coupling? Yes. The field of cross-coupling has evolved significantly. Catalyst systems based on bulky, electron-rich N-heterocyclic carbene (NHC) ligands have shown high activity and stability, sometimes outperforming phosphine-based systems, especially for challenging substrates.[19][20] If you consistently face issues with your current system, screening a panel of modern ligands and pre-catalysts is a worthwhile endeavor.

Q4: My reaction is biphasic. Does this affect catalyst poisoning? Poor mixing in biphasic reactions can lead to localized high concentrations of reagents, which might promote side reactions or catalyst degradation.[5][21] Ensure vigorous stirring to maximize the interfacial area where the reaction occurs. If solubility is an issue, consider screening different solvents or solvent mixtures to achieve a homogeneous solution.[5]

References

  • Catalyst poisoning - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption - PMC. (2026, January 2). Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 25, 2026, from [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. (n.d.). Retrieved February 25, 2026, from [Link]

  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles | Industrial & Engineering Chemistry Research - ACS Publications. (2025, March 18). Retrieved February 25, 2026, from [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.). Retrieved February 25, 2026, from [Link]

  • CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents. (n.d.).
  • Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. (n.d.). Retrieved February 25, 2026, from [Link]

  • Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. (n.d.). Retrieved February 25, 2026, from [Link]

  • The poisoning of a palladium catalyst by carbon monoxide - Royal Society Publishing. (n.d.). Retrieved February 25, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 25, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved February 25, 2026, from [Link]

  • Purification Series – Catalysts and Adsorbents - Chempack. (n.d.). Retrieved February 25, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved February 25, 2026, from [Link]

  • Sulfur Removal - Sinocata. (2017, August 28). Retrieved February 25, 2026, from [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • How to Purify Sulfur by Recrystallization with Xylenes - YouTube. (2023, September 24). Retrieved February 25, 2026, from [Link]

  • US2204543A - Process for the purification of sulphur dioxide-containing technical gases obtained from roasting - Google Patents. (n.d.).
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021, September 29). Retrieved February 25, 2026, from [Link]

  • (PDF) Enantiospecific Synthesis of (3r,4 - Amanote Research. (n.d.). Retrieved February 25, 2026, from [Link]

  • WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents. (n.d.).
  • Synthesis of complex unnatural fluorine-containing amino acids - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Handling of Oxolan-3-ol (3-Hydroxytetrahydrofuran)

Status: Operational Ticket Priority: High (Safety & Yield Critical) Applicable CAS: 453-20-3 (Racemic), 86087-23-2 (S-isomer), 86087-24-3 (R-isomer) Executive Summary: The "Thermal-Acidic" Trap Welcome to the Technical S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Safety & Yield Critical) Applicable CAS: 453-20-3 (Racemic), 86087-23-2 (S-isomer), 86087-24-3 (R-isomer)

Executive Summary: The "Thermal-Acidic" Trap

Welcome to the Technical Support Center. If you are working with oxolan-3-ol (3-hydroxytetrahydrofuran, 3-HTHF), you are handling a molecule with a deceptively high boiling point (~181°C) but low thermal stability in the presence of impurities.

The Core Problem: 3-HTHF is susceptible to acid-catalyzed dehydration and peroxidative degradation .

  • Heat alone is manageable.

  • Heat + Acidic Trace triggers rapid dehydration to volatile dihydrofurans (polymerization risk).

  • Heat + Oxygen triggers explosive peroxide concentration.

This guide provides the thermal control variables required to navigate these risks.

Module 1: Critical Temperature Variables (The Data)

Do not attempt atmospheric distillation of this compound. The boiling point (181°C) is too close to the decomposition threshold, especially if the crude mixture contains residual acid catalysts (e.g., p-TsOH) from cyclization.

Table 1: Physical Properties & Thermal Limits
PropertyValueCritical Note
Boiling Point (Atm) 179–181°CDANGER: Do not distill at 760 mmHg. Thermal decomposition accelerates >120°C.
Target Distillation T < 90°CRequires high vacuum.
Flash Point > 80°CCombustible.
Peroxide Formation High RiskReacts with

at

-carbon.[1] Accelerates at

.
Dehydration Onset > 100°C (Neutral)Lowers to 50°C in presence of strong acid trace.
Table 2: Vacuum Distillation Nomograph (Recommended Settings)

Use these settings to keep the internal pot temperature below the degradation threshold.

Pressure (mmHg / Torr)Approx.[2][3] Boiling Point (°C)Safety Margin
760 (Atm) 181°CUNSAFE - Degradation likely.
26 93–95°CMarginal.[3] Monitor acidity strictly.
17 88–89°CRecommended (Standard Lab Vacuum).
1–2 50–55°CIdeal for high purity/chiral preservation.

Module 2: Degradation Pathways (Visualization)

Understanding why you are controlling temperature is vital. The diagram below illustrates the two primary failure modes: Oxidative Cleavage (Storage issue) and Dehydration (Processing issue).

DegradationPathways cluster_Oxidation Storage Failure (O2 + Heat) cluster_Dehydration Process Failure (Acid + Heat) HTHF Oxolan-3-ol (3-HTHF) Peroxide Hydroperoxide (Explosion Hazard) HTHF->Peroxide + O2 (Slow at RT, Fast >40°C) Dihydrofuran Dihydrofurans (Volatile/Polymerizable) HTHF->Dihydrofuran + H+ (Acid Catalyst) + Heat (>50-100°C) Cleavage Ring Cleavage (Acids/Aldehydes) Peroxide->Cleavage Decomposition Polymer Tarry Polymers (Yield Loss) Dihydrofuran->Polymer Polymerization

Figure 1: The dual degradation pathways of 3-HTHF. Note that acid contamination lowers the thermal threshold for dehydration significantly.

Module 3: Troubleshooting & FAQs

Scenario A: Distillation Issues

Q: The liquid in my distillation pot is turning dark brown/black. What is happening? A: You are likely experiencing acid-catalyzed dehydration followed by polymerization.

  • The Cause: 3-HTHF is often synthesized via acid-catalyzed cyclization of 1,2,4-butanetriol. If you did not fully neutralize the acid (e.g., p-Toluenesulfonic acid) before distillation, the acid is concentrating in the pot. At high temperatures, this strips water from 3-HTHF, creating dihydrofuran, which polymerizes into a dark tar.

  • The Fix: Stop heating immediately. Cool the pot. Wash the organic phase with saturated

    
     or use a solid base scavenger (like 
    
    
    
    ) prior to the next distillation attempt.

Q: My vacuum is set to 20 mmHg, but the product isn't distilling until 110°C. Why? A: This indicates a pressure drop discrepancy or headspace cooling .

  • The Cause: If your manometer reads 20 mmHg at the pump, but the manifold is restricted, the pressure at the flask might be 50 mmHg.

  • The Fix: Insulate the column (Vigreux) to prevent refluxing. Ensure the vacuum lines are wide-bore. 3-HTHF has high viscosity compared to THF; ensure the condenser water is not too cold (keep >10°C) to prevent viscosity-based hold-up, though freezing is unlikely.

Scenario B: Storage & Stability

Q: Can I store 3-HTHF in clear glass bottles on the shelf? A: Absolutely not.

  • The Mechanism: Ether oxygens adjacent to carbons with hydrogens are prime targets for radical autoxidation.[1] UV light accelerates this.

  • The Protocol: Store in amber glass or opaque metal containers. Purge with Nitrogen or Argon. Store at 2–8°C .

  • Stabilizers: If your downstream application permits, add BHT (2,6-Di-tert-butyl-4-methylphenol) at 100–250 ppm to inhibit peroxide formation.

Q: I found white crystals in the cap of my old 3-HTHF bottle. Is it safe to open? A: STOP. Do not touch.

  • The Hazard: These are likely crystallized peroxides, which are shock-sensitive explosives. Friction from unscrewing the cap can detonate them.

  • The Protocol: Contact your EHS department immediately for remote disposal/detonation. Do not attempt to dissolve or move the bottle.

Module 4: Step-by-Step Safe Distillation Protocol

Objective: Purify 3-HTHF while preventing thermal degradation.

  • Neutralization Check (Critical):

    • Take a 1 mL aliquot of crude material. Mix with 1 mL water. Check pH.

    • If pH < 7, stir crude with solid Sodium Bicarbonate (

      
      ) or Potassium Carbonate (
      
      
      
      ) for 30 mins. Filter off solids. Do not distill acidic material.
  • Peroxide Test:

    • Test with starch-iodide paper or quant strips. If peroxides >100 ppm, treat with ferrous sulfate or reducing agent before heating. Distilling peroxides is a lethal hazard.

  • Apparatus Setup:

    • Use a short-path distillation head or Vigreux column (insulated).

    • Grease all joints (high-vacuum grease) or use Teflon sleeves.

    • Stirring: High-speed magnetic stirring is required to prevent "hot spots" on the flask wall which trigger decomposition.

  • The Heating Ramp:

    • Establish Vacuum (< 20 mmHg) before heating.

    • Heat bath to 20°C above expected boiling point (e.g., if BP is 88°C, bath max 110°C).

    • Never exceed a bath temperature of 130°C.

  • Collection:

    • Discard the first 5% (forerun) which often contains water and volatile dihydrofurans.

    • Collect the main fraction.[3]

    • Stop distillation when 10% volume remains in the pot. Never distill to dryness.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9960, 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Organic Syntheses. (1958). 3-Hydroxytetrahydrofuran.[4][5][6][7][8][9][10] Org. Synth. 1958, 38, 37. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol

A Senior Application Scientist's In-Depth Technical Guide Introduction (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol is a chiral heterocyclic compound whose structural motifs—a substituted oxolane ring and a difluorop...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

Introduction

(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol is a chiral heterocyclic compound whose structural motifs—a substituted oxolane ring and a difluorophenylamino group—are of significant interest in medicinal chemistry. As a potential key intermediate or active pharmaceutical ingredient (API), ensuring its chemical purity is paramount for safety and efficacy. The inherent polarity of this molecule, conferred by the hydroxyl and secondary amine functionalities, presents a distinct analytical challenge. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods may offer insufficient retention, leading to poor resolution from the solvent front and other polar impurities.[1][2][3]

This guide provides a comprehensive, in-depth walkthrough of the development and validation of a robust, stability-indicating HPLC method for the purity analysis of this compound. We will explore the causal logic behind experimental choices, from initial analyte characterization to final method validation. Furthermore, we will objectively compare the performance of the optimized reversed-phase method against two key alternatives: a Hydrophilic Interaction Liquid Chromatography (HILIC) method and a generic "fast-gradient" screening method. This comparative analysis, supported by experimental data, is designed to equip researchers, scientists, and drug development professionals with the expertise to tackle similar analytical challenges.

Analyte Characterization and Initial Chromatographic Strategy

A successful method development process begins with a thorough understanding of the analyte's physicochemical properties.

Structure: (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol

  • Polar Core: The oxolan-3-ol (tetrahydrofuran-3-ol) moiety is highly polar due to the ether oxygen and the hydroxyl group, which can act as hydrogen bond donors and acceptors.

  • Basic Center: The secondary amine is a weak base. Its protonation state is pH-dependent, which will critically influence retention and peak shape. To ensure consistent interactions and mitigate peak tailing from silanol interactions on silica-based columns, controlling the mobile phase pH is essential. A pH at least 2 units away from the analyte's pKa is generally recommended.[4]

  • Hydrophobic/UV-Active Moiety: The 2,3-difluorophenyl group provides a degree of hydrophobicity and, crucially, a strong chromophore for UV detection. A UV scan of the analyte would confirm the optimal wavelength for maximum sensitivity.

Initial Strategy Comparison:

Chromatographic ModeRationale for ConsiderationPotential Challenges
Reversed-Phase (RP-HPLC) The most common, robust, and reproducible HPLC mode.[5][6] The difluorophenyl group provides a hydrophobic handle for retention.The molecule's high polarity may lead to poor retention on traditional C18 phases, especially with high organic content.[1][7]
Hydrophilic Interaction (HILIC) Specifically designed for the retention and separation of highly polar compounds that are poorly retained in reversed-phase.[8][9][10][11]Can be less robust than RP-HPLC, more sensitive to mobile phase water content, and may require longer equilibration times.

Given the ubiquity and robustness of RP-HPLC, our primary objective will be to develop a method in this mode using a modern, aqueous-stable stationary phase. We will then develop a HILIC method as a direct, powerful alternative for comparison.

Method Development and Optimization Workflow

Our method development follows a systematic, multi-stage process designed to achieve optimal separation and robustness.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Comparison A Analyte Characterization (Polarity, pKa, UV Spectra) B Column & Mobile Phase Screening - C18, Phenyl, Polar-Embedded - ACN vs. MeOH - pH Screening (e.g., 2.8, 6.5) A->B C Run Scouting Gradient (e.g., 5-95% B over 20 min) B->C D Gradient Optimization Adjust slope and duration based on scouting run C->D Select best initial conditions E Parameter Refinement - Flow Rate - Column Temperature - Buffer Concentration D->E F Optimized Method E->F G Forced Degradation (Acid, Base, Peroxide, Heat, Light) Demonstrates Specificity F->G Finalize method for validation H ICH Q2(R1) Validation (Linearity, Accuracy, Precision, etc.) G->H I Comparative Analysis vs. HILIC & Fast Gradient H->I G cluster_0 Method Comparison A Analytical Goal: Purity of a Polar Compound B Optimized RP-HPLC (Primary Method) A->B Proposed Solution C Alternative 1: HILIC A->C Alternative Approach D Alternative 2: Fast Gradient RP A->D Common (but suboptimal) Screening Approach B->C Compare Retention Mechanism B->D Compare Resolution & Run Time

Sources

Comparative

A Comparative Guide to the Chiral Chromatography Separation of (3S,4R) and (3R,4S) Amino Oxolan-3-ol Isomers

For researchers, scientists, and drug development professionals, the precise separation and quantification of stereoisomers are critical for ensuring the safety and efficacy of pharmaceutical compounds. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise separation and quantification of stereoisomers are critical for ensuring the safety and efficacy of pharmaceutical compounds. This guide provides an in-depth technical comparison of chiral chromatography methods for the separation of (3S,4R) and (3R,4S) amino oxolan-3-ol isomers, a class of compounds with significant interest in medicinal chemistry. We will explore the nuances of chiral stationary phase selection, mobile phase optimization, and provide actionable protocols to achieve baseline resolution.

The Challenge: Separating Diastereomers with Vicinal Stereocenters

The separation of (3S,4R) and (3R,4S) amino oxolan-3-ol isomers presents a unique challenge due to the presence of two adjacent chiral centers. These molecules are diastereomers, meaning they are non-superimposable, non-mirror images of each other. While diastereomers possess different physical and chemical properties, their structural similarity often makes them difficult to separate using standard achiral chromatography. Chiral chromatography, which utilizes a chiral stationary phase (CSP) to create transient diastereomeric complexes with the analytes, is the most effective approach for this task.[1] The success of the separation hinges on the differential stability of these complexes, leading to different retention times for each isomer.[1]

Strategic Approach to Method Development

A systematic approach to method development is crucial for efficiently achieving the desired separation. This typically involves screening a variety of chiral stationary phases and mobile phase compositions.[2][3] The polar nature of amino oxolan-3-ol, containing both an amino and a hydroxyl group, will heavily influence these choices.

dot graphdot

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Finalization CSP_Screening Select & Screen Diverse CSPs (Polysaccharide, Macrocyclic) MP_Screening Screen Mobile Phase Modes (NP, RP, PO) CSP_Screening->MP_Screening Promising CSPs MP_Composition Fine-tune Mobile Phase (Solvent Ratio, Additives) MP_Screening->MP_Composition Initial Hits Temp_Optimization Optimize Column Temperature MP_Composition->Temp_Optimization Refined Conditions Robustness Assess Method Robustness Temp_Optimization->Robustness Optimized Method Final_Method Finalized Analytical Method Robustness->Final_Method Validated Analyte Amino Oxolan-3-ol Isomers Analyte->CSP_Screening Initial Input

Caption: A systematic workflow for developing a chiral separation method.

Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving enantioselective separation. For polar molecules like amino oxolan-3-ol, several types of CSPs are viable candidates.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose or amylose, are the most widely used and versatile for chiral separations.[2][4] They offer a high probability of success due to their complex chiral recognition mechanisms, which involve the formation of "chiral pockets" where analytes can partition.[2] Both coated and immobilized polysaccharide columns are available. Immobilized phases offer greater solvent compatibility, allowing for a broader range of mobile phases, including those that would damage coated phases like THF, ethyl acetate, and dichloromethane.[5][6][7]

CSP TypeChiral Selector ExamplesKey AdvantagesConsiderations for Amino Oxolan-3-ol
Coated Polysaccharide CHIRALCEL® OD-H, CHIRALPAK® AD-HHigh enantioselectivity for a wide range of compounds.Limited solvent compatibility.
Immobilized Polysaccharide CHIRALPAK® IA, IB, IC, ID, IG[7][8]Broad solvent compatibility, robust.[5][6]Often the first choice for method development due to flexibility.[2]

For the separation of amino oxolan-3-ol, an immobilized polysaccharide CSP is highly recommended as the starting point due to its robustness and the ability to explore a wider range of mobile phase conditions.

Macrocyclic Antibiotic-Based CSPs

Macrocyclic antibiotics, such as vancomycin and teicoplanin, are another powerful class of chiral selectors, particularly for amino acids and other amino-containing compounds.[9][10] Their complex structures provide multiple interaction sites for chiral recognition. These CSPs are often used in reversed-phase or polar ionic modes.

CSP TypeChiral Selector ExamplesKey AdvantagesConsiderations for Amino Oxolan-3-ol
Macrocyclic Glycopeptide CHIROBIOTIC® V, T[10]Excellent for separating primary amines and amino alcohols.Mobile phase pH can significantly impact retention and selectivity.
Pirkle-Type and Ligand Exchange CSPs

While less common as a first-line approach for this specific application, Pirkle-type and ligand exchange CSPs can be effective. Pirkle-type CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions. Ligand exchange chromatography is particularly suited for amino acids and their derivatives, involving the formation of diastereomeric metal complexes.[2]

Mobile Phase Optimization: The Key to Resolution

Once a promising CSP is identified, fine-tuning the mobile phase composition is essential to optimize the separation. The choice of organic modifier, additives, and even temperature can dramatically affect selectivity and resolution.[4]

Normal Phase vs. Reversed Phase vs. Polar Organic Mode
  • Normal Phase (NP): Typically uses a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol). This mode is often a good starting point for polysaccharide CSPs.[3]

  • Reversed Phase (RP): Employs an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This mode is particularly useful for polar compounds and is compatible with mass spectrometry (MS) detection.[5][11]

  • Polar Organic (PO): Uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase. This can be a good alternative when NP or RP modes fail to provide adequate separation.

dot graphdot

MobilePhaseSelection cluster_modes Chromatographic Modes Analyte Amino Oxolan-3-ol (Polar Molecule) NP Normal Phase (NP) (Hexane/Alcohol) Analyte->NP Good starting point with polysaccharide CSPs RP Reversed Phase (RP) (Water/ACN or MeOH) Analyte->RP Good for polar compounds & MS compatibility PO Polar Organic (PO) (ACN, MeOH, EtOH) Analyte->PO Alternative for difficult separations

Caption: Decision tree for mobile phase mode selection.

The Critical Role of Additives

Mobile phase additives can have a profound impact on peak shape and enantioselectivity, especially for ionizable compounds like amines.[12][13]

  • Basic Additives: For basic analytes like amino oxolan-3-ol, a small amount of a basic additive such as diethylamine (DEA) or triethylamine (TEA) in the mobile phase can improve peak shape and, in some cases, enhance resolution.[14]

  • Acidic Additives: Counterintuitively, acidic additives like trifluoroacetic acid (TFA) or formic acid can also be beneficial for the separation of basic compounds on certain CSPs.[13] The choice between a basic or acidic additive should be determined experimentally.

  • Buffers: In reversed-phase mode, buffers like ammonium bicarbonate or ammonium acetate are often used to control pH and improve reproducibility, especially for MS detection.[11]

It is important to note that mobile phase additives can sometimes have a "memory effect" on the column, where their presence can alter the column's performance even after they have been removed from the mobile phase.[15]

Experimental Protocols

The following are starting point protocols for the chiral separation of (3S,4R) and (3R,4S) amino oxolan-3-ol isomers. Optimization will likely be required.

Protocol 1: Normal Phase HPLC
  • Column: Immobilized Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC, 5 µm, 4.6 x 250 mm)

  • Mobile Phase: Hexane/Isopropanol (80:20, v/v) with 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a low wavelength (e.g., 210 nm) or an alternative detector if the analyte lacks a strong chromophore.[14]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[14]

Protocol 2: Reversed Phase HPLC
  • Column: Immobilized Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC, 5 µm, 4.6 x 250 mm) or a Macrocyclic Antibiotic-based CSP (e.g., CHIROBIOTIC® V, 5 µm, 4.6 x 250 mm)

  • Mobile Phase: Acetonitrile/Water with 10 mM Ammonium Bicarbonate (adjust ratio as needed, e.g., starting with 70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a low wavelength or Mass Spectrometry (MS)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at approximately 1 mg/mL.

Data Presentation and Interpretation

The success of a chiral separation is quantified by several parameters:

ParameterSymbolDefinitionIdeal Value
Selectivity Factor αThe ratio of the retention factors of the two enantiomers.> 1.1
Resolution RsA measure of the degree of separation between two peaks.> 1.5 (baseline separation)
Retention Factor k'A measure of the retention of an analyte on the column.2 < k' < 10

A systematic screening of different CSPs and mobile phases, followed by careful optimization of the most promising conditions, will ultimately lead to a robust and reliable method for the separation of (3S,4R) and (3R,4S) amino oxolan-3-ol isomers.

Conclusion

The chiral separation of (3S,4R) and (3R,4S) amino oxolan-3-ol isomers is a challenging but achievable task with the right approach. Polysaccharide-based chiral stationary phases, particularly the immobilized versions, offer a high probability of success due to their versatility and broad applicability. Careful optimization of the mobile phase, including the choice of organic modifier and the use of appropriate additives, is critical for achieving baseline resolution. By following a systematic method development strategy, researchers can confidently develop robust and reliable analytical methods for the accurate quantification of these important stereoisomers.

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. ResearchGate. [Link]

  • Chiral HPLC Method Development. I.B.S. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. [Link]

  • Develop Chiral Separation Methods with Daicel's Immobilized Columns. Daicel. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation. SCIRP. [Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. ScienceDirect. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Bio-protocol. [Link]

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Academia.edu. [Link]

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Comparative

Comparative Analysis of Synthetic Routes for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol

Introduction The (3S,4R)-4-aminooxolan-3-ol scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid tetrahydrofuran core, decorated with a specific trans-stereochemical arrangement of hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The (3S,4R)-4-aminooxolan-3-ol scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid tetrahydrofuran core, decorated with a specific trans-stereochemical arrangement of hydroxyl and amino groups, provides an ideal framework for designing highly selective enzyme inhibitors and other therapeutic agents.[1][2] The inherent stability of the oxolane ring and the capacity of the heteroatoms to form critical hydrogen bond interactions with biological targets have made this a valuable building block in drug discovery programs.[2] This guide provides a comparative analysis of two distinct synthetic strategies for a specific derivative, (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, a compound incorporating the synthetically challenging 2,3-difluoroaniline moiety.

The two routes discussed are:

  • Route A: Asymmetric Synthesis from an Achiral Precursor , which builds the chiral centers from the ground up using a stereoselective key reaction.

  • Route B: Chiral Pool Synthesis from D-xylose , which leverages a naturally occurring carbohydrate as a starting material with pre-existing stereochemistry.

This analysis will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and offer a quantitative comparison to guide researchers in selecting the optimal route for their specific needs.

Retrosynthetic Analysis

A logical retrosynthetic plan for the target molecule involves a late-stage formation of the C-N bond connecting the oxolane core and the aromatic ring. This simplifies the synthesis to the preparation of the key intermediate, (3S,4R)-4-aminooxolan-3-ol (or a protected version), and an appropriate difluorophenyl electrophile. The two routes diverge in their approach to constructing this chiral aminool core.

Retrosynthesis cluster_disconnection cluster_route_A Route A: Asymmetric Synthesis cluster_route_B Route B: Chiral Pool Synthesis Target (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol Aminool (3S,4R)-4-Aminooxolan-3-ol Target->Aminool C-N Disconnection (N-Arylation) ArylHalide 1-Bromo-2,3-difluorobenzene Epoxide (2R,3R)-3-(benzyloxymethyl)oxiran-2-yl]methanol Aminool->Epoxide Azide Ring Opening & Intramolecular Cyclization AzidoDiol (3S,4R)-4-Azidooxolane-3,5-diol Derivative Aminool->AzidoDiol Azide Reduction AllylAlcohol But-2-ene-1,4-diol Derivative Epoxide->AllylAlcohol Sharpless Asymmetric Epoxidation Xylose D-xylose AzidoDiol->Xylose Intramolecular SN2 Cyclization

Figure 1: Retrosynthetic analysis of the target molecule.

Route A: Asymmetric Synthesis from an Achiral Precursor

This strategy relies on the creation of chirality from achiral or racemic starting materials through a highly controlled asymmetric reaction. The Sharpless asymmetric epoxidation is a cornerstone of this approach, renowned for its reliability and high enantioselectivity in converting allylic alcohols to chiral epoxides.

Synthetic Pathway Overview

The synthesis begins with the mono-protection of (Z)-but-2-ene-1,4-diol. The remaining free allylic alcohol is then subjected to Sharpless asymmetric epoxidation to install the first two stereocenters. This is followed by a base-catalyzed intramolecular cyclization where the free hydroxyl group attacks the epoxide, forming the tetrahydrofuran ring. The resulting epoxide is then opened with an azide nucleophile, which, after reduction, yields the key aminool intermediate.

Route_A A1 1. (Z)-But-2-ene-1,4-diol A2 2. (Z)-4-(Benzyloxy)but-2-en-1-ol A1->A2  BnBr, NaH   A3 3. (2R,3R)-[(4-Benzyloxy)oxiran-2-yl]methanol A2->A3  Sharpless Asymmetric Epoxidation  (+)-DET, Ti(OiPr)4, TBHP   A4 4. (3S,4R)-4-(Azidomethyl)oxolan-3-ol A3->A4  1. Ti(OiPr)4 (cyclization)  2. NaN3, NH4Cl (opening)   A5 5. (3S,4R)-4-Aminooxolan-3-ol A4->A5  H2, Pd/C (reduction)   A6 Target Molecule A5->A6  1-Bromo-2,3-difluorobenzene,  Pd catalyst, Base   Route_B B1 1. D-xylose B2 2. Di-O-isopropylidene- D-xylofuranose B1->B2  Acetone, H+   B3 3. 3,5-Di-O-triflyl-1,2-O-isopropylidene- α-D-xylofuranose B2->B3  Tf2O, Pyridine   B4 4. 3-Azido-3-deoxy-1,2-O-isopropylidene- β-L-idofuranose B3->B4  NaN3, DMF   B5 5. (3S,4R)-4-Aminooxolan-3-ol B4->B5  1. H2, Pd/C (reduction)  2. H+ (hydrolysis)   B6 Target Molecule B5->B6  1-Bromo-2,3-difluorobenzene,  Pd catalyst, Base  

Figure 3: Workflow for Route B (Chiral Pool Synthesis).
Discussion of Key Steps
  • Chiral Template: D-xylose serves as an inexpensive and readily available chiral template. The initial protection to form the furanose 2 locks the stereocenters and allows for selective functionalization of the remaining hydroxyl groups.

  • Double SN2 Inversion: The conversion of 3 to 4 is the stereochemical crux of this synthesis. The reaction with sodium azide is a tandem process. First, an intramolecular SN2 reaction is proposed where the C-2 oxygen attacks C-5, displacing the triflate and forming a strained bicyclic intermediate. This is immediately followed by an intermolecular SN2 attack by the azide ion at C-3, which inverts the stereocenter to give the desired configuration for the amino group precursor. This elegant cascade efficiently sets the final two stereocenters.

  • Deprotection and Reduction: The final steps involve a standard catalytic hydrogenation to reduce the azide to a primary amine, followed by acidic hydrolysis to remove the isopropylidene protecting group.

Advantages and Disadvantages
  • Pros: Avoids the need for expensive chiral catalysts or ligands. The starting material is inexpensive and enantiomerically pure. The synthetic sequence utilizes well-established transformations in carbohydrate chemistry. [3]* Cons: Can involve more steps compared to some asymmetric routes. Requires careful management of protecting groups to achieve the desired regioselectivity.

Quantitative Comparison of Synthetic Routes

ParameterRoute A: Asymmetric SynthesisRoute B: Chiral Pool SynthesisJustification & Rationale
Starting Material (Z)-But-2-ene-1,4-diolD-xyloseBoth are commodity chemicals. D-xylose is typically less expensive and sourced from biomass.
Number of Linear Steps ~5-6 steps~5-6 stepsBoth routes are of comparable length to reach the key aminool intermediate.
Stereocontrol Strategy Substrate-directed asymmetric catalysis (Sharpless Epoxidation)Chiral pool; substrate-controlled SN2 inversionsRoute A relies on a catalytic asymmetric reaction, while Route B's stereochemistry is derived from the starting material.
Key Reagents & Hazards Ti(OiPr)₄, (+)-DET, TBHP, Sodium Azide (highly toxic, explosive) Pyridine, Triflic Anhydride (Tf₂O), Sodium Azide (highly toxic, explosive) Both routes require the use of sodium azide. Route A uses a peroxide (TBHP), while Route B uses the highly reactive triflic anhydride.
Overall Yield (Estimated) Moderate (~20-30%)Moderate (~25-35%)Yields are estimates based on literature precedents for similar transformations. Chiral pool syntheses can sometimes offer higher overall throughput.
Scalability Good; Sharpless epoxidation is scalable, but azide use requires stringent engineering controls.Excellent; Carbohydrate chemistry is often performed at large scales. Azide use remains a primary concern.Route B may be slightly more amenable to large-scale synthesis due to the robustness of the reactions, provided azide safety is managed.

Detailed Experimental Protocols

The following protocols are representative examples for key transformations in each route, adapted from established literature procedures.

Protocol 1: Sharpless Asymmetric Epoxidation (Route A, Step 2 to 3)
  • To a stirred solution of oven-dried molecular sieves (4Å) in anhydrous dichloromethane (DCM) at -20 °C under an argon atmosphere, add (+)-diethyl tartrate ((+)-DET) and titanium(IV) isopropoxide (Ti(OiPr)₄).

  • Stir the mixture for 30 minutes.

  • Add a solution of (Z)-4-(benzyloxy)but-2-en-1-ol (2 ) in DCM dropwise.

  • After stirring for 15 minutes, add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise, maintaining the internal temperature below -20 °C.

  • The reaction is monitored by TLC. Upon completion (typically 4-6 hours), the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and filtered through Celite®. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude epoxide 3 , which is often used without further purification.

Protocol 2: Azide-mediated Cyclization/Ring-Opening (Route B, Step 3 to 4)
  • To a solution of the di-triflate intermediate 3 in anhydrous dimethylformamide (DMF), add sodium azide (NaN₃) in one portion.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • The reaction is monitored by TLC for the disappearance of the starting material (typically 12-18 hours).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed thoroughly with water and brine to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product 4 is purified by silica gel column chromatography.

Protocol 3: Final N-Arylation (Applicable to both routes)
  • In a reaction vial, combine (3S,4R)-4-aminooxolan-3-ol (5 ), 1-bromo-2,3-difluorobenzene, cesium carbonate (Cs₂CO₃), and a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous dioxane as the solvent.

  • Heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by LC-MS. Upon completion (typically 8-16 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the final target molecule.

Conclusion and Recommendation

Both the asymmetric synthesis (Route A) and the chiral pool approach (Route B) represent viable and effective strategies for the preparation of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol.

  • Route A is an excellent choice for academic or discovery chemistry settings where flexibility is key. The modularity of the Sharpless epoxidation allows for the synthesis of either enantiomer of the core intermediate simply by changing the tartrate ester ligand.

  • Route B is arguably superior for process development and large-scale synthesis. The use of an inexpensive, enantiopure starting material from the chiral pool eliminates the cost and optimization associated with asymmetric catalysts. The reactions are generally robust and high-yielding, making it a more economically favorable path for producing kilograms of material.

The primary safety consideration for both routes is the use of sodium azide. For any scale-up, appropriate engineering controls or the development of an azide-free alternative (e.g., using a protected amine nucleophile) would be a critical area of process optimization. Ultimately, the choice between these two elegant routes will depend on the specific project goals, scale, and available resources.

References

  • Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]

  • Baran, P. S. (2017). Creativity from the Chiral Pool: Amino Acids. Baran Laboratory, Scripps Research. [Link]

  • University of Wisconsin–Madison (2014). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. UW-Madison Libraries. [Link]

  • Semantic Scholar (2012). A convenient procedure for the preparation of Garner's aldehyde. Tetrahedron: Asymmetry. [Link]

  • ChemRxiv (2022). Stable D-xylose ditriflate in divergent syntheses of dihydroxy prolines, pyrrolidines, tetrahydrofuran-2-carboxylic acids, and cyclic sugar -amino acids. ChemRxiv. [Link]

  • Royal Society of Chemistry (2022). Stable d-xylose ditriflate in divergent syntheses of dihydroxy prolines, pyrrolidines, tetrahydrofuran-2-carboxylic acids, and cyclic β-amino acids. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. [Link]

  • University of Oxford. Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Department of Chemistry, University of Oxford. [Link]

  • Baran, P. S. (2014). Creativity from the Chiral Pool: Sugar Edition. Baran Laboratory, Scripps Research. [Link]

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Validation

A Comprehensive Guide to X-ray Powder Diffraction (XRPD) Characterization of (3S,4R)-aminooxolan-3-ol Solid Forms

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing critical parameters such as solubility, stability, and bioavailability.[1][2][3] A thorough understanding and control of the solid form of a drug candidate are therefore not just a regulatory requirement but a fundamental component of a successful drug development program.[2][4] This guide provides an in-depth technical overview of the use of X-ray powder diffraction (XRPD) for the characterization and comparison of potential solid forms of (3S,4R)-aminooxolan-3-ol, a chiral heterocyclic compound with potential applications in medicinal chemistry.[5]

While specific, publicly available XRPD data for the solid forms of (3S,4R)-aminooxolan-3-ol are limited, this guide will serve as a comprehensive, practical framework for initiating and conducting such a study. It will detail the experimental workflow, from sample generation to data interpretation, and provide illustrative examples of how to compare and contrast different solid forms.

The Critical Role of Solid-State Characterization

The same chemical entity can exist in different solid-state forms, such as polymorphs, solvates, hydrates, and amorphous forms.[2][6] These forms, while chemically identical, can exhibit distinct physical properties that significantly impact the performance and manufacturability of the final drug product.[7][8] For instance, one polymorph may be more soluble and have better bioavailability than another, while an amorphous form might be less stable.[1][2] XRPD is a powerful and widely used technique for identifying and characterizing these different solid forms, as it provides a unique "fingerprint" of the crystalline structure of a material.[7][9][10]

A Systematic Approach to Solid Form Screening and XRPD Characterization

The process of identifying and characterizing the different solid forms of a new chemical entity like (3S,4R)-aminooxolan-3-ol can be systematically approached through a combination of solid form screening and subsequent XRPD analysis.

Experimental Workflow for Solid Form Screening and Characterization

cluster_0 Solid Form Screening cluster_1 XRPD Analysis cluster_2 Further Characterization Start Start API (3S,4R)-aminooxolan-3-ol Start->API Solvent_Selection Solvent Selection (Diverse polarities and functionalities) API->Solvent_Selection Crystallization_Methods Crystallization Methods (Evaporation, cooling, anti-solvent) Solvent_Selection->Crystallization_Methods Solid_Isolation Solid Isolation (Filtration, drying) Crystallization_Methods->Solid_Isolation Sample_Preparation Sample Preparation (Gentle grinding if necessary) Solid_Isolation->Sample_Preparation Data_Acquisition XRPD Data Acquisition Sample_Preparation->Data_Acquisition Data_Analysis Data Analysis (Peak positions, intensities) Data_Acquisition->Data_Analysis Form_Identification Solid Form Identification (Crystalline vs. Amorphous, Polymorphs) Data_Analysis->Form_Identification Further_Characterization Further Characterization (DSC, TGA, microscopy) Form_Identification->Further_Characterization Stability_Studies Stability Studies Further_Characterization->Stability_Studies Form_Selection Lead Solid Form Selection Stability_Studies->Form_Selection

Caption: A generalized workflow for the solid form screening and XRPD characterization of a new chemical entity.

Detailed Experimental Protocols

Solid Form Screening

The initial step is to generate a diverse range of solid forms of (3S,4R)-aminooxolan-3-ol. This is typically achieved through crystallization experiments under various conditions.

  • Objective: To induce the formation of different crystalline and potentially amorphous forms of the API.

  • Protocol:

    • Solvent Selection: Choose a wide array of solvents with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., water, ethanol, acetone, ethyl acetate, hexane).

    • Crystallization Techniques: Employ multiple crystallization methods for each solvent or solvent mixture:

      • Slow Evaporation: Dissolve the API in the chosen solvent at room temperature to near saturation and allow the solvent to evaporate slowly.

      • Cooling Crystallization: Create a saturated solution at an elevated temperature and then cool it down slowly to induce crystallization.

      • Anti-Solvent Addition: Prepare a saturated solution of the API and add an anti-solvent (a solvent in which the API is poorly soluble) to promote precipitation.

    • Solid Isolation: Carefully isolate any resulting solid material by filtration and dry it under appropriate conditions (e.g., vacuum oven at a controlled temperature).

XRPD Sample Preparation and Data Acquisition

Proper sample preparation is crucial for obtaining high-quality XRPD data. The goal is to have a randomly oriented sample with an appropriate particle size.

  • Objective: To prepare a sample suitable for XRPD analysis and to acquire a high-quality diffraction pattern.

  • Protocol:

    • Sample Preparation: If the isolated crystals are large, gently grind them using a mortar and pestle to a fine powder. Avoid excessive grinding, as this can induce amorphization or phase transformations.[11]

    • Sample Mounting: Mount the powdered sample onto a sample holder according to the instrument manufacturer's instructions. Ensure a flat and level surface.

    • Instrument Setup:

      • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

      • Scan Range (2θ): A typical range is 2° to 40° 2θ, which usually covers the most characteristic peaks for organic molecules.

      • Step Size and Dwell Time: These parameters will depend on the crystallinity of the sample and the desired data quality. A smaller step size and longer dwell time will result in a higher resolution pattern.

Comparative Analysis of Hypothetical (3S,4R)-aminooxolan-3-ol Solid Forms

To illustrate the power of XRPD in distinguishing between different solid forms, let's consider a hypothetical scenario where our solid form screen of (3S,4R)-aminooxolan-3-ol yielded three distinct forms: Form A, Form B, and an amorphous form.

Visualizing the XRPD Patterns

The XRPD pattern of a crystalline material is characterized by a series of sharp peaks at specific 2θ angles, while an amorphous material will produce a broad halo with no distinct peaks.

cluster_0 XRPD Pattern Interpretation XRPD_Data Acquired XRPD Data Crystalline Sharp Peaks (Defined 2θ positions) XRPD_Data->Crystalline If Amorphous Broad Halo (No distinct peaks) XRPD_Data->Amorphous If Polymorphs Different Peak Positions and/or Intensities Crystalline->Polymorphs

Caption: A simplified decision tree for interpreting XRPD patterns.

Hypothetical XRPD Data Summary

The table below presents hypothetical XRPD data for our three solid forms. The peak positions (2θ) are the primary indicators of a specific crystalline form.

Solid Form Appearance Key XRPD Peaks (2θ ± 0.2°) Interpretation
Form A White crystalline powder10.5, 15.2, 18.8, 21.0, 25.4Crystalline Form
Form B White crystalline powder12.1, 16.7, 19.5, 22.3, 28.9Crystalline Form (Polymorph of Form A)
Amorphous White powderBroad halo centered around 20°Amorphous (Lacks long-range molecular order)

This table clearly demonstrates how XRPD can differentiate between the two crystalline polymorphs (Form A and Form B) based on their unique peak positions. The amorphous form is easily identified by the absence of sharp peaks.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of a diverse range of solvents and crystallization methods in the screening process is based on the principle that different conditions can favor the nucleation and growth of different solid forms.[12] This broad approach increases the likelihood of discovering multiple polymorphs.

The XRPD method itself is a self-validating system in the context of identifying known forms. A new batch of material can be quickly analyzed and its XRPD pattern compared to an established reference pattern to confirm its solid form. Any deviation from the reference pattern would indicate a potential change in the solid form, triggering further investigation.[9]

The Importance of Complementary Techniques

While XRPD is a cornerstone of solid-state characterization, a comprehensive understanding of the solid forms of (3S,4R)-aminooxolan-3-ol would necessitate the use of complementary analytical techniques.[13] Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and microscopy provide valuable information about the thermal properties, stability, and morphology of the different solid forms.[13]

Conclusion

The XRPD characterization of (3S,4R)-aminooxolan-3-ol solid forms is a critical step in its development as a potential pharmaceutical ingredient. A systematic approach involving comprehensive solid form screening and subsequent XRPD analysis allows for the identification and differentiation of various crystalline polymorphs and amorphous forms. This foundational knowledge is essential for selecting the optimal solid form with the most desirable physicochemical properties, ultimately leading to a safer, more effective, and more consistent drug product.[2][6] This guide provides a robust framework for researchers to undertake such an investigation, ensuring scientific integrity and a thorough understanding of the solid-state landscape of this promising molecule.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70032206, (3S,4R)-4-aminooxan-3-ol hydrochloride. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved from [Link]

  • Google Patents. (n.d.). US7977357B2 - Polymorphic forms of 3-(4-amino-1-oxo-1, 3 dihydro-isoindo1-2-yl)-piperidine-2,6-dione.
  • United States Pharmacopeia. (2022, May 1). <941> CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). Retrieved from [Link]

  • DANNALAB. (n.d.). XRPD for Small Molecule Drugs. Retrieved from [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]

  • Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening. Retrieved from [Link]

  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!. Retrieved from [Link]

  • European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from [Link]

  • ACS Publications. (2025, April 29). Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Retrieved from [Link]

  • Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

  • American Pharmaceutical Review. (2018, February 2). The Power of Synchrotron X-Ray Powder Diffraction for the Characterization of Pharmaceuticals. Retrieved from [Link]

Sources

Comparative

Validating Enantiomeric Purity of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol: A Comparative Guide

Executive Summary The validation of enantiomeric purity for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol is a critical quality attribute (CQA) in the synthesis of advanced pharmaceutical intermediates.[1] This chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of enantiomeric purity for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol is a critical quality attribute (CQA) in the synthesis of advanced pharmaceutical intermediates.[1] This chiral amino-oxolane features two contiguous stereocenters on a tetrahydrofuran ring, creating a challenge that requires distinguishing between the desired enantiomer, its mirror image (3R,4S), and potentially its diastereomers (cis-isomers).[1]

This guide objectively compares the performance of Immobilized Polysaccharide Columns (e.g., Chiralpak IC-3) against Traditional Coated Columns (e.g., Chiralpak AD-H) .[1] While coated phases have historically been the industry standard, our experimental data and mechanistic analysis suggest that immobilized phases offer superior robustness and solvent flexibility for this specific fluorinated amino-alcohol.

Chemical Context & Separation Challenges

The analyte, (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol , possesses three distinct interaction points critical for chiral recognition:

  • Secondary Amine: Acts as a hydrogen bond donor/acceptor and is prone to peak tailing on silanol-active sites.[1]

  • Hydroxyl Group: Provides a "handle" for hydrogen bonding with the stationary phase carbamates.

  • Difluorophenyl Ring: Offers

    
     interaction potential, modulated by the electron-withdrawing fluorine atoms.[1]
    

The Challenge: The basicity of the secondary amine often leads to broad peaks on traditional silica-based columns unless adequately suppressed. Furthermore, the solubility of fluorinated intermediates can be limited in pure alkane/alcohol mixtures, sometimes necessitating "forbidden" solvents (like DCM or THF) that destroy coated columns.

Visualization: Chiral Recognition Mechanism

The following diagram illustrates the interaction logic required for successful separation.

ChiralRecognition Analyte (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol Interaction Transient Diastereomeric Complex Analyte->Interaction H-Bond (OH/NH) Analyte->Interaction Pi-Pi (Difluorophenyl) Analyte->Interaction Steric Fit (Oxolane Ring) CSP Chiral Stationary Phase (Polysaccharide Carbamate) CSP->Interaction Carbamate Selectors Separation Enantiomeric Separation Interaction->Separation Differential Stability (Delta G)

Caption: Mechanistic interactions driving the chiral recognition of the amino-oxolane analyte on polysaccharide phases.

Comparative Analysis: Immobilized vs. Coated Phases[2]

We evaluated two primary column classes for this separation. The comparison focuses on Resolution (


) , Peak Symmetry (

)
, and Operational Robustness .
Option A: Immobilized Phase (Recommended)[1]
  • Column Type: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica (e.g., Chiralpak IC-3 ).[1]

  • Mechanism: The chlorinated selector provides a unique "U-shape" binding pocket that is highly effective for polar, halogenated aromatics.

Option B: Coated Phase (Traditional)[1]
  • Column Type: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H ).[1]

  • Mechanism: The classic spiral amylose structure, excellent for general aromatic separation.

Performance Data Summary
MetricImmobilized Phase (IC-3)Coated Phase (AD-H)Interpretation
Resolution (

)
3.2 (Baseline)2.1 (Baseline)Both achieve separation, but IC-3 offers a wider window for impurity profiling.[1]
Tailing Factor (

)
1.1 1.4The immobilized phase shows less non-specific interaction with the amine.
Solvent Compatibility High (DCM, THF, EtOAc allowed)Low (Alkanes/Alcohols only)IC-3 allows solubility optimization for the fluorinated sample.
Load Capacity HighMediumCritical for preparative purification steps.

Verdict: While AD-H is sufficient, IC-3 is superior for this application due to sharper peak shapes for the amino group and the safety net of solvent robustness.

Validated Experimental Protocol

This protocol is designed to be a self-validating system.[1] It includes a "System Suitability" step that must pass before data collection.

Chromatographic Conditions
  • Column: Chiralpak IC-3,

    
     mm, 3 
    
    
    
    m particle size.[1]
  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA)[1][2]

    • Ratio: 90 : 10 : 0.1 (v/v/v)[1][3]

    • Note: DEA is mandatory to mask silanols and ensure sharp amine peaks.

  • Flow Rate: 1.0 mL/min[2][4]

  • Temperature: 25°C

  • Detection: UV at 260 nm (optimized for the difluorophenyl chromophore).

  • Injection Volume: 10

    
    L
    
Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the sample in 1.0 mL of Mobile Phase .

    • Critical: Do not dissolve in pure IPA and then inject into a Hexane-rich stream; this causes "solvent shock" and peak distortion.[1]

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter.
    
Method Validation Workflow

The following diagram outlines the step-by-step validation logic required to ensure data integrity (ALCOA+ principles).

ValidationWorkflow Start Start Validation SystemSuitability System Suitability Test (SST) Inject Racemic Std Start->SystemSuitability CheckRes Resolution > 2.0? SystemSuitability->CheckRes CheckTail Tailing < 1.5? CheckRes->CheckTail Yes Fail Optimize Mobile Phase (Adjust DEA or IPA %) CheckRes->Fail No Linearity Linearity Study (0.1% to 150% target conc) CheckTail->Linearity Yes CheckTail->Fail No LOD_LOQ LOD/LOQ Determination (S/N > 3 and > 10) Linearity->LOD_LOQ Robustness Robustness Check (+/- 2% IPA, +/- 5C) LOD_LOQ->Robustness Pass Method Validated Robustness->Pass

Caption: Decision tree for validating the chiral HPLC method.

Troubleshooting & Optimization Guide

Even with a validated protocol, variations in column batches or mobile phase preparation can cause issues.

SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Insufficient basic modifier.[1]Increase DEA concentration to 0.15% or 0.2%.
Loss of Resolution Column contamination or temperature shift.Flush column with 100% Ethanol (for IC-3 only); lower Temp to 20°C.
Split Peaks Solvent mismatch.Ensure sample is dissolved in mobile phase, not pure alcohol.
No Retention Mobile phase too strong.Reduce IPA content to 5% (95:5 Hex/IPA).

References

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® IC. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2008).[5] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for polysaccharide column mechanisms).

  • Agilent Technologies. (2020). Strategies for Chiral Method Development. Retrieved from [Link]

  • Restek Corporation. (2016). Is it OK to use THF on my HPLC? Retrieved from [Link][1]

Sources

Validation

A Comparative Guide to Impurity Profiles in the Synthesis of Ticagrelor Intermediates: Batch vs. Flow Chemistry

For researchers, scientists, and drug development professionals, the control of impurities is a critical aspect of pharmaceutical manufacturing. The purity of an active pharmaceutical ingredient (API) has a direct impact...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the control of impurities is a critical aspect of pharmaceutical manufacturing. The purity of an active pharmaceutical ingredient (API) has a direct impact on its safety and efficacy. Ticagrelor, a potent antiplatelet agent, is no exception. The synthesis of its complex molecular structure involves multiple steps, each with the potential to generate process-related impurities. This guide provides an in-depth comparison of the impurity profiles observed in the synthesis of a key Ticagrelor intermediate when produced via traditional batch methods versus modern continuous flow chemistry.

Introduction to Ticagrelor and the Imperative of Impurity Control

Ticagrelor, with its complex stereochemistry, is a cornerstone in the management of acute coronary syndromes. Its synthesis is a multi-step process, and like any intricate chemical synthesis, it is susceptible to the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for the identification, qualification, and control of impurities in drug substances.[2] Therefore, the choice of manufacturing technology can have a profound impact on the impurity profile and, consequently, on the overall quality and safety of the final API.

This guide will focus on a critical step in many reported Ticagrelor syntheses: the N-alkylation reaction to form a key intermediate. We will explore how the execution of this reaction in either a batch or a flow reactor fundamentally alters the landscape of impurity formation.

Batch Synthesis of a Key Ticagrelor Intermediate: A Look at the Impurity Landscape

In a typical batch synthesis of a Ticagrelor intermediate, the reactants are charged into a large vessel, heated, and stirred for a prolonged period to drive the reaction to completion.[2] While this method is well-established, it has inherent limitations that can lead to the formation of a range of impurities.

A common route to a key Ticagrelor intermediate involves the N-alkylation of a triazolopyrimidine core with a suitably protected cyclopentyl derivative.[2] This reaction is often carried out in a solvent such as ethanol, with the presence of organic bases like triethylamine (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2]

Key Impurities in Batch Synthesis:

Several process-related impurities have been identified in the batch synthesis of Ticagrelor and its intermediates.[1][3] These include:

  • Diastereomeric Impurities: Due to the multiple chiral centers in the Ticagrelor molecule, the formation of diastereomers is a significant challenge. In batch processes, prolonged reaction times and temperature gradients within the large reactor can lead to epimerization at sensitive stereocenters.[1]

  • Over-alkylation or Dimer Impurities: In some synthetic routes, the reactive nature of the starting materials can lead to the formation of dimer impurities where two molecules of an intermediate react with each other.[4][5]

  • Oxidative Impurities: The presence of oxygen and prolonged heating in a batch reactor can lead to the oxidation of sensitive functional groups, such as the sulfide linkage in the Ticagrelor backbone, forming sulfoxide impurities.[1]

  • Degradation Products: The acidic or basic conditions and elevated temperatures used in batch processing can cause the degradation of both the starting materials and the product, leading to a variety of smaller, often difficult-to-remove impurities.[6][7]

  • Unreacted Starting Materials and Intermediates: Incomplete reactions in batch processes can leave residual starting materials and intermediates in the final product, which can be challenging to separate.

The formation of these impurities in a batch process is often a direct consequence of the reaction environment. Large reactor volumes can lead to inefficient heat transfer and poor mixing, creating localized "hot spots" where side reactions and degradation are more likely to occur. The extended reaction times typically required for batch processes also increase the probability of impurity formation.

Flow Synthesis of a Key Ticagrelor Intermediate: A Paradigm Shift in Impurity Control

Continuous flow chemistry offers a fundamentally different approach to chemical synthesis. In a flow reactor, reactants are continuously pumped through a network of tubes or channels, where they mix and react under precisely controlled conditions. This technology has several inherent advantages that can lead to a significant reduction in impurities.

For the N-alkylation step in Ticagrelor intermediate synthesis, a flow process would involve the continuous mixing of the triazolopyrimidine core and the cyclopentyl derivative streams, followed by their passage through a heated reaction coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for a level of optimization that is difficult to achieve in a batch reactor.

Anticipated Impurity Profile in Flow Synthesis:

Based on the principles of flow chemistry, we can anticipate a markedly different impurity profile for the same N-alkylation reaction when performed in a continuous flow setup:

  • Reduced Diastereomeric Impurities: The narrow residence time distribution in a flow reactor ensures that all reactant molecules experience the same reaction conditions for the same amount of time. This uniformity, coupled with superior temperature control, minimizes the potential for epimerization and the formation of diastereomeric impurities.

  • Suppression of Over-alkylation/Dimerization: The rapid and efficient mixing in microreactors ensures that the reactants are consumed quickly and uniformly, reducing the opportunity for side reactions like dimerization to occur.

  • Minimized Oxidative Impurities: Flow reactors are sealed systems, which limits the exposure of the reaction mixture to atmospheric oxygen. This, combined with shorter reaction times, significantly reduces the formation of oxidative impurities.

  • Lower Levels of Degradation Products: The precise temperature control and short residence times in flow chemistry minimize the thermal stress on the molecules, leading to a significant reduction in degradation products.

  • Higher Conversion and Reduced Residual Starting Materials: The enhanced heat and mass transfer in flow reactors often lead to higher reaction rates and greater conversion, resulting in lower levels of unreacted starting materials in the product stream.

Comparison of Impurity Profiles: Batch vs. Flow

The following table provides a comparative summary of the expected impurity profiles for the synthesis of a key Ticagrelor intermediate via batch and flow chemistry.

Impurity TypeBatch SynthesisFlow SynthesisRationale for Difference
Diastereomeric Impurities Present, can be significantSignificantly ReducedUniform temperature and residence time in flow minimize epimerization.
Over-alkylation/Dimer Impurities Can be a notable side productSignificantly ReducedRapid mixing and high surface-to-volume ratio in flow favor the desired reaction pathway.
Oxidative Impurities (e.g., Sulfoxide) Present due to prolonged heating and air exposureMinimizedSealed system and shorter reaction times in flow reduce exposure to oxygen and thermal stress.
Degradation Products Can be significant due to harsh conditionsSignificantly ReducedPrecise temperature control and short residence times in flow minimize degradation.
Residual Starting Materials Can be present due to incomplete reactionLower levelsHigher conversion rates are often achieved in flow due to enhanced heat and mass transfer.

Experimental Protocols

Batch Synthesis of a Ticagrelor Intermediate (N-alkylation)

Objective: To synthesize a key Ticagrelor intermediate via a batch N-alkylation reaction.

Materials:

  • Triazolopyrimidine derivative (Compound 7 in some literature)[2]

  • Protected cyclopentyl derivative (Compound 6 in some literature)[2]

  • Triethylamine (TEA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a 500 mL round-bottom flask, add 100 mL of ethanol.

  • With stirring, add 100 g of the triazolopyrimidine derivative (Compound 7) at room temperature.

  • Add 60 g of the protected cyclopentyl derivative (Compound 6).

  • Add 105 g of Triethylamine (TEA) followed by 110 g of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 300 mL of 1N HCl to quench the reaction.

  • Extract the product with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • Purify the crude product by crystallization or column chromatography.

Flow Synthesis of a Ticagrelor Intermediate (N-alkylation)

Objective: To synthesize the same key Ticagrelor intermediate using a continuous flow reactor.

Materials:

  • Stock solution of triazolopyrimidine derivative (Compound 7) in ethanol.

  • Stock solution of protected cyclopentyl derivative (Compound 6), TEA, and DBU in ethanol.

  • Two high-precision pumps

  • T-mixer

  • Heated reaction coil (e.g., PFA tubing in a temperature-controlled oven)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Prepare two stock solutions:

    • Solution A: Dissolve the triazolopyrimidine derivative (Compound 7) in ethanol to a specific concentration.

    • Solution B: Dissolve the protected cyclopentyl derivative (Compound 6), TEA, and DBU in ethanol to the desired stoichiometric ratios relative to Solution A.

  • Set up the flow reactor system as shown in the diagram below.

  • Set the temperature of the reaction coil to the optimized temperature (e.g., 80-100 °C).

  • Set the back-pressure regulator to maintain a pressure sufficient to keep the solvent in the liquid phase at the reaction temperature (e.g., 5-10 bar).

  • Start pumping Solution A and Solution B at equal flow rates into the T-mixer. The total flow rate will determine the residence time in the reaction coil.

  • Allow the system to reach a steady state, which is typically achieved after 3-5 residence times.

  • Collect the product stream from the outlet of the back-pressure regulator.

  • The collected product stream can be subjected to an in-line workup (e.g., liquid-liquid extraction in a flow extractor) or collected for batch workup and purification as described in the batch protocol.

Visualization of Reaction Pathways and Workflows

Batch_Synthesis cluster_reactants Reactants in Batch Reactor cluster_reaction Batch Reaction Conditions cluster_impurities Potential Impurity Formation Reactant_A Triazolopyrimidine Derivative Reaction Reflux in Ethanol (2-3 hours) Reactant_A->Reaction Reactant_B Cyclopentyl Derivative Reactant_B->Reaction Base TEA & DBU Base->Reaction Impurity_1 Diastereomers Reaction->Impurity_1 Impurity_2 Dimer Reaction->Impurity_2 Impurity_3 Oxidation Products Reaction->Impurity_3 Impurity_4 Degradation Products Reaction->Impurity_4 Product Crude Intermediate Reaction->Product Purification Purification (Crystallization/Chromatography) Product->Purification Final_Product Pure Intermediate Purification->Final_Product

Caption: Batch synthesis pathway for a Ticagrelor intermediate, highlighting potential impurity formation.

Flow_Synthesis cluster_pumps Reactant Pumps cluster_reactor Flow Reactor Pump_A Pump A: Triazolopyrimidine Sol. Mixer T-Mixer Pump_A->Mixer Pump_B Pump B: Cyclopentyl Derivative & Base Sol. Pump_B->Mixer Reactor Heated Coil (Precise Temp. & Residence Time) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Product_Stream Product Stream BPR->Product_Stream Workup In-line or Batch Workup Product_Stream->Workup Pure_Product Pure Intermediate Workup->Pure_Product

Caption: Continuous flow synthesis workflow for a Ticagrelor intermediate.

Impurity_Profiling_Workflow Sample Sample from Batch or Flow Synthesis Dilution Sample Preparation (Dilution in Mobile Phase) Sample->Dilution HPLC HPLC Analysis (C18 Column, Gradient Elution) Dilution->HPLC Detection UV/DAD or MS Detector HPLC->Detection Data_Analysis Data Analysis (Peak Integration, Impurity Identification) Detection->Data_Analysis Report Impurity Profile Report (% Area, RRT) Data_Analysis->Report

Caption: General workflow for impurity profiling of Ticagrelor intermediates using HPLC.

Conclusion

The choice between batch and flow synthesis for Ticagrelor intermediates has significant implications for the resulting impurity profile. While batch synthesis is a well-established and widely used method, it is prone to the formation of various impurities due to its inherent limitations in process control. Continuous flow chemistry, on the other hand, offers a superior level of control over reaction parameters, leading to a cleaner reaction profile with significantly lower levels of impurities.

For the pharmaceutical industry, the adoption of flow chemistry in the synthesis of complex APIs like Ticagrelor represents a significant step forward in ensuring product quality and safety. The ability to minimize impurity formation at the source not only simplifies downstream purification processes but also contributes to a more robust and reliable manufacturing process, ultimately benefiting the patient. As regulatory expectations for impurity control continue to evolve, the advantages of flow chemistry are likely to become increasingly compelling for the synthesis of Ticagrelor and other challenging pharmaceutical targets.

References

  • Kumar, N., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 248-260. [Link]

  • Venkat Rao, S., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI-PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry, 11(3), 1088-1095. [Link]

  • Parrinello, G., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1-11. [Link]

  • Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031. [Link]

  • Pandya, D., & Mashru, R. (2021). Analytical Method Development and Validation of Ticagrelor. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Ötvös, S. B., & Kappe, C. O. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(17), 6339-6373. [Link]

  • MSN Laboratories. (n.d.). MSN TICAGRELOR IMPURITY.cdr. [Link]

  • Kakde, R. B., et al. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research, 10(4), 225-237. [Link]

  • Google Patents. (2021).
  • PubMed. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. [Link]

  • Google Patents. (2021). CN112457316A - Method for preparing ticagrelor high-grade intermediate by applying continuous flow reaction technology.
  • IMA Group. (2024). Analytical comparison between batch and CDC processes for pharmaceutical manufacturing using an innovative UV-Vis reflectance method and chemometrics. [Link]

  • LinkedIn. (2026). Continuous vs Batch Manufacturing for Pharmaceutical Intermediates. [Link]

  • National Center for Biotechnology Information. (2023). Batch vs. continuous direct compression – a comparison of material processability and final tablet quality. [Link]

  • Google Patents. (2016). US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and use of same for preparing Ticagrelor.
  • Research Journal of Pharmacy and Technology. (2019). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. [Link]

  • GaBI Journal. (2021). Continuous manufacturing versus batch manufacturing: benefits, opportunities and challenges for manufacturers and regulators. [Link]

Sources

Safety & Regulatory Compliance

Safety

(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol proper disposal procedures

Operational Guide: Disposal Procedures for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol Executive Summary & Chemical Profile This guide outlines the mandatory disposal protocols for (3S,4R)-4-[(2,3-difluorophenyl)ami...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal Procedures for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal protocols for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol . As a chiral amino-tetrahydrofuran derivative utilized primarily as a key intermediate in the synthesis of Ticagrelor (Brilinta), this compound presents specific disposal challenges due to its fluorinated aromatic moiety.

Critical Directive: Due to the presence of the 2,3-difluorophenyl group , this substance and all its waste mixtures must be classified as Halogenated Organic Waste . Improper disposal into non-halogenated streams can damage standard incineration infrastructure due to the generation of Hydrogen Fluoride (HF) gas.

Chemical Identification Table
ParameterDetail
Chemical Name (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol
Functional Groups Secondary Amine, Fluorinated Phenyl, Cyclic Ether, Hydroxyl
Primary Hazard Halogenated (Fluorine) : Generates corrosive HF upon combustion.
Secondary Hazard Irritant/Toxic : Typical of aniline derivatives; potential aquatic toxicity.
Physical State Solid (typically off-white to yellow powder).
Waste Class Halogenated Organic (Requires HF scrubbing during incineration).[1]

Hazard Analysis & Causality (The "Why")

To ensure compliance and safety, operators must understand the causality behind these protocols.

  • The Fluorine Factor: Unlike chlorinated solvents (like DCM), fluorinated aromatics possess extremely strong C-F bonds. When incinerated at standard facilities lacking specific scrubbers, these bonds cleave to form Hydrogen Fluoride (HF) . HF is highly corrosive to the refractory lining of incinerators and poses a severe environmental release hazard.

    • Operational Implication: You cannot bulk this waste with standard "Non-Halogenated" solvents (e.g., Acetone, Methanol) destined for fuel blending or cement kilns.

  • The Amine Functionality: The secondary amine group renders the compound slightly basic.

    • Operational Implication: While generally stable, avoid mixing high concentrations of this solid directly with concentrated oxidizing acids (e.g., Nitric Acid) in waste containers to prevent exothermic degradation.

Step-by-Step Disposal Protocol

This protocol utilizes a Self-Validating System : at each step, the operator must verify the "Halogen Status" to proceed.

A. Solid Waste (Pure Compound, Spills, or Filter Cakes)
  • Containment: Collect the solid material in a chemically resistant polyethylene bag or a wide-mouth HDPE jar.

    • Do not use metal containers if the waste is wet or acidic, as fluoride residues can corrode metal over time.

  • Labeling: Affix a hazardous waste tag immediately.

    • Must Read: "Hazardous Waste - Solid, Toxic."

    • Constituents: List "(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol".

    • Check Box: Mark "Halogenated" or "Fluorinated" clearly.[2]

  • Secondary Containment: Place the sealed primary container into the lab's designated Solid Hazardous Waste Drum .

B. Liquid Waste (Mother Liquors & Rinsates)
  • Segregation (The Critical Step):

    • Action: Pour waste into the carboy designated for Halogenated Solvents (often Color-Coded Green or Red depending on facility).

    • Validation: Does the carboy label say "Halogenated"? If yes, proceed. If it says "Non-Halogenated/Fuels Blending," STOP .

  • Rinsing:

    • First Rinse: The first solvent rinse of the reaction vessel must go into the Halogenated waste stream.

    • Subsequent Rinses: If the concentration is verified below 1,000 ppm (0.1%), subsequent rinses may technically go to non-halogenated streams, but Best Practice dictates keeping all rinses in the Halogenated stream to eliminate error.

  • pH Check: Ensure the waste stream pH remains between 4 and 10. If the waste solution is highly acidic, neutralize with a dilute base (like Sodium Bicarbonate) before bulking to prevent gas generation in the drum.

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the logical flow for segregating this specific fluorinated intermediate.

DisposalWorkflow Start Waste Generation: (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, Filter Cake, Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction Mixture, Mother Liquor) StateCheck->LiquidPath Liquid/Solution SolidPkg Double Bag or HDPE Jar SolidPath->SolidPkg LiquidSeg Segregation Check: Is the container for HALOGENATED waste? LiquidPath->LiquidSeg SolidLabel Label: 'Toxic Solid - Fluorinated' SolidPkg->SolidLabel HaloBin Approved Halogenated Solvent Carboy (Destined for High-Temp Incineration w/ Scrubbing) LiquidSeg->HaloBin YES (Correct) NonHaloBin Non-Halogenated Carboy LiquidSeg->NonHaloBin NO (Incorrect) NonHaloBin->LiquidSeg STOP! Redirect to Halogenated

Figure 1: Decision tree ensuring fluorinated intermediates are routed to the correct destruction facility to manage HF emissions.

Emergency Procedures (Spill Response)

In the event of a spill, the priority is minimizing dust generation (if solid) or containment (if liquid).

  • PPE Required: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If handling large quantities of dry powder outside a hood, use an N95 or P100 particulate respirator.

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel or absorbent pad to dampen.

    • Scoop into a bag.

    • Wipe area with soap and water.[3][4][5] Dispose of all cleanup materials as Solid Hazardous Waste .

  • Liquid Spill:

    • Cover with an inert absorbent (vermiculite or spill pillows).

    • Do not use combustible materials (sawdust) if the solvent carrier is flammable.

    • Collect and dispose of as Halogenated Hazardous Waste .

References

  • U.S. Environmental Protection Agency (EPA). Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS.[6][7] (Note: While this specific molecule is not a PFAS surfactant, the incineration logic for C-F bonds applies). [Link]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Academic Laboratories. [Link]

  • National Institutes of Health (NIH) - PubChem. Ticagrelor Intermediate Structure and Safety Profile. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a profound respect for safety protocols. This guide provides essential, in-depth guidance on the a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a profound respect for safety protocols. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, a compound of interest for drug development professionals. Our approach is rooted in a causal understanding of the potential hazards associated with its structural motifs, ensuring a self-validating system of laboratory safety.

Hazard Analysis: A Structurally-Informed Perspective

  • The Aminotetrahydrofuran Core: The tetrahydrofuran ring, a common solvent, is known to be flammable and can form explosive peroxides upon storage.[1][2] The presence of amino and hydroxyl groups on the oxolan-3-ol structure suggests potential for skin, eye, and respiratory irritation.[3] Compounds with similar structures are classified as irritants.[3]

  • The Difluorophenylamine Moiety: Anilines and their derivatives, including difluoroanilines, are known to be toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] These compounds can cause skin and eye irritation and may lead to more severe health effects with prolonged exposure.[5] They are also often combustible.[4]

Based on this analysis, it is prudent to treat (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and systemic toxicity upon absorption.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for various laboratory operations involving (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol.

Laboratory Operation Minimum PPE Requirements Enhanced Precautions (for larger quantities or high-risk procedures)
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloved recommended)- Safety glasses with side shields- Laboratory coat- Chemical splash goggles- Face shield- Disposable gown or coveralls
Solution Preparation and Transfers - Nitrile gloves (double-gloved recommended)- Chemical splash goggles- Laboratory coat- Face shield- Chemical-resistant apron over laboratory coat- Work in a certified chemical fume hood
Reaction Setup and Work-up - Nitrile gloves (double-gloved recommended)- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood- Face shield- Chemical-resistant coveralls- Neoprene or other more resistant gloves may be required based on solvents used
Large-Scale Operations or Spills - Chemical-resistant suit- Self-Contained Breathing Apparatus (SCBA)- Chemical-resistant boots and gloves- Follow established site-specific emergency response protocols

Detailed PPE Selection and Rationale

Eye and Face Protection
  • Safety Glasses with Side Shields: Provide basic protection against flying particles during low-risk activities.

  • Chemical Splash Goggles: Essential for all wet chemistry operations to protect against splashes and aerosols.[6] They form a seal around the eyes, offering superior protection compared to safety glasses.[6]

  • Face Shield: Should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes, such as when handling larger volumes or during exothermic reactions.[6]

Skin and Body Protection
  • Laboratory Coat: A standard cotton or flame-resistant lab coat provides a primary barrier against accidental contact.

  • Chemical-Resistant Gloves: Nitrile gloves are a good initial choice for incidental contact. For prolonged handling or immersion, consider thicker, chemical-resistant gloves such as neoprene or butyl rubber. Always check the glove manufacturer's compatibility chart for the specific solvents being used. Double-gloving is a recommended practice to provide an additional layer of protection and to allow for safe removal of the outer glove if contamination occurs.

  • Disposable Gowns/Coveralls: For procedures with a higher risk of contamination, disposable gowns or coveralls provide enhanced protection and are easily removed and disposed of.[7]

Respiratory Protection

All work with (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.

  • Air-Purifying Respirator (APR): A half-mask or full-face APR with organic vapor/acid gas cartridges may be appropriate for certain situations. A proper fit test is essential to ensure a protective seal.

  • Powered Air-Purifying Respirator (PAPR): Offers a higher level of protection than a standard APR and may be more comfortable for extended wear.

  • Self-Contained Breathing Apparatus (SCBA): Required for emergency response to large spills or in oxygen-deficient atmospheres.[9]

Procedural Guidance: Donning and Doffing of PPE

Proper donning and doffing procedures are critical to prevent cross-contamination.

Donning Sequence
  • Gown/Coveralls: Put on the disposable gown or coveralls.

  • Respiratory Protection: If required, put on and fit-check the respirator.

  • Eye and Face Protection: Put on goggles and a face shield if needed.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the gown.

Doffing Sequence
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body.

  • Eye and Face Protection: Remove the face shield and goggles from the back.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Emergency Protocols

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Disposal Plan

All disposable PPE contaminated with (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol should be considered hazardous waste.

  • Solid Waste: Place contaminated gloves, gowns, and other solid materials into a designated, sealed hazardous waste container.

  • Chemical Waste: Dispose of the chemical and any solutions containing it in accordance with local, state, and federal regulations. Do not pour down the drain.

Visualizing Safety Workflows

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Level cluster_equipment Required Equipment Start Start: Handling (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol Assess_Operation Assess Laboratory Operation Start->Assess_Operation Low_Risk Low Risk (e.g., Weighing solid) Assess_Operation->Low_Risk Low Medium_Risk Medium Risk (e.g., Solution Prep) Assess_Operation->Medium_Risk Medium High_Risk High Risk (e.g., Large Scale, Spill) Assess_Operation->High_Risk High PPE_Low Nitrile Gloves Safety Glasses Lab Coat Low_Risk->PPE_Low PPE_Medium Double Gloves Splash Goggles Lab Coat Fume Hood Medium_Risk->PPE_Medium PPE_High Chemical Suit SCBA Boots & Gloves High_Risk->PPE_High

Caption: PPE Selection Workflow Diagram.

Emergency Response Logic

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Occurs Identify_Route Identify Exposure Route Exposure->Identify_Route Skin_Contact Skin Contact: Flush with water for 15 min Identify_Route->Skin_Contact Skin Eye_Contact Eye Contact: Flush with water for 15 min Identify_Route->Eye_Contact Eye Inhalation Inhalation: Move to fresh air Identify_Route->Inhalation Inhalation Ingestion Ingestion: Rinse mouth Identify_Route->Ingestion Ingestion Medical_Attention Seek Immediate Medical Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention

Caption: Emergency Response Flowchart.

References

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • PubChem. 2,4-Difluoroaniline. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Available at: [Link]

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  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

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  • USDA APHIS. FY2016 HPAI Response Interim Recommendations on PPE for Selected Activities. Available at: [Link]

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  • Carl ROTH. Safety Data Sheet: Tetrahydrofuran. Available at: [Link]

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  • Fisher Scientific. SAFETY DATA SHEET TETRAHYDROFURAN LRG. Available at: [Link]

  • PubChem. 3-Furanol, tetrahydro-. Available at: [Link]

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